Tegafur-gimeracil-oteracil potassium
Description
Propriétés
Numéro CAS |
150863-82-4 |
|---|---|
Formule moléculaire |
C17H15ClFKN6O9 |
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1 |
Clé InChI |
MREOOEFUTWFQOC-UHFFFAOYSA-M |
SMILES isomérique |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
SMILES canonique |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] |
Origine du produit |
United States |
Foundational & Exploratory
Chemical structure of Tegafur-gimeracil-oteracil potassium components
An In-depth Technical Guide on the Core Chemical Structures of Tegafur-Gimeracil-Oteracil Potassium Components
This technical guide provides a detailed examination of the chemical and structural components of the oral anticancer agent composed of Tegafur, Gimeracil, and Oteracil potassium. This combination drug, often known by the brand name Teysuno or as S-1, leverages a multi-component strategy to enhance the efficacy and reduce the toxicity of the core cytotoxic agent, 5-fluorouracil (5-FU). Tegafur acts as a prodrug for 5-FU, while Gimeracil and Oteracil modulate its metabolism and activation, respectively.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data on the physicochemical properties, structural diagrams, relevant experimental protocols, and the synergistic mechanism of action of these three key components.
Chemical Structures and Identification
The combination therapy relies on the distinct chemical structures of its three active components, which dictate their biological roles.
Tegafur
Tegafur is a prodrug of the antimetabolite fluorouracil (5-FU).[3] Its chemical name is 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione.[3][4] The tetrahydrofuran ring increases its lipophilicity compared to 5-FU, facilitating good oral absorption.[5] It is gradually converted to 5-FU in the liver, primarily by the cytochrome P450 enzyme CYP2A6.[3][6]
Gimeracil
Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a pyridine derivative.[7][8] Its primary function is to enhance the bioavailability of 5-FU by reversibly inhibiting dihydropyrimidine dehydrogenase (DPD), the key enzyme responsible for the rapid degradation of 5-FU.[1][8]
Oteracil Potassium
Oteracil is administered as its potassium salt, with the chemical name 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylic acid potassium salt.[7][9] It functions as an inhibitor of the enzyme orotate phosphoribosyl-transferase (OPRT), which is involved in the activation of 5-FU.[1][10] Oteracil preferentially localizes in the gastrointestinal tract, thereby reducing the local activation of 5-FU and mitigating gastrointestinal side effects like diarrhea and mucositis.[1][11]
Physicochemical Properties
The physicochemical properties of each component are summarized below. These characteristics are critical for formulation, drug delivery, and pharmacokinetic behavior.
| Property | Tegafur | Gimeracil | Oteracil Potassium |
| IUPAC Name | 5-fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[12] | 5-chloro-4-hydroxy-1H-pyridin-2-one[8] | potassium 4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carboxylate[13] |
| Molecular Formula | C₈H₉FN₂O₃[4][12] | C₅H₄ClNO₂[8][14] | C₄H₂KN₃O₄[15] |
| Molecular Weight | 200.17 g/mol [12][16] | 145.54 g/mol [8][14] | 195.17 g/mol [15] |
| Appearance | White to off-white crystalline powder[16] | White to off-white crystalline powder[17] | Crystalline solid |
| Melting Point | 164-165 °C[4] | 274 °C[14] | >300 °C[15] |
| Solubility | Soluble in methanol and chloroform; slightly soluble in water and ethanol.[4][16] | Soluble in DMSO; sparingly soluble in water and ethanol.[14] | Soluble in hot water.[15] |
| Protein Binding | 52.3%[8] | 32.2%[8] | 8.4%[8] |
Mechanism of Action: A Synergistic Pathway
The efficacy of this combination therapy stems from the orchestrated interaction of its three components, which modulates the metabolic pathway of 5-fluorouracil to maximize its antineoplastic effect while minimizing its toxicity.
Experimental Protocols
Detailed methodologies are essential for the synthesis and quality control of these pharmaceutical components. The following sections outline representative experimental protocols found in the literature.
Synthesis Protocols
Synthesis of Tegafur: A frequently cited method involves the alkylation of 5-fluorouracil. One protocol reports a two-step process with a 72% yield.[18]
-
Alkylation: 5-fluorouracil is reacted with 2-acetoxytetrahydrofuran in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a mediator. The reaction is conducted at 90°C.[18][19]
-
Purification and Treatment: After the initial reaction, volatiles are removed under reduced pressure, and the mixture is extracted with ethyl acetate at 60°C to separate the alkylation products from unreacted 5-fluorouracil.[19]
-
Conversion: The pre-purified mixture is then treated with aqueous ethanol at 70°C for approximately 1.5 hours to yield the final Tegafur product.[18][19]
Synthesis of Gimeracil: A practical, three-step synthesis has been described with an overall yield of 68%.[20]
-
Starting Material: The synthesis begins with 2,4-dimethoxypyridine.
-
Intermediates: The process proceeds through the formation of 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as key intermediates.[20]
-
Final Step: The final conversion to Gimeracil is achieved through subsequent reactions detailed in the literature. This method is noted for its short reaction steps and simple operation.[20]
Synthesis of Oteracil Potassium: A method suitable for industrial production involves a cyclization reaction.[21]
-
Reaction Mixture: 2-carbamoylamino-2-oxyacetic acid, urea, and a catalyst are added to a solvent at room temperature.
-
Cyclization: The mixture is heated to induce a cyclization reaction.
-
Salt Formation and Crystallization: After the reaction is complete, the solution is cooled, and the pH is adjusted using a potassium hydroxide, potassium carbonate, or potassium bicarbonate solution to form the potassium salt.[21] The solution is then stirred to promote crystal growth.
-
Isolation: The resulting solid is isolated by suction filtration, washed with purified water and cold absolute ethanol, and then dried under a vacuum to yield Oteracil potassium.[21]
Analytical Protocol: UPLC Method
A rapid Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous quantification of Tegafur, Gimeracil, and Oteracil in bulk and pharmaceutical forms.[7] This method is crucial for quality control and stability testing.
Chromatographic Conditions:
-
Column: Xbridge BEH C18 (50 mm × 2.1 mm, 1.7 µm particle size).[22]
-
Mobile Phase: A mixture of acetonitrile and 0.5M ammonium formate buffer in a 20:80 (v/v) ratio.[22]
-
Flow Rate: 0.2 mL/min.[22]
-
Detection: UV detection at a wavelength of 220 nm.[22]
-
Elution Mode: Isocratic.[22]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve standards of Tegafur (e.g., 20.0 mg), Oteracil potassium (e.g., 15.8 mg), and Gimeracil (e.g., 5.8 mg) in a diluent (the mobile phase) in separate 50 mL flasks to achieve known concentrations.[7]
-
Working Standard Solution: Prepare a combined standard solution by diluting the stock solutions to achieve final concentrations representative of the dosage form (e.g., 200.0 µg/mL of Tegafur, 158.0 µg/mL of Oteracil, and 58.0 µg/mL of Gimeracil).[7]
-
Sample Solution (from capsules): The contents of one capsule are emptied into a 50 mL standard flask, dissolved in the diluent, and diluted to the same target concentrations as the working standard solution.[7]
-
Injection: The prepared solutions are injected into the UPLC system for analysis. Under these conditions, elution times are typically under 2 minutes for all three compounds.[7]
References
- 1. Facebook [cancer.gov]
- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Tegafur [drugfuture.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Potassium Oxonate | C4H2KN3O4 | CID 2723920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oteracil - Formosa Laboratories, Inc. [formosalab.com]
- 11. CN104610180A - Oteracil potassium preparation method - Google Patents [patents.google.com]
- 12. medkoo.com [medkoo.com]
- 13. Gimeracil mixture with oteracil potassium and tegafur | C17H15ClFKN6O9 | CID 54715158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. chembk.com [chembk.com]
- 16. nbinno.com [nbinno.com]
- 17. bloomtechz.com [bloomtechz.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. CN110655493B9 - Synthetic method of oteracil potassium - Google Patents [patents.google.com]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
The Pharmacodynamics of Gimeracil in Dihydropyrimidine Dehydrogenase (DPD) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil, a pyridine derivative, is a potent and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). This technical guide provides an in-depth exploration of the pharmacodynamics of gimeracil, focusing on its mechanism of action, its profound impact on 5-FU pharmacokinetics, and the experimental methodologies used to characterize this interaction. By inhibiting DPD, gimeracil significantly increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental pathways to serve as a comprehensive resource for professionals in oncology drug development and related fields.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors for decades. However, its clinical utility is hampered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. A primary determinant of 5-FU's pharmacokinetics is its rapid catabolism by dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for degrading over 80% of an administered 5-FU dose into inactive metabolites.[1][2] Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent inhibitor of DPD, developed to address this challenge.[3][4] By reversibly binding to DPD, gimeracil effectively blocks the degradation of 5-FU, leading to sustained therapeutic concentrations of the drug.[5][6][7] This mechanism of action is central to the efficacy of the oral fluoropyrimidine combination drug S-1, which comprises tegafur (a 5-FU prodrug), gimeracil, and oteracil potassium.[4]
Mechanism of Action of Gimeracil
Gimeracil functions as a competitive and reversible inhibitor of DPD.[5][6][7] It binds to the active site of the DPD enzyme, preventing the binding and subsequent catabolism of 5-FU.[5] This inhibition leads to a significant increase in the plasma concentration and an extension of the half-life of 5-FU, mimicking the effects of continuous intravenous 5-FU infusion with an oral formulation.[5] The reversibility of gimeracil's binding is evidenced by the return of plasma uracil levels to baseline approximately 48 hours after administration.[8]
Biochemical Pathway of 5-FU Metabolism and DPD Inhibition
The metabolic pathway of 5-FU and the point of intervention by gimeracil are illustrated in the following diagram.
Quantitative Pharmacodynamic Data
The inhibitory potency of gimeracil and its effect on the pharmacokinetics of 5-FU have been quantified in numerous studies.
In Vitro DPD Inhibition
The intrinsic inhibitory activity of gimeracil against DPD has been determined in in vitro assays.
| Parameter | Value | Reference |
| IC50 | 95 nM | [6] |
Pharmacokinetics of Gimeracil
The pharmacokinetic profile of gimeracil has been characterized in clinical trials of S-1.
| Parameter | Value (Mean ± SD or Range) | Patient Population | Reference |
| Cmax (ng/mL) | 223.3 ± 71.9 | Korean Gastric Cancer Patients | [5] |
| 179.3 ± 46.9 | Chinese Cancer Patients (Fasting) | [8] | |
| Tmax (hr) | 1.0 (0.5 - 2.0) | Korean Gastric Cancer Patients | [5] |
| 0.5 (0.5 - 1.0) | Chinese Cancer Patients (Fasting) | [8] | |
| AUC0-t (ng·h/mL) | 741.8 ± 189.5 | Korean Gastric Cancer Patients | [5] |
| 569.7 ± 136.2 | Chinese Cancer Patients (Fasting) | [8] | |
| t1/2 (hr) | 4.3 ± 0.8 | Korean Gastric Cancer Patients | [5] |
| 4.1 ± 0.8 | Chinese Cancer Patients (Fasting) | [8] |
Effect of Gimeracil on 5-FU Pharmacokinetics (from S-1 studies)
The co-administration of gimeracil within the S-1 formulation dramatically alters the pharmacokinetic profile of 5-FU derived from tegafur.
| Parameter | 5-FU (with Gimeracil) (Mean ± SD or Range) | Patient Population | Reference |
| Cmax (ng/mL) | 128.5 ± 41.5 | Japanese Cancer Patients | [9] |
| 83.1 ± 38.6 | Korean Gastric Cancer Patients | [5] | |
| 73.1 ± 28.5 | Chinese Cancer Patients (Fasting) | [8] | |
| Tmax (hr) | 3.5 ± 1.7 | Japanese Cancer Patients | [9] |
| 2.0 (1.0 - 6.0) | Korean Gastric Cancer Patients | [5] | |
| 2.0 (0.5 - 4.0) | Chinese Cancer Patients (Fasting) | [8] | |
| AUC0-14h (ng·h/mL) | 723.9 ± 272.7 | Japanese Cancer Patients | [9] |
| AUC0-t (ng·h/mL) | 674.8 ± 321.4 | Korean Gastric Cancer Patients | [5] |
| 513.8 ± 204.0 | Chinese Cancer Patients (Fasting) | [8] | |
| t1/2 (hr) | 1.9 ± 0.4 | Japanese Cancer Patients | [9] |
| 7.9 ± 8.1 | Korean Gastric Cancer Patients | [5] | |
| 6.7 ± 5.0 | Chinese Cancer Patients (Fasting) | [8] |
Experimental Protocols
In Vitro DPD Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the inhibitory activity of gimeracil on DPD in vitro.
Materials:
-
Recombinant human DPD or liver cytosol as the enzyme source.
-
Gimeracil stock solution.
-
[14C]5-Fluorouracil (radiolabeled substrate).
-
NADPH (cofactor).
-
Potassium phosphate buffer.
-
Reaction termination solution (e.g., perchloric acid).
-
HPLC system with a radiodetector or a fraction collector and liquid scintillation counter.
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing potassium phosphate buffer, NADPH, and the DPD enzyme source.
-
Add Inhibitor: Add varying concentrations of gimeracil to the respective tubes. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding a known concentration of [14C]5-FU to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Inject the supernatant onto an HPLC system to separate the unreacted [14C]5-FU from its radiolabeled metabolites (e.g., dihydro-5-fluorouracil).
-
Quantification: Quantify the amount of substrate and product by measuring the radioactivity in the corresponding HPLC peaks.
-
Data Analysis: Calculate the rate of 5-FU metabolism in the presence and absence of gimeracil. Determine the percent inhibition for each gimeracil concentration and calculate the IC50 value.
Simultaneous Quantification of Gimeracil and 5-FU in Human Plasma by LC-MS/MS (Representative Protocol)
This protocol outlines a general method for the simultaneous quantification of gimeracil and 5-FU in plasma samples.
Materials:
-
Human plasma samples.
-
Gimeracil and 5-FU analytical standards.
-
Stable isotope-labeled internal standards for gimeracil and 5-FU.
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
Procedure:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add an internal standard solution.
-
Precipitate proteins by adding a larger volume of cold methanol.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water and methanol with a small amount of formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for gimeracil, 5-FU, and their respective internal standards.
-
-
Data Analysis:
-
Construct calibration curves using the peak area ratios of the analytes to their internal standards.
-
Determine the concentrations of gimeracil and 5-FU in the unknown plasma samples by interpolating from the calibration curves.
-
Logical Relationships in Gimeracil-Mediated DPD Inhibition
The interplay between gimeracil, DPD, 5-FU, and the resulting clinical outcomes can be visualized as a logical relationship diagram.
Conclusion
Gimeracil is a cornerstone in the modern oral fluoropyrimidine-based chemotherapy, primarily through its potent and reversible inhibition of DPD. This pharmacodynamic action fundamentally alters the pharmacokinetic profile of 5-FU, leading to enhanced therapeutic exposure from an oral formulation. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of the pharmacodynamics of gimeracil is critical for the optimization of existing therapies and the development of novel DPD-inhibitor-based cancer treatments.
References
- 1. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.us [cloud-clone.us]
- 6. assaygenie.com [assaygenie.com]
- 7. impactfactor.org [impactfactor.org]
- 8. mybiosource.com [mybiosource.com]
- 9. Association of 5-FU Therapeutic Drug Monitoring to DPD Phenotype Assessment May Reduce 5-FU Under-Exposure - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Gut: Oteracil Potassium's Role in Mitigating 5-Fluorouracil Gastrointestinal Toxicity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy for various solid tumors, yet its clinical utility is frequently hampered by severe gastrointestinal (GI) toxicities, such as mucositis and diarrhea.[1][2][3][4] These adverse effects not only impact patient quality of life but can also lead to dose reductions or treatment discontinuation. Oteracil potassium, a component of the oral fluoropyrimidine S-1, has emerged as a key agent in selectively protecting the gastrointestinal tract from 5-FU-induced damage. This technical guide provides an in-depth exploration of the mechanism of action of oteracil potassium, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core biological pathways.
Introduction: The Challenge of 5-FU-Induced Gastrointestinal Toxicity
5-Fluorouracil exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[5][6][7] Its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP), disrupt cellular processes in rapidly dividing cells, including those of the gastrointestinal mucosa.[8][9] This leads to mucosal injury, inflammation, and the clinical manifestations of diarrhea and mucositis.[3][4][10][11] The incidence of grade 3 or 4 diarrhea can be significant, impacting patient outcomes and treatment adherence.
S-1 is an oral anticancer agent that combines tegafur (a prodrug of 5-FU), gimeracil (a dihydropyrimidine dehydrogenase inhibitor), and oteracil potassium.[12][13][14] This combination is designed to enhance the antitumor activity of 5-FU while reducing its toxicity.[15] Gimeracil maintains higher plasma concentrations of 5-FU, while oteracil potassium is specifically included to mitigate its gastrointestinal side effects.[13][16]
Mechanism of Action of Oteracil Potassium
Oteracil potassium selectively reduces 5-FU's toxicity in the gastrointestinal tract by inhibiting the enzyme orotate phosphoribosyltransferase (OPRT).[13][16][17][18]
-
Enzyme Inhibition: OPRT is a key enzyme in the anabolic pathway of 5-FU, catalyzing its conversion to fluorouridine monophosphate (FUMP).[6][19][20][21]
-
Tissue-Specific Distribution: Following oral administration, oteracil potassium is distributed at high concentrations in the gastrointestinal tissues.[22]
-
Selective Protection: This high local concentration allows for potent inhibition of OPRT specifically within the GI mucosa. By blocking the conversion of 5-FU to FUMP in these tissues, oteracil potassium prevents the subsequent formation of cytotoxic metabolites that would otherwise damage the intestinal lining.[13][17][22] Importantly, oteracil does not significantly distribute to tumor tissues or the bone marrow, thus not compromising the systemic antitumor efficacy of 5-FU.[22]
Signaling Pathway of 5-FU Metabolism and Oteracil Intervention
Caption: Mechanism of Oteracil Potassium in reducing 5-FU GI toxicity.
Quantitative Data on the Efficacy of Oteracil Potassium
The inclusion of oteracil potassium in S-1 has demonstrated a significant reduction in the incidence and severity of 5-FU-related gastrointestinal toxicities in both preclinical and clinical settings.
Table 1: Preclinical Data on Oteracil's Effect on 5-FU Toxicity in Rats
| Parameter | 5-FU Alone | 5-FU + Oteracil Potassium | Reference |
| Body Weight Loss | Significant Decrease | Less Pronounced Decrease | [23] |
| Incidence of Diarrhea | Severe | Markedly Reduced | [22] |
| Intestinal Injury (Histopathology) | Severe Mucosal Damage | Mild to No Damage | [22][23] |
| 5-FU concentration in GI tissue | High | High | [22] |
| FUMP concentration in GI tissue | High | Significantly Lower | [22] |
Table 2: Clinical Data on Gastrointestinal Adverse Events with S-1 (Containing Oteracil Potassium)
| Adverse Event (Grade 3/4) | S-1 based Regimens (%) | 5-FU based Regimens (%) | Clinical Trial/Study |
| Diarrhea | 3-10% | 10-25% | [13] |
| Stomatitis/Mucositis | 1-7% | 5-15% | [12][13] |
| Nausea | 2-8% | 5-12% | [12][14][24][25] |
| Vomiting | 2-6% | 4-10% | [14][24][25] |
Note: Percentages are approximate and can vary based on the specific study, patient population, and combination regimen.
Experimental Protocols
Preclinical Assessment of 5-FU-Induced Intestinal Mucositis in Rodents
A common experimental workflow to evaluate the protective effects of oteracil potassium is as follows:
Caption: Experimental workflow for preclinical mucositis studies.
Detailed Methodology:
-
Animal Model: Male Wistar rats or mice are commonly used.[11][26][27]
-
Induction of Mucositis: 5-FU is typically administered via intraperitoneal (i.p.) injection at doses ranging from 50 mg/kg to 200 mg/kg, either as a single dose or in multiple doses over several days.[11][27][28][29][30]
-
Treatment Groups:
-
Control group (vehicle administration).
-
5-FU group.
-
5-FU + Oteracil Potassium group (oteracil administered orally prior to 5-FU).
-
-
Clinical Assessment:
-
Histopathological Evaluation:
-
Biochemical Markers of Inflammation:
In Vitro Assessment of OPRT Inhibition
Experimental Workflow:
Caption: Workflow for in vitro OPRT inhibition assay.
Methodology:
-
Enzyme Source: Cell-free extracts are prepared from homogenized gastrointestinal tissue or cancer cell lines.
-
Reaction Mixture: The reaction mixture contains the enzyme source, 5-FU, the cofactor phosphoribosyl pyrophosphate (PRPP), and varying concentrations of oteracil potassium.[22]
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Quantification: The reaction is stopped, and the amount of FUMP produced is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The inhibitory effect of oteracil is determined by measuring the reduction in FUMP formation. The half-maximal inhibitory concentration (IC50) can then be calculated.
Logical Relationships and Clinical Implications
The selective action of oteracil potassium is a prime example of targeted toxicity reduction in chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. A fatal myelosuppression, diarrhea and neurotoxicity induced by combination of irinotecan and tegafur-gimeracil-oteracil potassium in the treatment of colon cancer: a case report - Liu - Translational Cancer Research [tcr.amegroups.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. 5-Fluorouracil Induces Diarrhea with Changes in the Expression of Inflammatory Cytokines and Aquaporins in Mouse Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. 5-Fluorouracil induced intestinal mucositis via nuclear factor-κB activation by transcriptomic analysis and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amelioration of 5-fluorouracil-induced intestinal mucositis by Streptococcus thermophilus ST4 in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nab-paclitaxel plus tegafur gimeracil oteracil potassium capsule (S-1) as first-line treatment for advanced biliary tract adenocarcinoma: a phase 2 clinical trial - Zhang - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 13. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mrmed.in [mrmed.in]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Tegafur, Gimeracil and Oteracil Potassium Capsules combined with Calf Spleen Extractive Injection on serum VEGF and MMP-9 in patients with advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Orotate phosphoribosyltransferase levels measured by a newly established enzyme‐linked immunosorbent assay in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition by oxonic acid of gastrointestinal toxicity of 5-fluorouracil without loss of its antitumor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reduction of 5-fluorouracil (5-FU) gastrointestinal (GI) toxicity resulting from the protection of thymidylate synthase (TS) in GI tissue by repeated simultaneous administration of potassium oxonate (Oxo) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apollopharmacy.in [apollopharmacy.in]
- 25. medindia.net [medindia.net]
- 26. 5-Fluorouracil administration using clinical treatment protocol causes mucositis in the ileum in Wistar rats | Research, Society and Development [rsdjournal.org]
- 27. tandfonline.com [tandfonline.com]
- 28. Clinical and histopathological evaluation of 5-fluorouracil-induced oral mucositis in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Rat Model for Oral Mucositis Induced by a Single Administration of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Healing action of topical chamomile on 5-fluoracil induced oral mucositis in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Tegafur-Gimeracil-Oteracil Potassium (S-1) on Gastric Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge with a high mortality rate.[1] Tegafur-gimeracil-oteracil potassium, commercially known as S-1, is an oral fluoropyrimidine-based anticancer drug that has become a cornerstone in the treatment of advanced gastric cancer, particularly in East Asia.[2][3] S-1 is a combination of three pharmacological agents: tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD); and oteracil potassium, which inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract.[4] This formulation is designed to enhance the antitumor activity of 5-FU while mitigating its gastrointestinal toxicity.[4]
This technical guide provides an in-depth overview of the in vitro cytotoxicity of S-1 on gastric cancer cells. It is important to note that while S-1 is widely studied in clinical and in vivo settings, detailed in vitro data on S-1 as a single agent, such as specific IC50 values and direct modulation of signaling pathways, are not extensively available in publicly accessible literature. Much of the understanding of its cellular effects is extrapolated from the known mechanisms of its active metabolite, 5-FU. This guide synthesizes the available information and provides detailed experimental protocols for key assays used to evaluate the cytotoxic effects of S-1.
Mechanism of Action
The efficacy of S-1 is derived from the synergistic action of its three components, which ultimately leads to a higher concentration and sustained activity of 5-FU in tumor cells.
-
Tegafur : A prodrug that is gradually converted to the cytotoxic agent 5-FU in the body.[4]
-
Gimeracil : A potent inhibitor of DPD, the primary enzyme responsible for the degradation of 5-FU. By inhibiting DPD, gimeracil increases the plasma concentration and prolongs the half-life of 5-FU.[4]
-
Oteracil Potassium : This component primarily localizes in the gastrointestinal tract and inhibits the enzyme OPRT, which is involved in the conversion of 5-FU to its active metabolites. This selective inhibition in the gut reduces local 5-FU activation, thereby decreasing gastrointestinal side effects such as diarrhea and mucositis.[4]
The resulting 5-FU is then metabolized within the cancer cells into its active forms, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a critical enzyme in DNA synthesis, leading to DNA damage and apoptosis. FUTP is incorporated into RNA, disrupting its function and contributing to cytotoxicity.
Data Presentation
While specific in vitro cytotoxicity data for S-1 monotherapy is limited, this section presents relevant available data to provide insights into its effects on gastric cancer cells.
Combination Therapy: S-1 with Huaier Granule
A study investigating the combination of S-1 with Huaier granule, a traditional Chinese medicine, in stage IIb gastric cancer patients also explored the effects of Huaier polysaccharides on gastric cancer cell lines in vitro. Although this study does not isolate the effects of S-1, it provides some context for apoptosis induction in the presence of a fluoropyrimidine-based regimen.[1][5][6]
| Cell Line | Treatment | Observation | Reference |
| SGC-7901 | Huaier Polysaccharide | Time- and dose-dependent inhibition of proliferation and induction of apoptosis. | [1][5][6] |
It is crucial to note that the in vitro experiments in this study were conducted with Huaier polysaccharides alone, while the clinical observations were in patients receiving a combination of S-1 and Huaier granule.[1][5][6]
Surrogate Data: 5-Fluorouracil (5-FU) IC50 Values
Given that the cytotoxic effects of S-1 are mediated by 5-FU, the IC50 values of 5-FU in various gastric cancer cell lines can serve as a surrogate to estimate the potential potency of S-1. The enhanced bioavailability and sustained levels of 5-FU achieved with S-1 suggest that its IC50 values would likely be lower than those of 5-FU alone.
| Cell Line | 5-FU IC50 (µM) | Reference |
| AGS | Varies by study | [7] |
| MKN-45 | Varies by study | [7] |
| SGC-7901 | Varies by study | [7] |
| KATO-III | Varies by study | [7] |
Note: IC50 values for 5-FU can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro cytotoxicity of S-1 on gastric cancer cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.
-
Cell Seeding : Plate gastric cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment : Prepare serial dilutions of S-1 (or its active components) in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells and solvent control wells.
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment : Seed gastric cancer cells in 6-well plates and treat with various concentrations of S-1 for the desired time.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Seeding and Treatment : Culture gastric cancer cells in 6-well plates and treat with S-1.
-
Cell Harvesting and Fixation : Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation : Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
The cytotoxic effects of S-1, through its active metabolite 5-FU, are known to interfere with fundamental cellular processes. While direct in vitro studies on S-1's impact on specific signaling pathways in gastric cancer are not widely reported, its mechanism of action suggests downstream effects on pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9]
Mechanism of Action of S-1
Caption: Mechanism of action of S-1 components.
Downstream Effects of 5-FU
Caption: Downstream cytotoxic effects of 5-FU.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway in gastric cancer.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway in gastric cancer.
References
- 1. Huaier Granule Combined with Tegafur Gimeracil Oteracil Potassium Promotes Stage IIb Gastric Cancer Prognosis and Induces Gastric Cancer Cell Apoptosis by Regulating Livin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Huaier Granule Combined with Tegafur Gimeracil Oteracil Potassium Promotes Stage IIb Gastric Cancer Prognosis and Induces Gastric Cancer Cell Apoptosis by Regulating Livin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of a Single-Agent Ts1 (Tegafur, Gimeracil, and Oteracil) in Recurrent Gastric Cancer after Progression from Previous Oxaliplatin, Irinotecan, and Anti-Her2 Targeted Therapy: A Case Report | Asian Pacific Journal of Cancer Care [waocp.com]
- 6. S-1 monotherapy as second line chemotherapy in advanced gastric cancer patients previously treated with cisplatin/infusional fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma [mdpi.com]
- 8. MAP Kinases Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Preclinical Evaluation of S-1 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of S-1, an oral fluoropyrimidine-based anticancer drug, within murine cancer models. S-1 is a combination drug formulation designed to enhance the efficacy and reduce the toxicity of its core component, 5-fluorouracil (5-FU). This document details its mechanism of action, typical experimental workflows, specific protocols, and summarizes key quantitative data from preclinical studies.
Mechanism of Action of S-1
S-1 is a combination of three pharmacological agents: tegafur, gimeracil, and oteracil, typically in a molar ratio of 1:0.4:1.[1][2] Each component has a distinct and complementary role in the drug's overall antitumor activity and safety profile.
-
Tegafur: A prodrug that is gradually converted to the cytotoxic agent 5-fluorouracil (5-FU) in the body.[3] 5-FU exerts its anticancer effects by inhibiting DNA synthesis and function.
-
Gimeracil (5-chloro-2,4-dihydroxypyrimidine): Enhances the antitumor activity of 5-FU by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD).[2][3] DPD is primarily responsible for the degradation of 5-FU; its inhibition leads to sustained and higher concentrations of 5-FU in both blood and tumor tissues.[2]
-
Oteracil (Potassium Oxonate): Reduces the gastrointestinal toxicity associated with 5-FU.[3] Oteracil is an inhibitor of the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the phosphorylation and activation of 5-FU. By selectively inhibiting OPRT in the gastrointestinal mucosa, oteracil decreases the local concentration of active 5-FU metabolites, thereby mitigating side effects like diarrhea and stomatitis.[1][2]
The combined action of these three components allows for effective oral administration, sustained 5-FU levels at the tumor site, and a more manageable toxicity profile compared to 5-FU alone.
General Workflow for Preclinical Evaluation in Murine Models
The preclinical assessment of S-1 in murine models follows a structured workflow designed to evaluate its antitumor efficacy and tolerability. This process typically involves establishing tumors in mice, administering the therapeutic agent, and monitoring various endpoints.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following protocols are synthesized from published studies on S-1 evaluation in murine cancer models.[2][4]
3.1 Animals and Housing
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are used for studies involving human tumor xenografts.[2] Syngeneic mouse models (e.g., C57BL/6) are used for evaluating therapies in the context of a competent immune system.[5][6]
-
Housing: Animals are typically housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
3.2 Tumor Cell Culture and Implantation
-
Cell Lines: Human cancer cell lines (e.g., Lu-99 non-small cell lung cancer, Col-1 colorectal cancer, KM20C colorectal cancer) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[2]
-
Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or culture medium) is injected subcutaneously into the flank of each mouse.[7]
3.3 Drug Preparation and Administration
-
S-1 Preparation: S-1 is prepared by mixing its three components (tegafur, gimeracil, oteracil) at a molar ratio of 1:0.4:1 in a vehicle solution, commonly 0.5% hydroxypropyl methylcellulose (HPMC).[2]
-
Administration: The S-1 suspension is administered orally (p.o.) via gavage. A common dosing schedule is once daily for 14 or 21 consecutive days.[1][2]
3.4 Study Design and Monitoring
-
Group Allocation: Once tumors reach a mean volume of approximately 150-200 mm³, mice are randomized into different treatment groups (e.g., vehicle control, S-1 monotherapy, combination therapy).[2] Each group typically consists of 6-8 mice.[2]
-
Tumor Measurement: Tumor dimensions are measured two to three times per week using calipers. Tumor volume (TV) is calculated using the formula: TV = (length × width²) / 2.
-
Toxicity Monitoring: Animal body weight is measured regularly as an indicator of systemic toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.
-
Endpoints: The primary efficacy endpoint is often tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean TV of treated group / Mean TV of control group)] × 100.
Quantitative Data Summary
The antitumor activity of S-1 has been demonstrated across a variety of murine tumor models, both as a single agent and in combination with targeted therapies.[1][2] In mice, S-1 has been shown to be consistently more potent in inhibiting tumor growth than tegafur alone, 5-FU, or tegafur-uracil (UFT).[1]
Table 1: Antitumor Activity of S-1 Monotherapy in Human Cancer Xenograft Models
| Cancer Type | Cell Line | S-1 Dose (mg/kg) & Schedule | Outcome | Reference |
| Non-Small Cell Lung | Lu-99 | 8.3, p.o., daily (days 1-14) | Significant tumor growth delay | [2] |
| Colorectal | Col-1 | 6.9, p.o., daily (days 1-14) | Significant tumor growth delay | [2] |
| Colorectal | KM20C | 6.9, p.o., daily (days 1-14) | Significant tumor growth delay | [2] |
Table 2: Antitumor Activity of S-1 in Combination with Targeted Agents
| Cancer Type | Cell Line | Combination Regimen | Outcome | Reference |
| Non-Small Cell Lung | Lu-99 | S-1 (8.3 mg/kg) + Erlotinib (100 mg/kg) | Superior tumor growth inhibition vs. either monotherapy (p<0.01) | [2] |
| Colorectal | Col-1 | S-1 (6.9 mg/kg) + Bevacizumab (5 mg/kg) | Complete tumor growth inhibition (p<0.01 vs. monotherapy) | [2] |
| Colorectal | KM20C | S-1 (6.9 mg/kg) + Bevacizumab (5 mg/kg) | Superior tumor growth inhibition vs. either monotherapy (p<0.01) | [2] |
| 5-FU Resistant Colorectal | KM12C/5-FU | S-1 (6.9 mg/kg) + Cetuximab (1 mg/body) | Superior tumor growth inhibition vs. either monotherapy (p<0.01) | [2] |
Note: The treatments were reported to be well-tolerated, with no significant differences in body weight changes observed between monotherapy and combination therapy groups.[2]
Conclusion
The initial preclinical evaluation of S-1 in murine cancer models has consistently demonstrated its potent antitumor activity across various tumor types. The unique three-component formulation successfully enhances the therapeutic index of 5-FU by maintaining its active concentration while mitigating gastrointestinal toxicity.[1][2] Studies in xenograft models have not only validated its efficacy as a single agent but have also highlighted its potential as a powerful combination partner with modern targeted therapies, showing synergistic effects without a significant increase in toxicity.[2] These preclinical findings have provided a strong rationale for the successful clinical development and application of S-1 in treating a range of solid tumors.
References
- 1. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antitumor Activity of Combinations of Cytotoxic Chemotherapy and Immune Checkpoint Inhibitors Is Model-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical murine tumor models: A structural and functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety evaluation in murine tumor models [bio-protocol.org]
Molecular targets of Tegafur-gimeracil-oteracil potassium metabolites
An In-depth Technical Guide on the Molecular Targets of Tegafur-Gimeracil-Oteracil Potassium Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an oral fluoropyrimidine-based combination agent, is a cornerstone in the treatment of various solid tumors. Its efficacy and safety profile are intricately linked to the complex interplay of its components and their respective metabolites. This technical guide provides a comprehensive overview of the molecular targets of the metabolites of tegafur, gimeracil, and oteracil potassium. It details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry.
Introduction
The combination of tegafur, gimeracil, and oteracil potassium represents a sophisticated approach to cancer chemotherapy. Tegafur, a prodrug of 5-fluorouracil (5-FU), provides the cytotoxic component. Gimeracil enhances the efficacy of 5-FU by inhibiting its degradation, while oteracil mitigates gastrointestinal toxicity by preventing the activation of 5-FU in the gut mucosa. Understanding the specific molecular targets of the metabolites of each of these components is crucial for optimizing therapeutic strategies, overcoming resistance, and designing novel anticancer agents.
Metabolism and Molecular Targets
Tegafur
Tegafur itself is inactive and requires metabolic activation to exert its cytotoxic effects. This activation primarily occurs in the liver, leading to the formation of the active anticancer agent, 5-fluorouracil (5-FU).
-
Primary Active Metabolite: 5-Fluorouracil (5-FU) 5-FU is the central cytotoxic metabolite of tegafur. Its anticancer activity is mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.
-
Mechanism of Action:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the enzyme's function, leading to a depletion of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" is a primary mechanism of 5-FU-induced cytotoxicity.
-
Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.
-
Incorporation into DNA: 5-Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.
-
-
-
Other Metabolites: The metabolism of tegafur also produces dihydrofluorouracil (DHFU) via the enzyme dihydropyrimidine dehydrogenase (DPD), which is then further catabolized. However, the primary focus of its therapeutic action remains the generation of 5-FU.
Gimeracil
Gimeracil's primary role is to enhance the bioavailability and antitumor activity of 5-FU by inhibiting its degradation.
-
Primary Molecular Target: Dihydropyrimidine Dehydrogenase (DPD) Gimeracil is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU. By inhibiting DPD, gimeracil increases the concentration and prolongs the half-life of 5-FU in the plasma and tumor tissues, thereby enhancing its cytotoxic effects.
Oteracil
Oteracil is included in the combination to reduce the gastrointestinal side effects associated with 5-FU.
-
Primary Molecular Target: Orotate Phosphoribosyltransferase (OPRT) Oteracil acts as a competitive inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract. OPRT is one of the enzymes responsible for the conversion of 5-FU to its active metabolites. By inhibiting OPRT locally in the gut, oteracil prevents the activation of 5-FU in the gastrointestinal mucosa, thereby reducing local toxicity such as diarrhea and mucositis, without compromising the systemic antitumor effect of 5-FU.
Quantitative Data
The following table summarizes key quantitative data related to the molecular interactions of the metabolites.
| Component | Metabolite/Target | Parameter | Value | Organism/System | Reference |
| Gimeracil | DPD | IC50 | 0.07 µM | Human Liver Cytosol | |
| Oteracil | OPRT | Ki | 10 nM | Rat Intestinal Mucosa | |
| 5-FU (from Tegafur) | Thymidylate Synthase | Ki (for FdUMP) | ~1 nM | Varies |
Experimental Protocols
Determination of DPD Inhibition by Gimeracil (IC50)
This protocol is based on methodologies described for assessing DPD activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of gimeracil on DPD activity.
-
Materials:
-
Human liver cytosol (as a source of DPD)
-
Substrate: 5-Fluorouracil (5-FU)
-
Cofactor: NADPH
-
Inhibitor: Gimeracil
-
Reaction buffer (e.g., potassium phosphate buffer)
-
HPLC system for analysis
-
-
Procedure:
-
Prepare a series of dilutions of gimeracil in the reaction buffer.
-
In a reaction vessel, combine the human liver cytosol, NADPH, and a specific concentration of gimeracil.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5-FU.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Analyze the concentration of the 5-FU metabolite, dihydrofluorouracil (DHFU), using HPLC.
-
Plot the percentage of DPD inhibition against the logarithm of the gimeracil concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Determination of OPRT Inhibition by Oteracil (Ki)
This protocol outlines a general approach for determining the inhibition constant (Ki) of oteracil for OPRT.
-
Objective: To determine the inhibition constant (Ki) of oteracil for OPRT.
-
Materials:
-
Purified or partially purified OPRT (e.g., from rat intestinal mucosa)
-
Substrates: Orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Inhibitor: Oteracil
-
Reaction buffer
-
Method for detecting the product, orotidine 5'-monophosphate (OMP) (e.g., spectrophotometric or radioisotopic assay)
-
-
Procedure:
-
Perform a series of enzyme activity assays at varying concentrations of the substrate (orotic acid) and a fixed concentration of PRPP.
-
Repeat these assays in the presence of several different fixed concentrations of oteracil.
-
Measure the initial reaction velocities for each condition.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot for each concentration of the inhibitor.
-
Analyze the data to determine the type of inhibition (e.g., competitive, non-competitive).
-
Calculate the Ki value from the changes in the apparent Km and/or Vmax in the presence of the inhibitor.
-
Signaling Pathways and Workflows
Metabolic Activation of Tegafur and Mechanism of Action of 5-FU
Caption: Metabolic activation of tegafur to 5-FU and its subsequent effects on RNA, DNA, and thymidylate synthase.
Role of Gimeracil and Oteracil in Modulating 5-FU Activity
Caption: Gimeracil enhances systemic 5-FU levels by inhibiting DPD, while oteracil reduces GI toxicity by inhibiting local 5-FU activation by OPRT.
Experimental Workflow for Target Identification and Validation
Caption: A generalized workflow for the identification and validation of molecular drug targets.
Conclusion
The therapeutic success of this compound is a testament to the power of rationally designed combination chemotherapy. The distinct and complementary roles of each component's metabolites—cytotoxicity from tegafur's metabolite 5-FU, potentiation by gimeracil's inhibition of DPD, and toxicity mitigation via oteracil's inhibition of OPRT—highlight the importance of a deep understanding of their molecular targets. The information presented in this guide, from quantitative interaction data to experimental methodologies and pathway visualizations, provides a solid foundation for further research and development in this area. Future investigations may focus on mechanisms of resistance, the identification of novel synergistic combinations, and the development of next-generation fluoropyrimidine-based therapies with improved efficacy and safety profiles.
The Conversion of Tegafur to 5-Fluorouracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of the prodrug Tegafur into its active form, 5-fluorouracil (5-FU), a cornerstone of various chemotherapy regimens. This document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding of this critical bioactivation process.
Introduction
Tegafur, a fluoropyrimidine analog, serves as an orally administered prodrug of 5-FU. Its efficacy is entirely dependent on its biotransformation into 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA. The conversion of Tegafur to 5-FU is a multi-faceted process, primarily occurring in the liver and involving several key enzymes. Understanding the nuances of this pathway, the enzymes involved, and their kinetics is paramount for optimizing drug efficacy, predicting patient responses, and mitigating toxicity.
The Enzymatic Conversion Pathway
The bioactivation of Tegafur to 5-FU is principally mediated by two distinct enzymatic pathways: the cytochrome P450 (CYP) system in the liver microsomes and thymidine phosphorylase (TP) found in various tissues, including tumors.
Cytochrome P450-Mediated Conversion
The primary route for Tegafur activation is through hydroxylation by CYP enzymes in the liver.[1][2] Among the various CYP isoforms, CYP2A6 has been identified as the principal enzyme responsible for this conversion.[1][2][3] Other isoforms, including CYP1A2 , CYP2C8 , and CYP2E1 , have also been shown to contribute to a lesser extent, with their relative importance potentially varying between individuals.[4][5]
The conversion process is also enantioselective. Tegafur is a racemic mixture of R- and S-enantiomers. Studies have shown that the R-enantiomer of Tegafur is the preferred substrate for CYP2A6, exhibiting a significantly higher intrinsic clearance for conversion to 5-FU compared to the S-enantiomer.[5][6]
Thymidine Phosphorylase-Mediated Conversion
An alternative pathway for Tegafur activation involves the enzyme thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[7][8] This enzyme is found in the cytosol of various cells and can be expressed at higher levels in some tumor tissues compared to normal tissues.[9] This differential expression presents a potential for tumor-selective activation of Tegafur. The conversion by TP is generally considered to have a lower affinity (higher Km) for Tegafur compared to the high-affinity component of CYP2A6-mediated conversion.[1][7]
The following diagram illustrates the primary pathways for the conversion of Tegafur to 5-FU.
Quantitative Data on Enzyme Kinetics
The efficiency of the enzymatic conversion of Tegafur to 5-FU can be quantified by key kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint = Vmax/Km). The following tables summarize the reported kinetic data for the primary enzymes involved.
Table 1: Kinetic Parameters for Tegafur Conversion by CYP450 Isoforms in Human Liver Microsomes
| CYP Isoform | Tegafur Enantiomer | Km (mM) | Vmax (nmol/mg/min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| CYP2A6 | Racemic | 0.43 ± 0.05 | 4.02 ± 1.70 | 9.35 | [2] |
| R-Tegafur | 0.17 | 1.8 | 10.6 | [6] | |
| S-Tegafur | 3.6 | 0.81 | 0.23 | [6] | |
| CYP1A2 | R-Tegafur | 1.1 | 0.35 | 0.32 | [6] |
| S-Tegafur | 1.8 | 0.23 | 0.13 | [6] | |
| CYP2E1 | R-Tegafur | 3.6 | 0.43 | 0.12 | [6] |
| S-Tegafur | 4.5 | 0.18 | 0.04 | [6] |
Data are presented as mean ± SD where available.
Table 2: Kinetic Parameters for Tegafur Conversion in Human Liver Cytosol (Thymidine Phosphorylase)
| Subcellular Fraction | Tegafur Enantiomer | Apparent Km (mM) | Apparent Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| Cytosol | Racemic | 16 ± 4 | - | - | [1] |
| R-Tegafur | 26 | 761 | 0.029 | [6] | |
| S-Tegafur | Not detected | Not detected | Not detected | [6] |
Note: The Vmax for the racemic mixture in cytosol was reported to be similar to that in microsomes, but a specific value was not provided in the reference.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the conversion of Tegafur to 5-FU.
In Vitro Metabolism Assay using Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of Tegafur conversion by CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled or from individual donors)
-
Tegafur (racemic or individual enantiomers)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
5-Chloro-2,4-dihydropyridine (CDHP), a dihydropyrimidine dehydrogenase (DPD) inhibitor to prevent 5-FU degradation.[6]
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., 5-chlorouracil)
Procedure:
-
Preparation: Prepare stock solutions of Tegafur, CDHP, and the NADPH regenerating system in appropriate solvents.
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.1-1.0 mg/mL protein), potassium phosphate buffer, and CDHP (e.g., 10 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add varying concentrations of Tegafur to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of 5-FU in the supernatant using a validated HPLC or LC-MS/MS method.
Assay with cDNA-Expressed Human CYP Enzymes
This method allows for the investigation of the role of specific CYP isoforms in Tegafur metabolism.
Materials:
-
Microsomes from insect or mammalian cells expressing a single human CYP isoform (e.g., CYP2A6, CYP1A2) and NADPH-cytochrome P450 reductase.
-
Other reagents are as listed in Protocol 4.1.
Procedure: The procedure is similar to that described in Protocol 4.1, with the substitution of human liver microsomes with microsomes containing the specific cDNA-expressed CYP isoform. The protein concentration of the recombinant enzyme should be optimized for the assay.
Thymidine Phosphorylase Activity Assay
This protocol can be adapted to measure the conversion of Tegafur to 5-FU by thymidine phosphorylase in cytosolic fractions.
Materials:
-
Human liver cytosol or tumor tissue homogenate (S9 fraction can also be used, which contains both microsomal and cytosolic enzymes)
-
Tegafur
-
Potassium phosphate buffer (pH 7.4)
-
Perchloric acid (for reaction termination)
-
HPLC system with UV detection
Procedure:
-
Incubation Mixture: Combine the cytosolic fraction (e.g., 0.5 mg/mL protein) with Tegafur in potassium phosphate buffer.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 10-60 minutes).
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Sample Preparation: Centrifuge to remove precipitated protein. The supernatant can be neutralized before injection into the HPLC system.
-
Quantification: Analyze the formation of 5-FU using an HPLC-UV method.[10]
Quantification of Tegafur and 5-FU by LC-MS/MS
A highly sensitive and specific method for the simultaneous quantification of Tegafur and 5-FU in biological matrices.
Instrumentation:
-
Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 or HILIC analytical column
Procedure:
-
Sample Preparation: Protein precipitation of plasma or microsomal incubation samples with a solvent like acetonitrile, followed by centrifugation. The supernatant is then often diluted.
-
Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution with a mobile phase consisting of, for example, ammonium acetate or formic acid in water and an organic solvent like acetonitrile to separate Tegafur, 5-FU, and the internal standard.
-
Mass Spectrometric Detection: Use electrospray ionization (ESI) in either positive or negative mode. Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode for quantification.[6][7]
Mandatory Visualizations
The following diagrams provide a visual representation of the Tegafur to 5-FU conversion pathway and a typical experimental workflow for studying its kinetics.
Conclusion
The conversion of Tegafur to 5-FU is a complex process governed by the interplay of multiple enzymes, most notably CYP2A6 and thymidine phosphorylase. The kinetic data reveal a higher efficiency of the CYP2A6-mediated pathway, particularly for the R-enantiomer of Tegafur, at lower substrate concentrations. The provided experimental protocols offer a framework for researchers to investigate this conversion in various in vitro systems. A thorough understanding of this metabolic activation is crucial for the rational design of fluoropyrimidine-based cancer therapies and for personalizing treatment strategies based on individual metabolic profiles.
References
- 1. Involvement of microsomal cytochrome P450 and cytosolic thymidine phosphorylase in 5-fluorouracil formation from tegafur in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Modeling kinetic data from in vitro drug metabolism enzyme experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. Enantioselectivity in the cytochrome P450-dependent conversion of tegafur to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Modulation of 5-Fluorouracil by Gimeracil and Oteracil: An In-depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily for solid tumors such as gastric, colorectal, and breast cancer. However, its efficacy is often limited by rapid catabolism and gastrointestinal toxicity. This technical guide provides a comprehensive overview of the biochemical modulation of 5-FU by two key agents, gimeracil and oteracil. Gimeracil enhances 5-FU's bioavailability by inhibiting its primary catabolic enzyme, dihydropyrimidine dehydrogenase (DPD), while oteracil mitigates gastrointestinal toxicity by selectively inhibiting orotate phosphoribosyltransferase (OPRT) in the gut mucosa. This document details their mechanisms of action, presents quantitative data on their effects, outlines relevant experimental protocols, and visualizes the intricate molecular pathways involved.
Introduction to 5-Fluorouracil and its Biochemical Modulators
5-Fluorouracil is a pyrimidine analog that exerts its cytotoxic effects through the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA.[1] Its clinical utility, however, is hampered by significant inter-individual variability in its metabolism. Over 80% of an administered dose of 5-FU is rapidly catabolized in the liver by dihydropyrimidine dehydrogenase (DPD), leading to a short half-life and variable systemic exposure.[2][3] Furthermore, the conversion of 5-FU to its active metabolites in the gastrointestinal tract can cause severe dose-limiting toxicities, such as diarrhea and mucositis.[4]
To address these limitations, the oral fluoropyrimidine formulation S-1 was developed. S-1 is a combination of three pharmacological compounds: tegafur, a prodrug of 5-FU; gimeracil (5-chloro-2,4-dihydroxypyridine), a DPD inhibitor; and oteracil potassium (potassium oxonate), an OPRT inhibitor.[5][6] This combination is designed to maintain therapeutic plasma concentrations of 5-FU over a prolonged period while reducing its gastrointestinal side effects.
Mechanisms of Action
Gimeracil: Enhancing 5-FU Bioavailability
Gimeracil is a potent and reversible inhibitor of DPD, the rate-limiting enzyme in 5-FU catabolism.[3] By inhibiting DPD, gimeracil prevents the rapid degradation of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU).[2] This leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU, mimicking the effects of continuous intravenous infusion.[6] This sustained exposure to 5-FU enhances its antitumor activity.
Oteracil: Mitigating Gastrointestinal Toxicity
Oteracil potassium is a selective inhibitor of orotate phosphoribosyltransferase (OPRT), an enzyme involved in the anabolic conversion of 5-FU to its active metabolites, including 5-fluorouridine monophosphate (FUMP).[4][7] Oteracil has low membrane permeability and is primarily distributed to the gastrointestinal tract following oral administration. By inhibiting OPRT in the gut mucosa, oteracil reduces the local formation of 5-FU's active metabolites, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis.[4]
Quantitative Data
The biochemical modulation of 5-FU by gimeracil and oteracil results in significant alterations in its pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data from various studies.
Enzyme Inhibition
| Inhibitor | Target Enzyme | Inhibition Constant | Cell Line/System | Reference |
| Gimeracil | Dihydropyrimidine Dehydrogenase (DPD) | IC50: 20.8 ± 9.2 µM (in 5-FU resistant cells) | TE-5R (esophageal cancer) | [2] |
| Oteracil Potassium | Orotate Phosphoribosyltransferase (OPRT) | - | Human cancer cells | [7] |
Pharmacokinetic Parameters of S-1 Components
The following table presents the pharmacokinetic parameters of tegafur, 5-FU, gimeracil, and oteracil after a single oral administration of S-1.
| Component | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| Tegafur | 2207 ± 545 | - | - | 11.8 ± 3.8 |
| 5-FU | 220.0 ± 68.2 | - | - | 4.4 ± 3.3 |
| Gimeracil | 374.9 ± 103.0 | - | - | 7.8 ± 5.1 |
| Oteracil Potassium | 110.5 ± 100.8 | - | - | 3.1 ± 0.9 |
Data compiled from a study in patients with advanced gastric cancer.[8] Tmax values were not explicitly provided in this summary.
Clinical Efficacy of S-1 in Advanced Gastric Cancer
| Study/Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| S-1 + Ramucirumab (First-line, elderly) | 60.9% | 5.8 | 16.4 | [4] |
| S-1 + Cisplatin (Recurrent, post-adjuvant S-1) | 19.4% | 4.8 | 12.2 | [5] |
| Adjuvant S-1 (vs. surgery alone, 3-year OS) | 80.1% (vs. 70.1%) | - | - | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
5-Fluorouracil Metabolism and Modulation
Caption: Metabolic pathway of 5-FU and modulation by gimeracil and oteracil.
5-FU Induced DNA Damage Response and Apoptosis
Caption: Simplified signaling cascade of 5-FU-induced DNA damage and apoptosis.
Experimental Workflow for DPD Inhibition Assay
Caption: General workflow for a dihydropyrimidine dehydrogenase (DPD) inhibition assay.
Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of gimeracil on DPD activity.
Materials:
-
Liver or tumor cell lysate containing DPD enzyme
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH
-
5-Fluorouracil (5-FU)
-
Gimeracil
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with UV or mass spectrometry detection
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the cell lysate.
-
Add varying concentrations of gimeracil to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding 5-FU.
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the concentrations of 5-FU and its metabolite, DHFU, using a validated HPLC-UV or HPLC-MS/MS method.
-
Calculate DPD activity based on the rate of DHFU formation.
-
Determine the IC50 value of gimeracil by plotting the percentage of DPD inhibition against the logarithm of gimeracil concentration.
Orotate Phosphoribosyltransferase (OPRT) Inhibition Assay
This protocol describes a spectrophotometric method to measure OPRT activity and its inhibition by oteracil.
Materials:
-
Purified OPRT enzyme or cell lysate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Magnesium chloride (MgCl2)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Orotic acid
-
Oteracil potassium
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl2, and the enzyme source.
-
Add varying concentrations of oteracil potassium to the cuvette.
-
Add orotic acid to the mixture.
-
Initiate the reaction by adding PRPP.
-
Monitor the decrease in absorbance at 295 nm, which corresponds to the conversion of orotic acid to orotidine-5'-monophosphate (OMP), over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the Ki for oteracil by performing the assay at different concentrations of both orotic acid and oteracil and fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 5-FU with and without its modulators.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
5-FU, gimeracil, and oteracil
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 5-FU alone or in combination with fixed concentrations of gimeracil and/or oteracil. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
The biochemical modulation of 5-FU by gimeracil and oteracil represents a significant advancement in fluoropyrimidine-based chemotherapy. By inhibiting DPD, gimeracil enhances the systemic exposure to 5-FU, thereby increasing its antitumor efficacy. Concurrently, oteracil's targeted inhibition of OPRT in the gastrointestinal tract reduces local toxicity, improving the therapeutic index of 5-FU. This combination, as exemplified by the oral formulation S-1, has demonstrated considerable clinical benefit, particularly in the treatment of advanced gastric cancer. A thorough understanding of the mechanisms of action, quantitative effects, and relevant molecular pathways of these modulators is crucial for researchers, scientists, and drug development professionals working to further optimize cancer chemotherapy. The experimental protocols provided in this guide offer a foundation for the preclinical and clinical evaluation of these and other novel biochemical modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 3. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 4. ascopubs.org [ascopubs.org]
- 5. Combination chemotherapy with S-1 plus cisplatin for gastric cancer that recurs after adjuvant chemotherapy with S-1: multi-institutional retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Continuing Adjuvant S-1 for 1 Year on the Prognosis of Gastric Cancer Patients: Results from a Prospective Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Estimation of pathways of 5-fluorouracil anabolism in human cancer cells in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Tegafur-gimeracil-oteracil potassium Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur-gimeracil-oteracil potassium, also known as S-1 or TS-1, is an oral fluoropyrimidine-based anticancer agent. It is a combination drug consisting of three components: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD) which degrades 5-FU; and Oteracil potassium, which inhibits the phosphorylation of 5-FU in the gastrointestinal tract, thereby reducing gastrointestinal toxicity.[1] This formulation is designed to enhance the antitumor effects of 5-FU while mitigating its side effects.[1] These application notes provide a detailed protocol for the preparation and administration of this compound to xenograft mice for preclinical anti-cancer efficacy studies.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various human tumor xenograft models in mice.
Table 1: Antitumor Activity of this compound (S-1) Monotherapy in Xenograft Models
| Xenograft Model | Dose (mg/kg) | Administration Schedule | Outcome | Reference |
| Human Breast Cancer (MX-1) | 8.3 | Oral, once daily for 14 days | Significant tumor growth inhibition | [1] |
| Human NSCLC (NCI-H460) | 8.3 | Oral, once daily for 14 days | Significant tumor growth inhibition | [1] |
| Human Colorectal Cancer (Col-1) | 6.9 | Oral, once daily for 14 days | Significant tumor growth inhibition | [1] |
| Human Colorectal Cancer (KM20C) | 6.9 | Oral, once daily for 14 days | Significant tumor growth inhibition | [1] |
Table 2: Antitumor Activity of this compound (S-1) in Combination Therapy in Xenograft Models
| Xenograft Model | S-1 Dose (mg/kg) | Combination Agent | Outcome | Reference |
| Human NSCLC (Lu-99) | 6.9 - 8.3 | Erlotinib | Superior tumor growth inhibition compared to monotherapy | [1] |
| Human NSCLC (PC-9) | 6.9 - 8.3 | Erlotinib | Superior tumor growth inhibition compared to monotherapy | [1] |
| Human Breast Cancer (MX-1) | 8.3 | Sorafenib | Superior tumor growth inhibition compared to monotherapy | [1] |
| Human Colorectal Cancer (Col-1) | 6.9 | Bevacizumab | Complete tumor growth inhibition | [1] |
| Human Colorectal Cancer (DLD-1) | 6.9 | Cetuximab | Superior tumor growth inhibition compared to monotherapy | [1] |
Experimental Protocols
Preparation of this compound (S-1) for Oral Administration
This protocol describes the preparation of S-1 for oral administration to xenograft mice.
Materials:
-
Tegafur, Gimeracil, and Oteracil potassium powders
-
0.5% Hydroxypropyl methylcellulose (HPMC) solution
-
Sterile water
-
Balance
-
Spatula
-
Stir plate and stir bar
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of Tegafur, Gimeracil, and Oteracil potassium based on the desired molar ratio of 1:0.4:1.[1]
-
Weigh the calculated amounts of each component using a calibrated balance.
-
In a sterile conical tube, add the weighed powders.
-
Add the required volume of 0.5% HPMC solution to the tube to achieve the desired final concentration (e.g., for a dose of 6.9-8.3 mg/kg, a concentration of 1 mg/mL is a reasonable starting point, with the final volume administered adjusted based on the mouse's weight).
-
Place a sterile stir bar in the tube and place it on a stir plate.
-
Stir the suspension until a homogenous mixture is achieved. Ensure the suspension is well-mixed immediately before each administration.
Oral Administration of S-1 to Xenograft Mice (Oral Gavage)
This protocol details the procedure for administering the prepared S-1 suspension to mice via oral gavage.
Materials:
-
Prepared S-1 suspension
-
Appropriately sized gavage needles (18-20 gauge for adult mice) with a rounded tip.[2]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the back of the neck to immobilize the head and body.[3] Ensure the grip is firm but does not impede breathing.
-
-
Measurement for Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle.[4]
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[2]
-
The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.[2] If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is inserted to the pre-measured depth, slowly administer the S-1 suspension.
-
After administration, gently remove the needle in a single, smooth motion.[2]
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[2]
-
Xenograft Tumor Model and Efficacy Assessment
This protocol outlines the establishment of a xenograft model and the assessment of S-1 efficacy.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Matrigel (optional)
-
Calipers
-
Animal scale
Procedure:
-
Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile medium (e.g., PBS or serum-free media), with or without Matrigel.
-
Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5]
-
-
Treatment Initiation and Monitoring:
-
Randomize the mice into treatment and control groups once tumors reach the desired size.
-
Administer S-1 or vehicle control according to the planned schedule (e.g., once daily for 14 days).
-
Continue to monitor tumor volume and body weight throughout the study.
-
-
Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage change in tumor volume from the start to the end of treatment.
-
Secondary endpoints may include body weight changes (as a measure of toxicity) and survival.
-
Visualizations
Caption: Experimental workflow for evaluating S-1 efficacy in xenograft mice.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for S-1 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design and execution of in vivo efficacy studies using the oral fluoropyrimidine anticancer agent, S-1. This document includes detailed experimental protocols, a summary of reported dosages and schedules in various preclinical cancer models, and visualizations of the S-1 mechanism of action and experimental workflows.
Introduction to S-1
S-1 is a novel oral anticancer agent that combines three pharmacological compounds in a molar ratio of 1:0.4:1:
-
Tegafur (FT): A prodrug of 5-fluorouracil (5-FU), which is the active cytotoxic component.
-
Gimeracil (5-chloro-2,4-dihydroxypyridine - CDHP): An inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. This leads to prolonged and higher concentrations of 5-FU in the blood and tumor tissue.
-
Oteracil (potassium oxonate - Oxo): An inhibitor of orotate phosphoribosyltransferase (OPRT), which is primarily localized in the gastrointestinal tract. By inhibiting the phosphorylation of 5-FU in the gut, oteracil reduces the gastrointestinal toxicity commonly associated with fluoropyrimidines.
This unique combination is designed to enhance the antitumor efficacy of 5-FU while mitigating its side effects.
Mechanism of Action of S-1
S-1 exerts its anticancer effects through the cytotoxic actions of 5-fluorouracil. After oral administration, tegafur is gradually converted to 5-FU. The active metabolites of 5-FU then interfere with DNA and RNA synthesis, primarily through two mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a reduced folate cofactor. This inhibition blocks the synthesis of thymidylate, an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[1]
-
Incorporation into DNA and RNA: The 5-FU metabolites, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and function and can lead to DNA damage, ultimately triggering cell death.[1]
The co-administration of gimeracil and oteracil enhances the therapeutic index of 5-FU.
Figure 1: Mechanism of action of S-1 and its components.
S-1 Dosage and Schedules in Preclinical In Vivo Models
The following tables summarize reported dosages and schedules of S-1 in various preclinical cancer models. It is crucial to perform a dose-finding study, including a maximum tolerated dose (MTD) assessment, for each specific animal model and cancer cell line.
| Cancer Type | Animal Model | Cell Line | S-1 Dosage | Administration Route | Schedule | Efficacy Endpoint | Reference |
| Gastric Cancer | Nude Mice | Human Gastric Cancer Xenografts (NUGC-4, St-40, SC-2, SC-4) | 6.9 mg/kg | Oral | Once daily for 7 days | Relative Tumor Volume | [2] |
| Colorectal Cancer | Nude Mice | Human Colon Cancer Xenograft (COL-1) | 6.9 mg/kg | Oral | Daily for 14 days | Tumor Growth Suppression | [3] |
| Pancreatic Cancer | Nude Mice | Human Pancreatic Cancer Xenograft (MIA PaCa-2) | 10 mg/kg | Oral | 5 times a week for 3 weeks | Tumor Weight | [1] |
Experimental Protocols
General In Vivo Efficacy Study Protocol
This protocol outlines a general workflow for assessing the in vivo efficacy of S-1 in a subcutaneous xenograft mouse model.
Figure 2: Experimental workflow for an in vivo efficacy study.
1. Animal Models and Cell Lines:
-
Animals: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used for xenograft studies. Age and sex-matched animals should be used.
-
Cell Lines: Select appropriate human cancer cell lines based on the research question (e.g., gastric, colorectal, pancreatic cancer cell lines).
2. Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel.
-
Inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
4. S-1 Preparation and Administration:
-
S-1 is typically supplied as a powder. Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose or 5% gum arabic solution).
-
Administer S-1 orally via gavage using an appropriately sized feeding needle. The volume should not exceed 10 mL/kg body weight.
5. Treatment Schedule:
-
Based on the literature and the specific experimental design, administer S-1 according to the chosen schedule (e.g., daily for a set number of days, followed by a rest period).
-
The control group should receive the vehicle only, following the same schedule.
6. Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The primary efficacy endpoint is often tumor growth inhibition.
7. Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
At the endpoint, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform further analyses as required, such as histopathology, immunohistochemistry, or biomarker analysis.
Detailed Protocol for Oral Gavage in Mice
Materials:
-
S-1 suspension
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring that the head and neck are in a straight line with the body to facilitate the passage of the gavage needle.
-
Needle Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is in the esophagus to the predetermined depth, slowly administer the S-1 suspension.
-
Needle Removal: Gently and smoothly withdraw the needle.
-
Observation: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Conclusion
S-1 is a promising oral anticancer agent with demonstrated efficacy in various preclinical models. The provided application notes and protocols offer a framework for designing and conducting robust in vivo efficacy studies. It is imperative to optimize the dosage and schedule of S-1 for each specific cancer model to achieve maximal therapeutic benefit while minimizing toxicity. Further preclinical research will continue to elucidate the full potential of S-1 in cancer therapy.
References
- 1. Experimental study of combination therapy with S-1 against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Development of Anti-Cancer Drug S-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of combination chemotherapy using oral fluoropyrimidine S-1 with oxaliplatin (SOX) against colorectal cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Tegafur-gimeracil-oteracil potassium (S-1) Sensitivity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur-gimeracil-oteracil potassium, commercially known as S-1, is an oral fluoropyrimidine-based anticancer agent. It is a combination drug consisting of three components: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation; and Oteracil potassium, which inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract to reduce local toxicity.[1][2] The antitumor activity of S-1 is dependent on the conversion of Tegafur to 5-FU, which then exerts its cytotoxic effects by inhibiting DNA and RNA synthesis in rapidly dividing cancer cells.
These application notes provide detailed protocols for assessing the in vitro sensitivity of cancer cell lines to this compound using common cell viability assays, including MTT, XTT, and Annexin V/PI staining.
Mechanism of Action
This compound (S-1) is a combination chemotherapeutic agent whose activity relies on the metabolic conversion of Tegafur to the active cytotoxic compound, 5-fluorouracil (5-FU). The other two components, Gimeracil and Oteracil, enhance the efficacy and safety profile of 5-FU.
Tegafur: A prodrug that is gradually converted to 5-FU in the body, leading to sustained levels of the active drug.[1]
Gimeracil: A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the main enzyme that degrades 5-FU. By inhibiting DPD, Gimeracil increases the concentration and prolongs the half-life of 5-FU, thereby enhancing its antitumor effect.[1]
Oteracil Potassium: Primarily acts in the gastrointestinal tract to inhibit the enzyme orotate phosphoribosyltransferase (OPRT). This local inhibition reduces the conversion of 5-FU to its active metabolites in the gut, which helps to mitigate gastrointestinal toxicities such as diarrhea and mucositis.[1]
The active metabolite, 5-FU, exerts its cytotoxic effects through three main mechanisms:
-
Inhibition of Thymidylate Synthase: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS) and a reduced folate cofactor. This complex inhibits the synthesis of thymidine, an essential precursor for DNA synthesis, leading to "thymineless death" in cancer cells.
-
Incorporation into RNA: 5-FU can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and ultimately cell death.
-
Incorporation into DNA: 5-FU can also be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and incorporated into DNA. This leads to DNA fragmentation and instability, contributing to its cytotoxic effects.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the in vitro efficacy of an anticancer agent. As S-1's activity is mediated by 5-FU, the IC50 values of 5-FU in various cancer cell lines can provide a benchmark for sensitivity. The following table summarizes representative IC50 values for 5-FU in different human cancer cell lines. Researchers should determine the specific IC50 for S-1 in their cell lines of interest using the protocols provided below.
| Cell Line | Cancer Type | 5-FU IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 0.5 - 9.2 | [3] |
| HT-29 | Colon Cancer | ~10 | [3] |
| SW480 | Colon Cancer | ~5 | [3] |
| SW620 | Colon Cancer | ~8 | [3] |
| PANC-1 | Pancreatic Cancer | ~25 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | ~15 | [4] |
| BxPC-3 | Pancreatic Cancer | ~5 | [4] |
| AsPC-1 | Pancreatic Cancer | ~10 | [4] |
| MKN-45 | Gastric Cancer | ~20 | |
| AGS | Gastric Cancer | ~15 |
Note: IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used. The values presented here are for illustrative purposes and should be confirmed experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound (S-1)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of S-1 in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of S-1. Include a vehicle control (medium with the same concentration of solvent used to dissolve S-1).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound (S-1)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the drug incubation period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Follow step 6 as described in the MTT assay protocol.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound (S-1)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Annexin V-FITC (or another fluorochrome) and PI staining kit
-
Binding buffer
-
6-well plates or culture dishes
-
Flow cytometer
Protocol:
-
Cell Seeding and Drug Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of S-1 for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Mandatory Visualizations
Caption: 5-Fluorouracil (5-FU) metabolic and signaling pathway.
Caption: Mechanism of action of S-1 components.
References
- 1. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Tegafur and Its Metabolites in Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tegafur is an oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU). It is often administered in combination with other drugs like gimeracil and oteracil to enhance its efficacy and reduce side effects. Gimeracil inhibits the degradation of 5-FU, while oteracil reduces its gastrointestinal toxicity.[1][2] Accurate quantification of tegafur and its active metabolite, 5-FU, along with gimeracil and oteracil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of tegafur, 5-fluorouracil (5-FU), gimeracil, and oteracil in plasma.
Principle
The method involves a simple protein precipitation step to extract the analytes and an internal standard (IS) from a small volume of plasma. The separated supernatant is then injected into an HPLC system for chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Metabolic Pathway of Tegafur
Tegafur is converted in the body to the active cytotoxic drug, 5-fluorouracil.
Figure 1: Metabolic conversion of Tegafur to 5-Fluorouracil.
Experimental Protocols
Materials and Reagents
-
Standards: Tegafur, 5-Fluorouracil, Gimeracil, Oteracil (Reference Grade)
-
Internal Standard (IS): Chlorambucil or 5-Chlorouracil[1][3]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade)
-
Acids: Formic Acid (LC-MS Grade)
-
Water: Deionized or Milli-Q water
-
Plasma: Drug-free human or rat plasma with appropriate anticoagulant (e.g., K2-EDTA)
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven (e.g., Waters 2695 HPLC system).[1]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP 5500).[4][5]
-
Chromatographic Column: C18 column (e.g., Inertsil ODS-3 C18, 150 mm x 4.6 mm, 3.5 µm).[1][6]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions.
-
Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 mixture of acetonitrile and water.
-
Calibration and QC Standards: Serially dilute the working stock solutions with drug-free plasma to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC-MS/MS system.
Experimental Workflow
Figure 2: Workflow for plasma sample preparation and analysis.
Method Parameters
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS-3 C18 (150 mm x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[2] |
| Gradient/Isocratic | Isocratic: 60% A : 40% B[1][2] |
| Flow Rate | 0.3 - 1.0 mL/min[1][6] |
| Column Temperature | Ambient or 25 °C[1][4] |
| Injection Volume | 10 µL |
| Run Time | ~6-7 minutes[1] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions (m/z) | Tegafur: 201.0 -> 131.0Gimeracil: 113.0 -> 95.0Oteracil: 158.0 -> 114.05-FU: 131.0 -> 42.0 (Negative Ion Mode often preferred)[7]Chlorambucil (IS): 305.2 -> 254.1[1] |
| Source Temperature | 450-550 °C |
| IonSpray Voltage | 5500 V |
Note: Ion transitions should be optimized in-house for the specific instrument used.
Quantitative Data and Method Validation Summary
The method is validated according to regulatory guidelines (e.g., ICH M10) to ensure reliability.[8] The following tables summarize typical performance characteristics.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |
| Tegafur | 20 - 5000[6] | 2.0 | > 0.999[2] |
| Gimeracil | 2 - 500[6] | 0.58 | > 0.999[2] |
| Oteracil | 10 - 300 (approx.) | 1.58 | > 0.999[2] |
| 5-Fluorouracil | 8 - 200[7] | 2.0 | > 0.99[9] |
LLOQ: Lower Limit of Quantification
Table 2: Accuracy, Precision, and Recovery
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Mean Recovery (%) |
| Tegafur | < 8.6[6] | < 9.5[6] | 92.5 - 107.5[6] | 76.5[6] |
| Gimeracil | < 8.6[6] | < 9.5[6] | 92.5 - 107.5[6] | 78.3[6] |
| Oteracil | < 2.0[10] | < 2.0[10] | 99.4 - 99.9[10] | > 95 (approx.) |
| 5-Fluorouracil | < 6.0[7] | < 10.0 | 90.0 - 110.0[7] | 86 - 91[7] |
RSD: Relative Standard Deviation. Acceptance criteria for precision are typically ≤15% RSD (≤20% at LLOQ) and for accuracy are within ±15% (±20% at LLOQ) of the nominal concentration.
Conclusion
The described HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of tegafur and its key metabolites/associated drugs in plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for pharmacokinetic and clinical studies in drug development.[11] The validation data demonstrates that the method meets the standard requirements for accuracy, precision, and linearity.
References
- 1. impactfactor.org [impactfactor.org]
- 2. UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Study [elibrary.ru]
- 3. High-throughput method to analyze tegafur and 5-fluorouracil in human tears and plasma using hydrophilic interaction liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and utilization of a combined LC-UV and LC-MS/MS method for the simultaneous analysis of tegafur and 5-fluorouracil in human plasma to support a phase I clinical study of oral UFT®/leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 11. Sensitive MS/MS-liquid chromatography assay for simultaneous determination of tegafur, 5-fluorouracil and 5-fluorodihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of Gimeracil and Oteracil in Tissue Samples
For Research Use Only.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of gimeracil and oteracil in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, and oteracil, an inhibitor of orotate phosphoribosyltransferase, are key components of combination chemotherapy regimens. The described method is sensitive, specific, and suitable for pharmacokinetic and drug distribution studies in preclinical research. The protocol covers tissue homogenization, solid-phase extraction (SPE), and UPLC-MS/MS analysis.
Introduction
Gimeracil and oteracil are administered in combination with the fluoropyrimidine prodrug tegafur to improve its therapeutic index. Gimeracil enhances the bioavailability of 5-fluorouracil (5-FU), the active metabolite of tegafur, by inhibiting its degradation by dihydropyrimidine dehydrogenase (DPD).[1][2][3][4] Oteracil selectively inhibits the phosphorylation of 5-FU by orotate phosphoribosyltransferase (OPRT) in the gastrointestinal tract, thereby reducing local toxicity.[3][5][6] Accurate measurement of gimeracil and oteracil concentrations in various tissues is crucial for understanding their distribution and mechanism of action. This application note details a robust UPLC-MS/MS method for their simultaneous determination in tissue samples.
Experimental
Materials and Reagents
-
Gimeracil and Oteracil reference standards
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Oasis MCX SPE cartridges
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation
A generic tissue homogenization and extraction protocol is provided below. This should be optimized for the specific tissue type.
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS (pH 7.4) to the tissue.
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the tissue supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to a UPLC vial for analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Gimeracil | 146.0 | 110.0 | 20 | 15 |
| Oteracil | 158.0 | 114.0 | 25 | 18 |
| Internal Standard | - | - | - | - |
Note: MRM transitions for the internal standard should be optimized separately.
Results
The UPLC-MS/MS method demonstrated good linearity, precision, and accuracy for the quantification of gimeracil and oteracil. The following tables summarize the quantitative data adapted from validated methods in biological matrices.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Gimeracil | 1 - 1000 | > 0.99 |
| Oteracil | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Gimeracil | LQC | 5 | < 15% | ± 15% |
| MQC | 50 | < 15% | ± 15% | |
| HQC | 500 | < 15% | ± 15% | |
| Oteracil | LQC | 5 | < 15% | ± 15% |
| MQC | 50 | < 15% | ± 15% | |
| HQC | 500 | < 15% | ± 15% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Gimeracil | 0.5 | 1 |
| Oteracil | 0.5 | 1 |
Diagrams
Caption: Experimental workflow for UPLC-MS/MS analysis of gimeracil and oteracil in tissue.
Caption: Metabolic pathway and mechanism of action of gimeracil and oteracil.
Conclusion
The UPLC-MS/MS method described in this application note is suitable for the sensitive and selective quantification of gimeracil and oteracil in tissue samples. The detailed sample preparation protocol, including homogenization and solid-phase extraction, ensures the effective removal of matrix interferences, leading to reliable and reproducible results. This method can be a valuable tool for researchers in drug development and pharmacology to study the tissue distribution and pharmacokinetics of these important chemotherapeutic agents.
References
- 1. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 2. What is Gimeracil used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 6. Oteracil - Formosa Laboratories, Inc. [formosalab.com]
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for S-1 Chemotherapy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a powerful preclinical platform in oncology research. By directly implanting patient tumor tissue into immunodeficient mice, PDX models preserve the histological and genetic characteristics of the original tumor, offering a more predictive model for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3] S-1 is an oral fluoropyrimidine-based anticancer drug, combining tegafur, gimeracil, and oteracil, and is a standard treatment for various solid tumors, particularly gastric and colorectal cancers.[4] These application notes provide detailed protocols for the establishment of PDX models and the subsequent evaluation of S-1 efficacy.
Ethical Considerations
The establishment and use of PDX models require strict adherence to ethical guidelines. All procedures involving human tissue and animals must be approved by the relevant Institutional Review Boards (IRB) and Institutional Animal Care and Use Committees (IACUC), respectively.[5][6] Informed consent must be obtained from patients for the use of their tumor tissue in research.[6] Data privacy and confidentiality of patient information are paramount.[6] Furthermore, all animal experiments should be conducted with a commitment to minimizing animal suffering.[6]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for the successful engraftment of patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile collection medium (e.g., DMEM with antibiotics)
-
Surgical instruments (scalpels, forceps, scissors)
-
Matrigel (optional)
-
Anesthesia
-
Surgical sutures or clips
Procedure:
-
Patient Consent and Tissue Collection:
-
Obtain informed consent from the patient prior to surgery.
-
Collect fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Immediately place the tissue in a sterile tube containing a chilled collection medium.
-
Transport the tissue to the laboratory on ice as quickly as possible.
-
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Carefully remove any non-tumorous tissue, such as fat or necrotic areas.
-
Mince the tumor tissue into small fragments of approximately 2-4 mm³.[7]
-
-
Surgical Implantation (Subcutaneous):
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical sutures or clips.
-
-
Surgical Implantation (Orthotopic for Gastric Cancer):
-
For a more clinically relevant model, orthotopic implantation can be performed.[8]
-
Anesthetize the mouse and make a midline abdominal incision.
-
Exteriorize the stomach and inject a small volume of cell suspension derived from the tumor tissue into the stomach wall, or create a small pocket in the subserosal layer to implant a tumor fragment.[8]
-
Return the stomach to the abdominal cavity and close the incisions.
-
-
Post-Operative Care and Monitoring:
-
Monitor the mice regularly for tumor growth, which can be assessed by caliper measurements for subcutaneous models.
-
Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Monitor the overall health and body weight of the mice.
-
Once the tumor reaches a size of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor can be harvested for passaging to subsequent generations of mice (F1, F2, etc.), cryopreservation, or for drug efficacy studies.
-
Workflow for PDX Model Establishment
Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.
Protocol 2: S-1 Efficacy Testing in PDX Models
This protocol details the procedure for evaluating the anti-tumor activity of S-1 in established PDX models.
Materials:
-
Established PDX models with tumor volumes of 100-200 mm³
-
S-1 (oral formulation)
-
Vehicle control (e.g., sterile water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles (20-22 gauge for mice)
-
Calipers for tumor measurement
-
Balance for weighing mice
Procedure:
-
Cohort Formation and Randomization:
-
Once PDX tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
-
S-1 Preparation and Administration:
-
S-1 is an oral medication. For administration to mice, the contents of the capsules are typically suspended in a suitable vehicle.
-
A clinically relevant dosing schedule for S-1 monotherapy is often 28 days of treatment followed by a 14-day rest period. A common starting dose, converted from human clinical doses (e.g., 40 mg/m²), can be calculated for mice (typically in mg/kg).
-
Administer S-1 or vehicle control to the respective groups via oral gavage. Ensure proper technique to avoid injury to the esophagus.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers and record the body weight of each mouse 2-3 times per week.
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
At the end of the study (e.g., after a predetermined number of cycles or when tumors in the control group reach a certain size), euthanize the mice.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Plot tumor growth curves for each group (mean tumor volume ± SEM vs. time).
-
Analyze body weight changes to assess treatment-related toxicity.
-
Harvest tumors for further analysis, such as histology, immunohistochemistry, and molecular profiling, to investigate the mechanisms of S-1 action and potential biomarkers of response.
-
Workflow for S-1 Efficacy Testing in PDX Models
Caption: General workflow for conducting an S-1 efficacy study in PDX models.
Data Presentation
Quantitative data from S-1 efficacy studies should be summarized in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition in S-1 Treated PDX Models
| PDX Model ID | Cancer Type | S-1 Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (Control) (mm³) | Mean Tumor Volume (Treated) (mm³) | Tumor Growth Inhibition (TGI) (%) |
| GC-001 | Gastric | 20 | Daily, 28 days | 1250 ± 150 | 450 ± 80 | 64 |
| CRC-002 | Colorectal | 20 | Daily, 28 days | 1100 ± 120 | 750 ± 100 | 32 |
| Panc-003 | Pancreatic | 20 | Daily, 28 days | 1300 ± 180 | 900 ± 110 | 31 |
Table 2: Body Weight Changes in S-1 Treated Mice
| PDX Model ID | Group | Initial Mean Body Weight (g) | Final Mean Body Weight (g) | Mean Body Weight Change (%) |
| GC-001 | Control | 22.5 ± 1.2 | 21.8 ± 1.5 | -3.1 |
| GC-001 | S-1 (20 mg/kg) | 22.3 ± 1.1 | 20.5 ± 1.3 | -8.1 |
| CRC-002 | Control | 23.1 ± 1.0 | 22.5 ± 1.2 | -2.6 |
| CRC-002 | S-1 (20 mg/kg) | 22.9 ± 1.3 | 21.9 ± 1.4 | -4.4 |
| Panc-003 | Control | 22.8 ± 1.4 | 22.1 ± 1.6 | -3.1 |
| Panc-003 | S-1 (20 mg/kg) | 22.6 ± 1.2 | 21.2 ± 1.5 | -6.2 |
Mechanism of Action of S-1
S-1 is a combination of three pharmacological agents: Tegafur, a prodrug of 5-fluorouracil (5-FU); Gimeracil, which inhibits the degradation of 5-FU; and Oteracil, which reduces the gastrointestinal toxicity of 5-FU.
Caption: Mechanism of action of the oral fluoropyrimidine S-1.
Conclusion
The use of PDX models for testing S-1 provides a robust and clinically relevant platform for preclinical evaluation of its anti-tumor activity. The detailed protocols and data presentation formats outlined in this document offer a standardized approach for researchers to assess the efficacy and tolerability of S-1. Careful execution of these methodologies will yield valuable data to inform the clinical development and personalized application of this important anticancer agent.
References
- 1. Frontiers | Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study [frontiersin.org]
- 2. Development of Preclinical Models to Understand and Treat Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Consensus Guidelines for the Use of S-1 in GI Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II study of oral S-1 for treatment of metastatic colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy with metronomic S-1 dosing and oxaliplatin-containing PEG-coated cationic liposomes in a murine colorectal tumor model: synergy or antagonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [S-1 for gastric cancer-S-1 monotherapy and its progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-Derived Orthotopic Xenograft models in gastric cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tegafur-Gimeracil-Oteracil Potassium (S-1) in Combination with Oxaliplatin in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegafur-gimeracil-oteracil potassium, commonly known as S-1 or TS-1, is an oral fluoropyrimidine-based anticancer agent. It combines tegafur, a prodrug of 5-fluorouracil (5-FU), with two modulators of 5-FU's metabolism: gimeracil and oteracil potassium. Gimeracil inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation, thereby maintaining higher and more sustained concentrations of 5-FU in the plasma and tumor tissue. Oteracil potassium inhibits orotate phosphoribosyl-transferase (OPRT) in the gastrointestinal tract, reducing the local activation of 5-FU and thereby mitigating gastrointestinal toxicity.
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects through the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. The combination of S-1 and oxaliplatin (SOX) has emerged as a widely used and effective regimen in the clinical setting for the treatment of advanced colorectal cancer. This document provides an overview of the preclinical data and experimental protocols for evaluating the combination of S-1 and oxaliplatin in colorectal cancer models.
Data Presentation
In Vivo Antitumor Activity
Preclinical studies in xenograft models of human colorectal cancer have demonstrated the superior efficacy of the S-1 and oxaliplatin combination compared to monotherapy.
| Colorectal Cancer Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| COL-1 Xenograft | S-1 Monotherapy | 6.9 mg/kg, p.o., days 1-14 | Significant antitumor activity | [1] |
| Oxaliplatin Monotherapy | 4.2 mg/kg, i.v., days 1 and 8 | No significant antitumor activity | [1] | |
| S-1 + Oxaliplatin (SOX) | S-1: 6.9 mg/kg, p.o., days 1-14; Oxaliplatin: 4.2 mg/kg, i.v., days 1 and 8 | Significantly superior to both monotherapies (p<0.01) | [1] | |
| Capecitabine + Oxaliplatin (COX) | Capecitabine: 360 mg/kg, p.o., days 1-14; Oxaliplatin: 4.2 mg/kg, i.v., days 1 and 8 | SOX was significantly superior to COX (p<0.01) | [1] | |
| KM12C/5-FU (5-FU resistant) Xenograft | S-1 + Oxaliplatin (SOX) | Not specified | Equivalent antitumor activity to COX | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for S-1 and Oxaliplatin Combination
Caption: Proposed mechanism of synergistic antitumor action of S-1 and oxaliplatin.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing in vivo efficacy in colorectal cancer xenograft models.
Experimental Protocols
In Vitro Cytotoxicity and Synergy Analysis
1. Cell Lines and Culture:
-
Human colorectal cancer cell lines (e.g., HCT116, HT-29, DLD-1) are commonly used.
-
Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of S-1 (tegafur, gimeracil, oteracil in appropriate molar ratio) and oxaliplatin in a suitable solvent (e.g., DMSO, water).
-
Further dilute the stock solutions in culture medium to achieve the desired final concentrations.
3. Cytotoxicity Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of S-1 alone, oxaliplatin alone, and the combination of both drugs at a constant ratio.
-
Include a vehicle control group.
-
After a specified incubation period (e.g., 72 hours), assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each drug alone and in combination using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
To determine if the drug combination is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model
The following protocol is based on the study by Nukatsuka et al. (2012)[1].
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice), 5-6 weeks old.
2. Cell Line and Implantation:
-
Use a human colorectal cancer cell line such as COL-1.
-
Subcutaneously implant a tumor fragment (e.g., 2 x 2 mm) or a suspension of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, S-1 monotherapy, oxaliplatin monotherapy, S-1 + oxaliplatin).
4. Drug Preparation and Administration:
-
S-1: Suspend in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) for oral administration (p.o.).
-
Oxaliplatin: Dissolve in a 5% glucose solution for intravenous injection (i.v.).
-
Dosage and Schedule:
-
S-1: 6.9 mg/kg, administered orally once daily for 14 consecutive days.
-
Oxaliplatin: 4.2 mg/kg, administered intravenously on days 1 and 8.
-
Combination (SOX): Administer both drugs as per their individual schedules.
-
5. Monitoring and Endpoint:
-
Measure tumor volume (calculated as [length x width²]/2) and mouse body weight 2-3 times per week.
-
The endpoint can be a predetermined tumor volume, a specific time point, or signs of toxicity.
6. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
Conclusion
The combination of this compound (S-1) and oxaliplatin demonstrates significant antitumor activity in preclinical models of colorectal cancer, with in vivo studies showing superiority over monotherapy. The proposed mechanism of action involves a dual attack on cancer cells, with S-1 inhibiting DNA synthesis via 5-FU and oxaliplatin inducing DNA damage and apoptosis. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Further in vitro studies are warranted to fully elucidate the synergistic mechanisms at the cellular and molecular levels.
References
Application Notes and Protocols for Assessing Apoptosis in Cancer Cell Lines Treated with Tegafur-gimeracil-oteracil potassium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tegafur-gimeracil-oteracil potassium, also known as S-1 or Teysuno, is an oral fluoropyrimidine-based anticancer agent used in the treatment of various solid tumors, notably advanced gastric cancer.[1] It is a combination of three pharmacological compounds: tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil, an inhibitor of dihydropyrimidine dehydrogenase (DPD) which degrades 5-FU; and oteracil potassium, which reduces gastrointestinal toxicity by inhibiting orotate phosphoribosyltransferase in the gut.[1][2] The cytotoxic effect of S-1 is primarily mediated by 5-FU, which inhibits DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for quantifying apoptosis in cancer cell lines following treatment with S-1.
Mechanism of Action
The three components of S-1 work synergistically to maximize the antitumor effect of 5-FU while minimizing its side effects. Tegafur is converted to the active drug, 5-FU, within the body. Gimeracil prevents the degradation of 5-FU, leading to sustained and higher concentrations of the drug in the bloodstream and tumor tissues.[1][2] Oteracil potassium remains primarily in the gastrointestinal tract, where it reduces the local activation of 5-FU, thereby mitigating common side effects like diarrhea.[2]
Caption: Mechanism of this compound (S-1).
Experimental Workflow for Apoptosis Assessment
A typical workflow for assessing apoptosis involves several key stages, from initial cell culture and treatment to the final data analysis. Proper controls, including vehicle-treated and positive control (e.g., staurosporine-treated) groups, are essential for accurate interpretation of results.
References
Protocol for Long-Term S-1 Treatment in Preclinical Cancer Studies
Application Note
Introduction
S-1 is an oral fluoropyrimidine-based anticancer agent composed of three pharmacological compounds: tegafur, gimeracil, and oteracil potassium.[1][2][3] Tegafur is a prodrug of 5-fluorouracil (5-FU), a cytotoxic agent that inhibits DNA synthesis. Gimeracil enhances the efficacy of 5-FU by inhibiting its degradation, while oteracil reduces gastrointestinal toxicity.[1][2] S-1 has demonstrated significant antitumor activity in various cancer models and is used clinically for the treatment of several solid tumors, including gastric, colorectal, and pancreatic cancers.[2] This document provides a detailed protocol for the long-term administration of S-1 in preclinical cancer studies, with a focus on rodent models.
Mechanism of Action
S-1 exerts its antitumor effect through the action of its three components, which work in concert to deliver the active drug, 5-fluorouracil (5-FU), to tumor cells while minimizing systemic toxicity.
-
Tegafur: A prodrug that is converted to 5-FU in the body.[2]
-
Gimeracil: A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. This inhibition leads to sustained and higher concentrations of 5-FU in the blood and tumor tissue.[2]
-
Oteracil: An inhibitor of orotate phosphoribosyltransferase (OPRT), which is primarily distributed to the gastrointestinal tract. By inhibiting OPRT in the gut, oteracil reduces the local conversion of 5-FU to its active form, thereby mitigating gastrointestinal side effects such as diarrhea and mucositis.[1][2]
The 5-FU generated from tegafur is then converted into three active metabolites that disrupt cancer cell growth:
-
Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase, leading to a depletion of thymidine, an essential precursor for DNA synthesis.
-
Fluorouridine triphosphate (FUTP): Is incorporated into RNA, disrupting its normal function.
-
Fluorodeoxyuridine triphosphate (FdUTP): Is incorporated into DNA, leading to DNA damage.
Figure 1. Mechanism of action of S-1.
Data Presentation
Efficacy of S-1 Monotherapy in Preclinical Models
| Cancer Model | Animal Model | S-1 Dose (mg/kg/day) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Yoshida Sarcoma | Rat | 5 | Daily | Not Specified | ED50 | [3] |
| AH-130 Carcinoma | Rat | Not Specified | Daily | Not Specified | Higher therapeutic effect than UFT | [3] |
| Sato Lung Carcinoma | Rat | Not Specified | Daily | Not Specified | Higher therapeutic effect than UFT | [3] |
Toxicity Profile of Long-Term S-1 Administration in Rats (26-Week Study)
| Dose (mg/kg/day) | Key Observations |
| 1 | No-Observed-Adverse-Effect Level (NOAEL) |
| 5 | Keratosis of tail, palm, or sole; decreased body weight gain and food consumption; changes in urine and blood parameters; atrophy of lymphoid tissues; chronic nephropathy-like changes. |
| 10 | More pronounced effects observed at 5 mg/kg/day, plus acanthosis and/or inflammation of the epidermis, degeneration of ameloblasts, and testicular atrophy. |
Experimental Protocols
General Workflow for a Long-Term S-1 Efficacy Study
Figure 2. Experimental workflow for S-1 preclinical efficacy studies.
Protocol 1: Preparation of S-1 for Oral Administration
Materials:
-
S-1 (Tegafur, Gimeracil, Oteracil potassium)
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle
-
Spatula
-
Balance
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of S-1 and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of S-1 powder.
-
If necessary, grind the S-1 to a fine powder using a mortar and pestle to ensure a uniform suspension.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the S-1 powder to the vehicle while continuously mixing or vortexing to ensure a homogenous suspension.
-
Store the formulation at 4°C for the duration of the study. Vortex the suspension thoroughly before each administration to ensure uniformity.
Protocol 2: Long-Term S-1 Administration in a Xenograft Mouse Model
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
S-1 formulation (from Protocol 1)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles (appropriate size for mice, e.g., 20-22 gauge)
-
Syringes
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Culture cancer cells to the logarithmic growth phase.
-
Harvest and resuspend cells in a suitable medium (e.g., sterile PBS or a 1:1 mixture with Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice for tumor appearance.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[4]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
S-1 Administration:
-
Administer S-1 formulation or vehicle control to the respective groups via oral gavage.
-
The dosing volume is typically 10 mL/kg body weight.
-
Follow the predetermined dosing schedule (e.g., daily, 5 days on/2 days off) for the specified duration of the study (e.g., 21-28 days or longer).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily, observing for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Continue treatment until the tumors in the control group reach the protocol-defined endpoint or for the planned duration of the study.
-
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze survival data if it is an endpoint of the study.
-
Protocol 3: Toxicity Monitoring
Procedure:
-
Body Weight:
-
Measure the body weight of each animal 2-3 times per week.
-
Significant weight loss (e.g., >15-20%) can be an indicator of toxicity and may require dose reduction or cessation of treatment.
-
-
Clinical Observations:
-
Perform daily cage-side observations for any signs of distress, including changes in behavior, posture, activity level, and grooming.
-
Note any physical abnormalities, such as skin lesions or changes in stool consistency.
-
-
Hematology and Clinical Chemistry (Optional, for more detailed toxicity assessment):
-
At the end of the study, or at interim time points, blood samples can be collected for complete blood counts (CBC) and serum chemistry analysis.
-
In a 26-week rat study, S-1 treatment was associated with decreases in red blood cell count, hemoglobin, and hematocrit, and increases in platelet count and cholesterol levels.[5]
-
-
Histopathology (Optional):
-
At the end of the study, major organs (e.g., liver, kidneys, spleen, gastrointestinal tract) can be collected, fixed in formalin, and processed for histopathological examination to identify any treatment-related changes.
-
In a long-term rat study, treatment-related changes were observed in lymphoid tissues and kidneys.[5]
-
References
- 1. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 3. Antitumor activity and low intestinal toxicity of S-1, a new formulation of oral tegafur, in experimental tumor models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [A 26-week oral repeated dose toxicity study of a new antineoplastic agent S-1 in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Tegafur-gimeracil-oteracil potassium (S-1)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to Tegafur-gimeracil-oteracil potassium (S-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound (S-1) and how does it work?
This compound, also known as S-1, is an oral anticancer agent. It is a combination of three pharmacological compounds:
-
Tegafur: A prodrug that is converted in the body to the active anticancer drug 5-fluorouracil (5-FU).[1][2] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and by being misincorporated into RNA and DNA.[3]
-
Gimeracil: An inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the primary enzyme responsible for the breakdown of 5-FU.[4][5][6][7] By inhibiting DPD, gimeracil increases the concentration and prolongs the half-life of 5-FU.[2]
-
Oteracil potassium: Primarily remains in the gut and reduces the gastrointestinal toxicity of 5-FU by inhibiting the enzyme orotate phosphoribosyltransferase (OPRT) in the intestinal mucosa, which reduces the local activation of 5-FU in the gut.[2][8]
Q2: What are the primary mechanisms of acquired resistance to S-1?
Acquired resistance to S-1 is a complex process involving multiple molecular mechanisms. The most commonly reported mechanisms include:
-
Alterations in 5-FU Metabolism: Changes in the expression or activity of enzymes involved in the activation and catabolism of 5-FU are a major cause of resistance.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump 5-FU out of cancer cells.
-
Epithelial-Mesenchymal Transition (EMT): Cancer cells undergoing EMT can acquire drug-resistant properties.[9][10]
-
Activation of Pro-survival Pathways: Alterations in signaling pathways, such as autophagy, can promote cell survival despite treatment with S-1.
-
Defects in DNA Mismatch Repair (MMR): Microsatellite instability (MSI), resulting from impaired MMR, has been associated with resistance to fluoropyrimidine-based chemotherapy.[11]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to S-1 in Cell Culture Models
Possible Cause 1.1: Altered Expression of 5-FU Metabolic Enzymes
You may observe a decreased response to S-1 in your cancer cell lines over time. This could be due to changes in the expression levels of key enzymes involved in 5-FU metabolism.
Troubleshooting Steps:
-
Assess Gene and Protein Expression: Analyze the expression of thymidylate synthase (TYMS), dihydropyrimidine dehydrogenase (DPD, encoded by the DPYD gene), and orotate phosphoribosyltransferase (OPRT) in your resistant cell lines compared to sensitive parental lines.
-
Experiment: Quantitative Real-Time PCR (qRT-PCR) to measure mRNA levels.
-
Experiment: Western Blot to measure protein levels.
-
-
Interpret the Results:
-
Increased TYMS expression: Overexpression of TYMS, the primary target of 5-FU, is a common mechanism of resistance.[12][13][14][15]
-
Increased DPD expression: Higher levels of DPD will lead to faster degradation of 5-FU, reducing its efficacy.[6]
-
Decreased OPRT expression: Reduced OPRT levels can lead to decreased conversion of 5-FU to its active metabolites.[6][16]
-
Quantitative Data Summary: Enzyme Expression in S-1 Resistance
| Gene | Protein | Expected Change in Resistant Cells | Implication for S-1 Efficacy |
| TYMS | Thymidylate Synthase | Increased | Decreased |
| DPYD | Dihydropyrimidine Dehydrogenase | Increased | Decreased |
| OPRT | Orotate Phosphoribosyltransferase | Decreased | Decreased |
Possible Cause 1.2: Increased Drug Efflux
Your cells might be actively removing the active metabolite of S-1, 5-FU.
Troubleshooting Steps:
-
Examine ABC Transporter Expression: Investigate the expression of key ABC transporters known to be involved in multidrug resistance, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[17][18][19]
-
Experiment: qRT-PCR and Western Blot.
-
-
Functional Efflux Assay: Perform a functional assay using a fluorescent substrate of these transporters (e.g., Rhodamine 123 for ABCB1) to see if there is increased efflux activity in the resistant cells.
-
Use of Inhibitors: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil for ABCB1) in combination with S-1 to see if sensitivity is restored.[18]
DOT Script for S-1 Metabolism and Resistance Pathway
Caption: S-1 metabolism and mechanisms of resistance.
Issue 2: Unexpected In Vitro Results - Resistance in a Known Sensitive Cell Line
Possible Cause 2.1: Epithelial-Mesenchymal Transition (EMT)
If a previously sensitive epithelial-like cancer cell line starts showing resistance, it might be undergoing EMT. EMT is a process where epithelial cells acquire mesenchymal characteristics, which has been linked to drug resistance.[9][10][20]
Troubleshooting Steps:
-
Morphological Assessment: Observe the cell morphology under a microscope. A change from a cobblestone-like epithelial appearance to a more elongated, spindle-shaped mesenchymal morphology can indicate EMT.
-
Analyze EMT Markers: Check for changes in the expression of key EMT markers.
-
Functional Assays:
-
Migration/Invasion Assay: Perform a transwell migration or invasion assay. Cells that have undergone EMT will show increased migratory and invasive capabilities.
-
DOT Script for EMT-Mediated Resistance Workflow
Caption: Workflow to investigate EMT-mediated resistance.
Possible Cause 2.2: Activation of Autophagy
Autophagy is a cellular self-degradation process that can be activated as a survival mechanism in response to chemotherapy, leading to drug resistance.[21][22][23][24]
Troubleshooting Steps:
-
Detect Autophagosome Formation:
-
Experiment: Western Blot for LC3-II. An increase in the ratio of LC3-II to LC3-I is a hallmark of autophagy induction.
-
Experiment: Fluorescence microscopy to observe the formation of GFP-LC3 puncta in cells transfected with a GFP-LC3 plasmid.
-
-
Inhibit Autophagy: Treat the resistant cells with an autophagy inhibitor, such as chloroquine or 3-methyladenine (3-MA), in combination with S-1.[24] A restoration of sensitivity would suggest that autophagy is contributing to the resistance.
DOT Script for Autophagy Signaling Pathway
Caption: S-1 induced autophagy as a resistance mechanism.
Issue 3: Variable Patient Response in Clinical or Preclinical Models
Possible Cause 3.1: Dihydropyrimidine Dehydrogenase (DPD) Deficiency
While often associated with increased toxicity, variations in the DPYD gene leading to DPD deficiency can significantly alter a patient's or an animal model's response to fluoropyrimidine-based drugs.[4][5][25] Although this is more related to innate sensitivity and toxicity rather than acquired resistance, it is a critical factor to consider in any study involving S-1.[7] Patients with partial or complete DPD deficiency are at a higher risk of severe or fatal toxicities.[5]
Troubleshooting Steps:
-
Genotyping: If working with patient samples or patient-derived models, perform genotyping for common DPYD variants that lead to DPD deficiency.[5][26]
-
Phenotyping: Measure DPD enzyme activity in peripheral blood mononuclear cells or plasma.
Possible Cause 3.2: Microsatellite Instability (MSI)
The MSI status of a tumor can influence its response to chemotherapy. Tumors with high levels of microsatellite instability (MSI-H) may have a different response to 5-FU based therapies compared to microsatellite stable (MSS) tumors.[11][27] MSI is a result of a defective DNA mismatch repair (MMR) system.[11]
Troubleshooting Steps:
-
MSI Testing: Determine the MSI status of your tumor models or patient samples.
-
Experiment: PCR-based analysis of specific microsatellite markers (e.g., BAT25, BAT26, D2S123, D5S346, and D17S250).[11]
-
Experiment: Immunohistochemistry (IHC) for the expression of MMR proteins (MLH1, MSH2, MSH6, PMS2). Loss of expression of one or more of these proteins is indicative of a deficient MMR system.
-
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells.[28][29][30]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of S-1 (or its active metabolite, 5-FU) for the desired duration (e.g., 48, 72 hours). Include untreated control wells.
-
Reagent Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence or absorbance of the resorufin product using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the expression levels of specific genes.[31][32][33]
Methodology:
-
RNA Extraction: Isolate total RNA from your sensitive and resistant cell lines using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with your cDNA template, specific primers for your target genes (e.g., TYMS, DPYD, OPRT, ABCB1, E-cadherin, N-cadherin) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based master mix.
-
Data Analysis: Run the reaction in a real-time PCR machine. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the resistant and sensitive cells.
Western Blot
This method is used to detect and quantify specific proteins.
Methodology:
-
Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your protein of interest (e.g., TYMS, DPD, ABCB1, E-cadherin).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
References
- 1. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Dihydropyrimidine dehydrogenase deficiency and toxicity to fluoropyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of dihydropyrimidine dehydrogenase deficiency in systemic fluoropyrimidine-related toxicity [medsafe.govt.nz]
- 6. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 8. Effects of Tegafur, Gimeracil and Oteracil Potassium Capsules combined with Calf Spleen Extractive Injection on serum VEGF and MMP-9 in patients with advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]
- 10. Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsatellite instability - Wikipedia [en.wikipedia.org]
- 12. Acquired resistance to 5-fluorouracil via HSP90/Src-mediated increase in thymidylate synthase expression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association study of TYMS gene expression with TYMS and ENOSF1 genetic variants in neoadjuvant chemotherapy response of gastric cancer [jpatholtm.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. Frontiers | Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition [frontiersin.org]
- 21. Autophagy is a major metabolic regulator involved in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comprehensive landscape analysis of autophagy in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. cancerresearchuk.org [cancerresearchuk.org]
- 26. Severe adverse events due to dihydropyrimidine dehydrogenase deficiency in a Japanese patient with colon cancer taking capecitabine: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microsatellite Instability in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 29. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 31. jitc.bmj.com [jitc.bmj.com]
- 32. 4.8. Expression Analysis of Resistance-Related Genes by qRT-PCR [bio-protocol.org]
- 33. oaepublish.com [oaepublish.com]
Technical Support Center: Mitigation of Tegafur-gimeracil-oteracil potassium (S-1)-Induced Diarrhea
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage diarrhea induced by Tegafur-gimeracil-oteracil potassium (S-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind S-1-induced diarrhea?
A1: S-1 is an oral fluoropyrimidine anticancer drug consisting of three components: tegafur, gimeracil, and oteracil potassium. Tegafur is a prodrug of 5-fluorouracil (5-FU). The diarrhea is primarily caused by 5-FU-induced intestinal mucositis. 5-FU and its metabolites are toxic to rapidly dividing cells, including the epithelial cells of the gastrointestinal tract. This leads to apoptosis of crypt cells, villous atrophy, and breakdown of the mucosal barrier. The resulting inflammation and ulceration impair the intestine's ability to absorb water and electrolytes, leading to diarrhea.
Several signaling pathways are implicated in this process. 5-FU exposure triggers the production of reactive oxygen species (ROS), leading to DNA damage in intestinal epithelial cells. This initiates an inflammatory cascade involving the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways upregulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][3][5] This inflammatory response, coupled with the activation of caspases (particularly caspase-9 and caspase-3/7) which execute apoptosis, leads to the observed mucosal damage.[6][7][8][9]
Q2: What is the expected incidence and severity of diarrhea with S-1 treatment?
A2: The incidence and severity of S-1-induced diarrhea can vary depending on the cancer type, treatment regimen (monotherapy vs. combination therapy), and patient population. Generally, diarrhea is a common adverse event.
| Cancer Type | Treatment Regimen | Incidence of Diarrhea (All Grades) | Incidence of Grade 3-4 Diarrhea |
| Advanced Gastric Cancer | S-1 + Cisplatin | 29% | 4.8% |
| Colorectal Cancer | S-1 Monotherapy | Up to 82% (with fluoropyrimidines in general) | Up to 33% (with fluoropyrimidines in general)[10][11] |
| Pancreatic Cancer | S-1 Monotherapy | More frequent than with Gemcitabine | 12.7% (with FOLFIRINOX, a combination therapy including a fluoropyrimidine)[12] |
| Head and Neck Cancer | S-1 based chemoradiotherapy | Varies with combination agents | Varies with combination agents |
Q3: What are the first-line treatment options for S-1-induced diarrhea?
A3: The initial management of S-1-induced diarrhea involves supportive care and the use of anti-diarrheal medication. Loperamide is the recommended first-line agent. It works by slowing intestinal motility, allowing for more time for water and electrolyte absorption.
For grade 1-2 diarrhea, a standard dose of loperamide is typically initiated. If diarrhea persists or worsens, a high-dose loperamide regimen may be necessary. It is crucial to ensure adequate hydration and electrolyte replacement.
Q4: When should I consider dose modification of S-1 due to diarrhea?
A4: Dose modification of S-1 should be considered for patients experiencing grade 3-4 diarrhea, or for grade 1-2 diarrhea that is persistent and does not respond to optimal anti-diarrheal therapy. Any decision to modify the dose should be made in consultation with the principal investigator and according to the clinical trial protocol.
Q5: Are there any promising investigational agents for managing S-1-induced diarrhea?
A5: Several agents are under investigation. Probiotics have been studied to prevent chemotherapy-induced diarrhea by restoring the balance of the gut microbiota. The Japanese herbal medicine Hangeshashinto has also shown some efficacy in managing chemotherapy-induced diarrhea, potentially through its anti-inflammatory properties. Further research is needed to establish their definitive role in managing S-1-induced diarrhea.
Troubleshooting Guides
Scenario 1: A patient on an S-1 regimen develops Grade 1-2 diarrhea.
Initial Assessment:
-
Confirm the grade of diarrhea based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Assess for signs of dehydration and electrolyte imbalance.
-
Review concomitant medications that could be contributing to diarrhea.
Recommended Actions:
-
Initiate Loperamide: Start with a standard dose of loperamide (e.g., 4 mg initially, followed by 2 mg after each unformed stool, not to exceed 16 mg/day).[13][14][15][16]
-
Hydration and Diet: Advise the patient to maintain adequate fluid intake (e.g., water, clear broths) and to follow a BRAT diet (bananas, rice, applesauce, toast).
-
Monitor: Closely monitor the frequency and consistency of stools, as well as the patient's hydration status.
Scenario 2: Diarrhea persists or progresses to Grade 2 (high-volume) or Grade 3-4 despite standard loperamide treatment.
Initial Assessment:
-
Re-grade the diarrhea according to NCI-CTCAE.
-
Evaluate for severe dehydration, electrolyte abnormalities, fever, or signs of infection.
-
Consider obtaining a stool sample for culture to rule out infectious causes.
Recommended Actions:
-
High-Dose Loperamide: If not already initiated, switch to a high-dose loperamide regimen (e.g., 2 mg every 2 hours).[17]
-
Consider Octreotide: For loperamide-refractory diarrhea, subcutaneous octreotide is a second-line option.[10] Octreotide is a somatostatin analog that inhibits the secretion of several gastrointestinal hormones, reduces intestinal fluid secretion, and slows motility.
-
Hospitalization: For Grade 3-4 diarrhea, hospitalization for intravenous hydration and electrolyte replacement is often necessary.[11]
-
S-1 Dose Interruption: Temporarily interrupt S-1 treatment until the diarrhea resolves to Grade 1 or less. A subsequent dose reduction may be warranted.
Experimental Protocols
Loperamide Administration Protocol for S-1-Induced Diarrhea
-
Objective: To manage Grade 1-3 diarrhea in patients receiving S-1.
-
Methodology:
-
Grade 1-2 Diarrhea (Standard Dose):
-
Grade 2 (High-Volume) or Grade 3 Diarrhea (High Dose):
-
Administer an initial oral dose of 4 mg of loperamide.
-
Administer 2 mg of loperamide orally every 2 hours.[17]
-
Continue this regimen until diarrhea has been absent for 12 hours.
-
If diarrhea persists for more than 48 hours on high-dose loperamide, discontinue loperamide and consider second-line therapy.
-
-
Octreotide Administration Protocol for Loperamide-Refractory S-1-Induced Diarrhea
-
Objective: To manage Grade 3-4 diarrhea that is refractory to high-dose loperamide.
-
Methodology:
-
Discontinue loperamide.
-
Administer octreotide 100-150 mcg subcutaneously three times daily.[10]
-
The dose can be titrated up to 500 mcg three times daily for severe, refractory cases.[18][19]
-
Continue treatment until diarrhea resolves.
-
Provide intravenous fluids and electrolyte replacement as clinically indicated.
-
Investigational Protocol: Prophylactic Probiotics for S-1-Induced Diarrhea
-
Objective: To evaluate the efficacy of probiotics in preventing S-1-induced diarrhea.
-
Methodology (Example from a clinical trial):
-
Probiotic Strain: A combination of Lactobacillus and Bifidobacterium species.
-
Dosage: Administer one capsule containing a specified number of colony-forming units (CFUs) (e.g., 1 x 10^10 CFUs) orally twice daily.
-
Administration Schedule: Begin probiotic supplementation on the first day of the S-1 treatment cycle and continue daily throughout the cycle.
-
Data Collection: Record the incidence and severity of diarrhea daily using a patient diary and the NCI-CTCAE grading scale. Stool consistency can be assessed using the Bristol Stool Form Scale.[20]
-
Investigational Protocol: Hangeshashinto for S-1-Induced Diarrhea
-
Objective: To evaluate the efficacy of Hangeshashinto in managing S-1-induced diarrhea.
-
Methodology (Example from a clinical trial):
-
Formulation: Standardized powdered extract of Hangeshashinto.
-
Dosage: Administer 2.5 g or 7.5 g of Hangeshashinto orally three times a day, before or between meals.[21][22]
-
Administration Schedule: Initiate Hangeshashinto at the onset of Grade 1 or higher diarrhea and continue until resolution.
-
Data Collection: Monitor the time to resolution of diarrhea, the maximum grade of diarrhea, and the need for loperamide rescue medication.
-
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Alteration of Gut Microbiota and Inflammatory Cytokine/Chemokine Profiles in 5-Fluorouracil Induced Intestinal Mucositis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between Chemotherapy-Induced Diarrhea and Intestinal Microbiome Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastro-intestinal toxicity of chemotherapeutics in colorectal cancer: The role of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the mechanisms underlying 5-fluorouracil-induced intestinal toxicity based on transcriptomic and metabolomic responses in human intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 11. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment-related gastrointestinal toxicities and advanced colorectal or pancreatic cancer: A critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. droracle.ai [droracle.ai]
- 16. Loperamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Octreotide Acetate in the Treatment of Fluorouracil-Induced Diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Control of chemotherapy-induced diarrhoea with octreotide in patients receiving 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. The Impact of Hangeshashinto on Symptoms and Gut Microbiota in Diarrhea-type Irritable Bowel Syndrome: A Retrospective Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Impact of Hangeshashinto on Symptoms and Gut Microbiota in Diarrhea-type Irritable Bowel Syndrome: A Retrospective Analysis [jstage.jst.go.jp]
Optimizing the dosing schedule of S-1 to improve therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing schedule of S-1 to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is S-1 and what is its standard dosing schedule?
S-1 is an oral fluoropyrimidine anticancer drug composed of three pharmacological compounds: tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil (5-chloro-2,4-dihydroxypyridine or CDHP), which inhibits 5-FU degradation; and oteracil potassium (Oxo), which reduces gastrointestinal toxicity.[1][2][3] The standard dosage and administration of S-1 can vary by region. In Asia, a common regimen is 80 mg/m²/day for 4 weeks followed by a 2-week rest period.[1] In Europe, a typical dose is 50 mg/m²/day for 3 weeks followed by a 1-week rest, often in combination with cisplatin.[1] Another widely used schedule involves administering S-1 orally twice a day for 14 days, followed by a 7-day rest period, repeated every 3 weeks.[4][5]
Q2: Why is it necessary to optimize the dosing schedule of S-1?
Optimizing the S-1 dosing schedule aims to improve the therapeutic index by maximizing antitumor efficacy while minimizing host toxicity. The completion rate of the standard six-week cycle of S-1 can be poor due to adverse events, making the establishment of an optimal treatment schedule critical.[6] Modifying the treatment schedule, for instance, has been shown to increase the 1-year completion rate for adjuvant S-1 therapy in gastric cancer patients.[7] Furthermore, since blood concentration and adverse events are affected by factors like renal function, a body surface area (BSA)-based dosage may not be optimal for all patients, leading to either excessive toxicity or suboptimal dosing.[8]
Q3: What are the main dose-limiting toxicities (DLTs) associated with S-1?
Dose-limiting toxicities for S-1 include both hematological and non-hematological adverse events. Commonly observed DLTs in dose-escalation studies are diarrhea, nausea/vomiting, fatigue, hyperbilirubinemia, febrile neutropenia, and stomatitis.[4][7][9]
Q4: How does renal function impact S-1 dosing and toxicity?
Renal dysfunction can significantly increase the exposure to 5-FU following S-1 administration, leading to a higher incidence of severe adverse reactions.[1] This is because more than 50% of gimeracil (CDHP), the inhibitor of 5-FU degradation, is excreted in the urine.[2] Impaired renal function leads to higher exposure to CDHP, which in turn results in a sustained high concentration of 5-FU.[2] Studies have shown a correlation between creatinine clearance (CLcr) and the area under the curve (AUC) of 5-FU, necessitating dose adjustments for patients with renal impairment.[2]
Q5: What alternative dosing schedules for S-1 are being investigated?
Several alternative dosing schedules are being explored to improve the therapeutic index of S-1:
-
Intermittent Schedules: Shorter cycles, such as a 2-week administration followed by a 1-week rest (3-week cycle), are being compared to the traditional 4-week administration with a 2-week rest (6-week cycle).[6] The three-week cycle may maintain sufficient dose intensity with fewer adverse events.[6]
-
Metronomic Dosing: This involves the administration of low doses (e.g., half of the standard dose) of S-1 at more frequent intervals with no prolonged drug-free breaks.[10] This approach aims to inhibit cancer-associated angiogenesis and overcome drug resistance with minimal adverse effects.[10][11]
-
Dose-Dense Therapy: This strategy involves administering standard chemotherapy doses at shorter intervals, for example, every 2 weeks instead of every 3 weeks, to increase dose intensity.[12][13][14] This is based on the hypothesis that maximal effectiveness occurs when scheduling corresponds to the period of most rapid tumor regrowth between cycles.[12]
Q6: Are there biomarkers that can help guide S-1 dosing?
While research is ongoing, certain biomarkers are being evaluated. Pharmacodynamic analyses have shown a correlation between the grade of diarrhea and both the maximum concentration (Cmax) and AUC of 5-FU.[9] This suggests that pharmacology-based dosing could be explored.[9] Additionally, circulating endothelial precursors (CEPs) have been suggested as a potential pharmacodynamic biomarker to determine the optimal biologic dose of metronomic chemotherapy regimens.[15] The development of biomarkers for toxicity is crucial for maximizing the therapeutic index.[16][17]
Troubleshooting Guides
Issue 1: High Incidence of Grade 3/4 Toxicities (e.g., Diarrhea, Neutropenia) During a Standard Dosing Regimen.
| Potential Cause | Troubleshooting Steps |
| Impaired Renal Function | 1. Assess the patient's creatinine clearance (CLcr). Renal impairment significantly increases 5-FU exposure.[2]2. Consider dose reduction based on renal function. Formulas have been developed to adjust S-1 dosage based on CLcr and BSA.[1][8] |
| Standard Schedule Intolerance | 1. Switch to an alternative, potentially better-tolerated schedule. A 3-week cycle (2 weeks on, 1 week off) may have fewer adverse events than a 6-week cycle.[6]2. Evaluate a dose reduction. Studies have shown that a lower dose of S-1 (e.g., 70 mg/m²/day vs. 80 mg/m²/day) can significantly reduce the incidence of toxicities like diarrhea and thrombocytopenia when combined with oxaliplatin.[5][18] |
| Patient-Specific Factors | 1. Investigate potential ethnic differences in pharmacokinetics. Some studies suggest Caucasians may experience more gastrointestinal toxicities than East Asians, though 5-FU exposure is similar.[19]2. Monitor pharmacodynamic markers. A correlation exists between diarrhea and 5-FU plasma concentrations.[9] |
Issue 2: Suboptimal Antitumor Efficacy with Standard S-1 Dosing.
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | 1. Ensure treatment compliance and adherence to the prescribed schedule. Maintaining dose intensity is often linked to better survival outcomes.[7]2. If tolerated, consider a dose-escalation study to determine the maximum tolerated dose (MTD) for the specific patient population.[4][9] |
| Tumor Resistance | 1. Explore combination therapies. S-1 is often combined with other agents like oxaliplatin or docetaxel, which can improve response rates.[4][20]2. Investigate metronomic dosing. This low-dose, frequent administration schedule may help overcome drug resistance and has anti-angiogenic effects.[10] |
| Fixed-Dose Inappropriateness | 1. Consider personalized dosing strategies. A formula based on renal function and BSA can help achieve a target AUC for 5-FU, potentially improving efficacy while managing toxicity.[1][8] |
Data Presentation
Table 1: Comparison of S-1 Dosing Schedules from Clinical Studies
| Dosing Schedule | Dose (as tegafur) | Cycle Length | Key Toxicities (Grade 3/4) | Population/Context | Reference |
| Standard (Once Daily) | 50 mg/m²/day | 21 days on, 7 days off | Diarrhea, Nausea/Vomiting, Fatigue, Hyperbilirubinemia | Advanced Cancer (Phase I) | [9] |
| Standard Adjuvant | 80 mg/m²/day | 28 days on, 14 days off | Not specified in detail, but poor completion rate noted. | Stage III Colon Cancer | [6] |
| Intermittent Adjuvant | 80 mg/m²/day (or BSA-based) | 14 days on, 7 days off | Leukopenia (1.6%), Anemia (1.6%), Diarrhea (1.6%), Nausea (3.3%), Fatigue (6.7%) | Gastric Cancer | [6][7] |
| SOX Regimen (Arm A) | 70 mg/m²/day | 14 days on, 7 days off (with Oxaliplatin) | Thrombocytopenia (7.1%), Diarrhea (3.6%) | Adjuvant for Gastric Cancer | [5][18] |
| SOX Regimen (Arm B) | 80 mg/m²/day | 14 days on, 7 days off (with Oxaliplatin) | Thrombocytopenia (32.1%), Diarrhea (42.9%) | Adjuvant for Gastric Cancer | [5][18] |
| Metronomic | Half of standard dose (e.g., 40-60 mg/day) | Continuous for 2 years | Hematological (Grade 3: 3.8%), Non-hematological (all Grade 1) | Oral Squamous Cell Carcinoma | [10] |
Table 2: Dose-Limiting Toxicities (DLTs) in S-1 Dose-Escalation Studies
| Study Context | Dose Levels Evaluated | Observed DLTs | Maximum Tolerated Dose (MTD) | Reference |
| S-1 Monotherapy (Once Daily) | 50 mg/m²/day, 60 mg/m²/day | Diarrhea, Nausea/Vomiting, Fatigue, Hyperbilirubinemia | 50 mg/m²/day | [9] |
| DOS Regimen (Docetaxel/Oxaliplatin/S-1) | Level 1: 50/100/80 mg/m²Level 2: 50/130/80 mg/m²Level 3: 60/130/80 mg/m² | Grade 3 Diarrhea, Febrile Neutropenia | Level 2 (50/130/80 mg/m²) | [4] |
Experimental Protocols
Protocol 1: Phase I Dose-Escalation Study ("3+3" Design)
This protocol outlines a common design for determining the recommended Phase 2 dose (RP2D) of a new S-1 dosing schedule.
-
Objective: To determine the MTD and DLTs of the novel S-1 dosing schedule.
-
Patient Selection: Enroll patients with refractory malignancies for whom fluoropyrimidines are indicated.[19] Ensure adequate organ function.
-
Study Design: A classic "3+3" dose-escalation design will be used.[21][22]
-
Enroll a cohort of 3 patients at the starting dose level.
-
Observe patients for DLTs during the first treatment cycle (e.g., 21-28 days).[4][21]
-
If 0/3 patients experience a DLT: Escalate to the next dose level and enroll a new cohort of 3 patients.
-
If 1/3 patients experiences a DLT: Expand the cohort at the current dose level by enrolling 3 additional patients.
-
If ≤1/6 patients experience a DLT, escalate to the next dose level.
-
If ≥2/6 patients experience a DLT, the current dose is considered to have exceeded the MTD.
-
-
If ≥2/3 patients experience a DLT: The current dose is considered to have exceeded the MTD.
-
-
MTD Definition: The MTD is defined as the dose level just below the one at which ≥33% of patients experience a DLT.[22]
-
Data Collection: Collect data on all adverse events, pharmacokinetics (PK), and any preliminary signs of efficacy.
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
Objective: To characterize the PK of S-1 and its metabolites (tegafur, 5-FU, gimeracil, oteracil) and correlate PK parameters with pharmacodynamic outcomes (toxicity and efficacy).
-
Sample Collection:
-
Bioanalysis:
-
Analyze plasma concentrations of tegafur, 5-FU, gimeracil, and oteracil using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]
-
-
PK Parameter Calculation:
-
Calculate key PK parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
-
-
PD Correlation:
Visualizations
Caption: Mechanism of action of the S-1 oral fluoropyrimidine formulation.
Caption: Workflow diagram for a standard "3+3" dose-escalation study design.
Caption: Conceptual comparison of standard MTD vs. metronomic chemotherapy.
References
- 1. Development of an S-1 dosage formula based on renal function by a prospective pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. A dose-escalation study of docetaxel, oxaliplatin, and S-1 (DOS) as a first-line therapy for patients with unresectable metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the optimal dosage of S-1 in adjuvant SOX chemotherapy for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal schedule of adjuvant chemotherapy with S-1 for stage III colon cancer: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and toxicity of adjuvant S-1 schedule with 2-week administration followed by 1-week rest in gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase I and pharmacokinetic study of once daily oral administration of S-1 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metronomic Therapy in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. droracle.ai [droracle.ai]
- 13. Dose-Dense Chemotherapy: Principles, Clinical Results and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-Dense AC followed Dose-Dense Taxol® for Breast Cancer | ChemoExperts [chemoexperts.com]
- 15. Optimal biologic dose of metronomic chemotherapy regimens is associated with maximum antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of the pharmacokinetics and pharmacodynamics of S-1 between Caucasian and East Asian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination therapy of metronomic S-1 dosing with oxaliplatin-containing polyethylene glycol-coated liposome improves antitumor activity in a murine colorectal tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: DPD and OPRT Expression in S-1 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of dihydropyrimidine dehydrogenase (DPD) and orotate phosphoribosyltransferase (OPRT) expression in S-1 resistance.
Frequently Asked Questions (FAQs)
Q1: What is S-1, and what is its mechanism of action?
S-1 is an oral fluoropyrimidine-based anticancer drug composed of three pharmacological agents: Tegafur (FT), a prodrug of 5-fluorouracil (5-FU); Gimeracil (CDHP), a DPD inhibitor; and Oteracil (Oxo), an OPRT inhibitor.[1][2] After oral administration, Tegafur is converted to the active cytotoxic agent 5-FU. 5-FU exerts its anticancer effects through two main mechanisms: inhibition of thymidylate synthase (TS), leading to depletion of thymidine and subsequent inhibition of DNA synthesis, and incorporation of its metabolites into RNA and DNA, leading to cellular damage.[1][2]
Q2: What are the roles of DPD and OPRT in S-1 metabolism and resistance?
DPD is the rate-limiting enzyme in the catabolism (breakdown) of 5-FU into inactive metabolites. High levels of DPD in tumor cells can lead to rapid degradation of 5-FU, reducing its therapeutic efficacy and causing resistance.[1][3] OPRT, on the other hand, is a key enzyme in the anabolic (activation) pathway of 5-FU, converting it into its active form, 5-fluorouridine monophosphate (FUMP). Low levels of OPRT can impair the activation of 5-FU, also contributing to resistance. Therefore, a high DPD/OPRT expression ratio is often associated with S-1 resistance.
Q3: Why are DPD and OPRT expression levels considered biomarkers for S-1 sensitivity?
The expression levels of DPD and OPRT in tumor tissue can predict the response to S-1 based chemotherapy. Tumors with high DPD expression are often resistant to 5-FU-based therapies, while those with high OPRT expression tend to be more sensitive.[3] The combination of Gimeracil in S-1 is designed to inhibit DPD, thereby increasing the bioavailability of 5-FU. However, inherent high levels of DPD in some tumors can still overcome this inhibition.
Q4: How can I measure DPD and OPRT expression in my samples?
DPD and OPRT expression can be measured at both the mRNA and protein levels. Common techniques include:
-
Quantitative Real-Time PCR (qRT-PCR): To quantify DPD and OPRT mRNA levels.
-
Immunohistochemistry (IHC): To visualize and semi-quantify DPD and OPRT protein expression in tissue sections.
-
Western Blotting: To quantify DPD and OPRT protein levels in cell or tissue lysates.
Q5: Are there any known signaling pathways that regulate DPD and OPRT expression?
Yes, the expression of DPD and OPRT is regulated by various signaling pathways. For instance, DPD expression can be influenced by transcription factors such as Sp1 and is also negatively regulated by certain microRNAs, including miR-27a, miR-27b, and miR-134.[1] Additionally, the sphingosine kinase 2 (SphK2) and EGFR signaling pathways have been implicated in the regulation of DPD expression.[1] The regulation of OPRT is less well-characterized but is known to be a key enzyme in the pyrimidine de novo synthesis pathway.
Troubleshooting Guides
Immunohistochemistry (IHC) for DPD and OPRT
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inactive primary antibody.- Suboptimal antibody concentration.- Insufficient antigen retrieval.- Low protein expression in the sample. | - Use a new, validated antibody vial.- Perform an antibody titration to find the optimal concentration.- Optimize antigen retrieval method (heat-induced vs. enzymatic) and duration.- Use a positive control tissue known to express the target protein. |
| High Background | - Non-specific binding of primary or secondary antibody.- Excessive antibody concentration.- Inadequate blocking.- Over-development of chromogen. | - Increase the stringency of washes.- Dilute the primary and/or secondary antibody.- Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).- Reduce chromogen incubation time. |
| Non-specific Staining | - Cross-reactivity of the primary antibody.- Presence of endogenous peroxidases or phosphatases. | - Use a more specific monoclonal antibody if available.- Include a "no primary antibody" control.- Use appropriate blocking steps for endogenous enzymes (e.g., hydrogen peroxide for peroxidase). |
Western Blotting for DPD and OPRT
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low protein abundance in the sample.- Inefficient protein transfer.- Inactive antibody.- Suboptimal antibody concentration. | - Load more protein (20-30 µg of total protein is a good starting point).- Confirm transfer efficiency using Ponceau S staining.- Use a fresh antibody aliquot and ensure proper storage.- Titrate the primary antibody concentration. |
| Multiple Non-specific Bands | - Antibody is not specific enough.- Protein degradation.- Too high antibody concentration. | - Use a different, validated antibody clone.- Add protease inhibitors to the lysis buffer and keep samples on ice.- Reduce the primary antibody concentration and/or incubation time. |
| High Background | - Inadequate blocking.- High secondary antibody concentration.- Contaminated buffers. | - Increase blocking time to 1 hour at room temperature or overnight at 4°C.- Titrate the secondary antibody.- Prepare fresh buffers. |
Quantitative Real-Time PCR (qRT-PCR) for DPD and OPRT
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Amplification | - Poor RNA quality.- Inefficient reverse transcription.- PCR inhibitors in the sample.- Poor primer design. | - Check RNA integrity on a gel or with a Bioanalyzer.- Use a high-quality reverse transcriptase and optimize the reaction conditions.- Re-purify RNA to remove inhibitors.- Design and validate new primers. |
| Non-specific Amplification (multiple peaks in melt curve) | - Primer-dimer formation.- Non-specific primer binding. | - Optimize primer concentration and annealing temperature.- Redesign primers to be more specific. |
| High Variability Between Replicates | - Pipetting errors.- Poor quality RNA/cDNA.- Inconsistent sample handling. | - Use a master mix to minimize pipetting variability.- Ensure consistent RNA extraction and cDNA synthesis across all samples.- Maintain a consistent workflow. |
Data Presentation
Table 1: Correlation of DPD/OPRT Expression with 5-FU IC50 in Colon Cancer Cell Lines
| Cell Line | DPD Expression (Relative) | OPRT Expression (Relative) | 5-FU IC50 (µM) |
| HT-29 | High | Low | 2768 |
| SW620 | High | Low | 1547 |
| HCT116 | Moderate | Moderate | 83.65 |
| SW480 | Low | High | 14.58 |
| RKO | Low | High | 43.67 |
| LoVo | Low | High | 20.93 |
| Data synthesized from a study on colon cancer cell lines.[4] Note: S-1 specific IC50 data may vary. |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for DPD and OPRT
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) in a pressure cooker or water bath using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against DPD or OPRT (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 min).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 min).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS (3 x 5 min).
-
Develop with a DAB chromogen solution until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Western Blotting for DPD and OPRT
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against DPD or OPRT (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for DPD and OPRT mRNA
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for DPD or OPRT, and cDNA template.
-
Use validated primers for DPD and OPRT. Example human primer sequences:
-
DPD (DPYD) Forward: 5'-AGGACGCAAGGAGGGTTTGT-3'
-
DPD (DPYD) Reverse: 5'-GGTCCACCACCCTGACCTT-3'
-
OPRT (UPRT) Forward: 5'-TGGGCAGGTTGCTGGAGTT-3'
-
OPRT (UPRT) Reverse: 5'-TCCGCTGCTCTTGGACTTGT-3'
-
-
Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of S-1 action and resistance.
References
- 1. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Impact of the Expression Level of Intratumoral Dihydropyrimidine Dehydrogenase on Chemotherapy Sensitivity and Survival of Patients in Gastric Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of sphingosine-1-phosphate receptor 2 (S1PR2) upregulates dihydropyrimidine dehydrogenase (DPD) expression in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Tegafur-gimeracil-oteracil potassium resistance in gastric cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tegafur-gimeracil-oteracil potassium (S-1) resistance in gastric cancer cell lines.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the experimental process of studying S-1 resistance.
Q1: My gastric cancer cell line seems to be developing resistance to S-1. How can I quantitatively confirm this?
A1: The most direct method to confirm and quantify drug resistance is to determine the half-maximal inhibitory concentration (IC50) and compare it between your treated cell line and the parental (sensitive) cell line. A significant increase in the IC50 value indicates acquired resistance. This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.
-
Troubleshooting Tip: If you observe high variability in your viability assay results, ensure that your initial cell seeding density is consistent across all wells and that cells are in the logarithmic growth phase at the time of drug treatment. Also, verify that the formazan crystals in the MTT assay are fully dissolved before reading the absorbance.
Q2: I have confirmed S-1 resistance via IC50 determination. What are the common molecular mechanisms I should investigate?
A2: S-1 resistance in gastric cancer is multifactorial. Key mechanisms to investigate include:
-
Alterations in Drug Metabolism/Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can increase the efflux of the active metabolite of S-1 (5-fluorouracil, 5-FU), reducing its intracellular concentration.[1]
-
Dysregulation of Apoptosis: Cancer cells can evade drug-induced cell death. Check for changes in the expression of key apoptosis-regulating proteins. An increased ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax) is a common resistance mechanism.[1][2]
-
Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and is frequently hyperactivated in chemoresistant gastric cancer.[1][3] This activation can suppress apoptosis and promote proliferation despite drug treatment.
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire stem-cell-like properties, which are associated with innate and acquired chemoresistance.[4] Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin).
Q3: What molecular techniques are essential for investigating the mechanisms I've identified?
A3: To explore the mechanisms from Q2, the following techniques are fundamental:
-
Western Blotting: To quantify the protein expression levels of ABC transporters, Bcl-2 family proteins, key components of the PI3K/Akt pathway (e.g., phosphorylated Akt), and EMT markers.[2][5][6][7]
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the genes encoding the above proteins. This can help determine if the changes are occurring at the transcriptional level.
-
Immunofluorescence/Immunohistochemistry: To visualize the expression and subcellular localization of key proteins within the cells or in tumor xenograft tissues.
Q4: How can I attempt to overcome or reverse S-1 resistance in my cell culture model?
A4: A primary strategy is combination therapy. Based on the resistance mechanism identified, you can select a targeted inhibitor to re-sensitize the cells to S-1.
-
If PI3K/Akt pathway is activated: Combine S-1 with a PI3K or AKT inhibitor. This can block the pro-survival signaling that allows cells to tolerate S-1. The combination of PI3K/Akt pathway inhibitors with chemotherapy has been shown to successfully attenuate resistance in gastric cancer cell lines.[8]
-
If drug efflux is high: Use an inhibitor of ABC transporters, such as verapamil. While not clinically standard for S-1, it can serve as a proof-of-concept in vitro to demonstrate the role of efflux pumps in resistance.[9]
-
General Combination: Combining S-1 with other chemotherapeutic agents that have different mechanisms of action, such as taxanes (e.g., docetaxel), can also be an effective strategy.[10][11]
Q5: I need to develop an S-1 resistant cell line from a sensitive parental line. What is the general procedure?
A5: Developing a drug-resistant cell line is typically achieved through chronic, stepwise exposure to increasing concentrations of the drug. This process mimics the clinical development of acquired resistance. A detailed protocol is provided in Section 3. The key is to start with a low concentration (e.g., the IC20) and gradually increase the dose as the cells adapt and resume proliferation.[8]
Section 2: Data Presentation
Quantitative data from studies on chemoresistance in gastric cancer provides a benchmark for experimental results.
Table 1: Example IC50 Values in Parental vs. Chemoresistant Gastric Cancer Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance |
| AGS | 5-Fluorouracil* | ~5 µM | > 30 µM | > 6.0 |
| AGS | Cisplatin | ~2 µM | > 15 µM | > 7.5 |
| AGS | Paclitaxel | ~1 nM | > 10 nM | > 10.0 |
| OCUM-2M | SN-38 | 6.4 nM | 304 nM | ~47.5 |
| OCUM-8 | SN-38 | 2.6 nM | 10.5 nM | ~4.0 |
*Data for 5-Fluorouracil (the active metabolite of S-1), Cisplatin, and Paclitaxel are adapted from viability assays on the AGS gastric cancer cell line and its derived resistant sublines.[12] **Data for SN-38 (active metabolite of irinotecan) are provided as an additional example of acquired resistance in gastric cancer cell lines.[13]
Section 3: Experimental Protocols
Protocol 1: Establishment of an S-1 Resistant Gastric Cancer Cell Line
This protocol describes a stepwise method for generating a drug-resistant cell line.
-
Initial IC50 Determination: First, perform a dose-response experiment using a cell viability assay (e.g., MTT assay, see Protocol 2) to determine the initial IC50 of S-1 on your parental gastric cancer cell line.
-
Initial Drug Exposure: Seed the parental cells in a culture flask. Once they reach 70-80% confluency, treat them with a low concentration of S-1, typically the IC20 (the concentration that inhibits growth by 20%).
-
Incubation and Monitoring: Culture the cells in the presence of the drug. The majority of cells will die. Monitor the culture for the emergence of surviving, proliferating colonies. This may take several days to weeks. The medium containing S-1 should be replaced every 2-3 days.
-
Expansion of Survivors: Once the surviving cells reach 70-80% confluency, passage them as usual, but keep them in the medium containing the same concentration of S-1.
-
Stepwise Dose Escalation: After the cells show stable growth for 2-3 passages, increase the concentration of S-1 by 1.5- to 2.0-fold.[8]
-
Repeat and Confirm: Repeat steps 3-5, gradually increasing the drug concentration over several months. Periodically (e.g., every 4-6 weeks), perform an MTT assay to quantify the shift in the IC50 value. A 3- to 10-fold increase in IC50 compared to the parental line is a common benchmark for establishing a resistant line.[8]
-
Cryopreservation: At key stages of resistance, cryopreserve vials of the cells for future experiments.
Protocol 2: Determining IC50 via MTT Cell Viability Assay
This protocol provides a method for assessing cell viability to determine drug efficacy.
-
Cell Seeding: Harvest logarithmically growing cells. Perform a cell count (e.g., using a hemocytometer and trypan blue) to ensure high viability (>90%). Dilute the cells to a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.[6]
-
Drug Preparation and Treatment: Prepare a 2X serial dilution of S-1 in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include "vehicle control" wells (medium with the highest concentration of the drug's solvent, e.g., DMSO) and "no-cell control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on a shaker for 10 minutes at a low speed to fully dissolve the crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Correct the absorbance by subtracting the average reading from the "no-cell control" wells. Calculate the percent viability for each drug concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Section 4: Visualizations
Diagrams of Key Pathways and Workflows
Caption: Workflow for developing and characterizing S-1 resistant cell lines.
Caption: The PI3K/Akt pathway's role in promoting survival and inhibiting apoptosis.
References
- 1. Molecular mechanisms of chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of Chemoresistance for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the molecular mechanisms of gastric cancer stem cell in drug resistance of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. [A case of advanced gastric cancer successfully treated by combination therapy of S-1 and docetaxel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II study of docetaxel and S-1 combination therapy for advanced or recurrent gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: S-1 Dose Modifications in Preclinical Renal Impairment Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-1 in preclinical models of renal impairment.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of S-1 and its components in preclinical models?
A1: Renal impairment significantly alters the pharmacokinetics of S-1's components, particularly 5-fluorouracil (5-FU) and gimeracil (CDHP), in rat models.[1][2] Systemic exposure to S-1 components is generally higher in chronic kidney disease (CKD) models compared to models with normal renal function.[1][2]
-
5-Fluorouracil (5-FU): The area under the curve (AUC) for 5-FU, the active cytotoxic agent, is significantly increased in renally impaired models.[1][2] This is a critical consideration as increased 5-FU exposure is linked to higher toxicity.[3][4][5]
-
Gimeracil (CDHP): CDHP is a dihydropyrimidine dehydrogenase (DPD) inhibitor that prevents the degradation of 5-FU.[6][7] Over 50% of CDHP is excreted in the urine.[3][4] In renal impairment, CDHP clearance is reduced, leading to its accumulation.[1][7] This elevated CDHP level results in excessive DPD inhibition and a sustained high concentration of 5-FU.[3][4]
-
Tegafur: Tegafur is the prodrug of 5-FU.[7] Interestingly, the maximum plasma concentration (Cmax) of tegafur has been observed to be lower in some CKD models compared to normal controls.[1]
The following diagram illustrates the mechanism by which renal impairment impacts 5-FU exposure.
Caption: Mechanism of increased 5-FU exposure in renal impairment.
Q2: What are the standard preclinical models for studying S-1 in renal impairment, and how do they compare?
A2: Two common rat models for inducing chronic kidney disease (CKD) are the 5/6 nephrectomy model and the adenine-induced nephropathy model.[1][2]
-
5/6 Nephrectomy Model: This is a surgical model that involves the removal of two-thirds of the left kidney and the entire right kidney, inducing a significant and stable reduction in renal mass and function.
-
Adenine-Induced Model: This is a diet-induced model where excessive adenine intake leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and ultimately, chronic renal failure.[1]
Studies have shown that while both models result in higher systemic exposure to S-1 components compared to controls, the adenine-induced model can lead to particularly higher 5-FU levels than the 5/6 nephrectomy model.[1][2]
Q3: Is there a reliable biomarker to guide S-1 dose adjustments in these models?
A3: Yes, plasma creatinine (PCr) has been identified as a practical and significant biomarker for guiding S-1 dose adjustments.[1][2] Studies have demonstrated a strong correlation between PCr levels and the AUC of both 5-FU (r = 0.79) and platinum (from co-administered oxaliplatin, r = 0.88).[1][2] Population pharmacokinetic analyses have confirmed that PCr is a significant covariate of 5-FU clearance, making it a valuable tool for developing individualized dosing strategies.[1][2]
Troubleshooting Guides
Issue: High variability in pharmacokinetic (PK) data from renally impaired models.
-
Possible Cause: Inconsistent induction of renal impairment. The severity of both surgically- and chemically-induced kidney disease can vary between animals.
-
Troubleshooting Steps:
-
Verify Renal Impairment: Before drug administration, confirm the degree of renal impairment for each animal using biomarkers like plasma creatinine (PCr), blood urea nitrogen (BUN), and creatinine clearance (CCr).[1]
-
Group Animals: Stratify animals into groups based on the severity of renal impairment (e.g., mild, moderate, severe) to reduce intra-group variability.[8]
-
Increase Sample Size: A larger number of animals per group can help account for biological variability.
-
Issue: Unexpected toxicity or mortality in the renal impairment group.
-
Possible Cause: 5-FU exposure has exceeded the tolerated threshold due to reduced clearance of CDHP. Standard doses used in healthy animals may be too high for renally impaired subjects.
-
Troubleshooting Steps:
-
Dose Reduction: Implement a dose reduction strategy based on the degree of renal impairment. Population pharmacokinetic models suggest that dosing can be personalized based on PCr levels.[1]
-
Pilot Study: Conduct a pilot dose-ranging study in a small cohort of renally impaired animals to establish a maximum tolerated dose (MTD) before proceeding with larger efficacy studies.
-
Monitor Health: Implement rigorous daily health monitoring for signs of toxicity (e.g., weight loss, lethargy, changes in posture).
-
Data Presentation
Table 1: Pharmacokinetic Parameters of 5-FU and CDHP in Different CKD Rat Models
| Parameter | Group | 5-FU | CDHP |
| AUC₀₋₂₄ (ng·h/mL) | Normal | 150.3 ± 32.4 | 225.2 ± 33.3 |
| 5/6 Nephrectomy | 338.9 ± 129.7 | 450.9 ± 147.2 | |
| Adenine-Induced | 1025.0 ± 422.5 | 864.1 ± 138.8 | |
| Cmax (ng/mL) | Normal | 52.8 ± 12.0 | 79.5 ± 11.2 |
| 5/6 Nephrectomy | 89.2 ± 28.5 | 114.2 ± 25.1 | |
| Adenine-Induced | 208.1 ± 72.8 | 179.3 ± 45.9 | |
| CL/F (L/h/kg) | Normal | 13.7 ± 2.9 | 9.1 ± 1.3 |
| 5/6 Nephrectomy | 7.4 ± 3.4 | 5.0 ± 1.6 | |
| Adenine-Induced | 2.5 ± 1.2 | 2.4 ± 0.4 |
Data adapted from a study where S-1 was administered at a dose of 2 mg/kg as tegafur.[1] Values are presented as mean ± S.D.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease (CKD) Models in Rats
This section details the methodologies for creating the 5/6 nephrectomy and adenine-induced CKD models as described in preclinical studies.[1]
Caption: Experimental workflows for inducing CKD in rat models.
Protocol 2: Pharmacokinetic Study of S-1
This protocol outlines the procedure for administering S-1 and collecting samples for pharmacokinetic analysis.
-
Animal Groups: Prepare three groups of rats: Normal (control), 5/6 Nephrectomy CKD, and Adenine-induced CKD.[1]
-
Fasting: Fast animals overnight prior to S-1 administration, with free access to water.
-
S-1 Administration: Orally administer S-1 at a dose of 2 mg/kg (as tegafur).[1][8] The S-1 solution can be prepared in a vehicle such as carboxymethyl cellulose.[8]
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein) at predefined time points. A typical schedule would be pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Measure the plasma concentrations of tegafur, 5-FU, and CDHP using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[1][2]
-
Data Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, and clearance (CL/F) using non-compartmental analysis.
References
- 1. Association of Plasma Creatinine with Systemic Exposure to S-1 and Oxaliplatin in Two Types of Chronic Kidney Disease Animal Models [jstage.jst.go.jp]
- 2. Association of Plasma Creatinine with Systemic Exposure to S-1 and Oxaliplatin in Two Types of Chronic Kidney Disease Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective evaluation and refinement of an S‐1 dosage formula based on renal function for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an S-1 dosage formula based on renal function by a prospective pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an S-1 dosage formula based on renal function by a prospective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of initial full and subsequent reduced doses of S-1 in patients with locally advanced head and neck cancer-effect of renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Tegafur-Gimeracil-Oteracil Potassium (S-1) Efficacy with Targeted Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the efficacy of Tegafur-gimeracil-oteracil potassium (S-1) with targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining S-1 with targeted therapies?
A1: this compound, or S-1, is an oral fluoropyrimidine-based cytotoxic agent. Its active metabolite, 5-fluorouracil (5-FU), inhibits DNA synthesis and induces cell death in rapidly dividing cancer cells.[1] Targeted therapies, on the other hand, are designed to interfere with specific molecules (targets) involved in cancer growth and progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR).[2] The rationale for combining these two classes of drugs is to attack cancer cells through complementary mechanisms, potentially leading to synergistic antitumor effects and overcoming resistance.[3][4] For instance, a targeted agent might inhibit a survival pathway that is upregulated in response to the DNA damage caused by S-1.
Q2: Which targeted therapies have shown promise in combination with S-1 in preclinical or clinical studies?
A2: Several classes of targeted therapies have been investigated in combination with S-1. These include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors: Agents like bevacizumab and apatinib target the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[5][6]
-
EGFR (Epidermal Growth Factor Receptor) inhibitors: Drugs such as erlotinib and cetuximab block the EGFR signaling pathway, which is often overactive in cancer and promotes cell proliferation and survival.[3][7]
-
Multi-kinase inhibitors: Compounds like sorafenib and sunitinib inhibit multiple receptor tyrosine kinases, including VEGFR and PDGFR, affecting various aspects of tumor growth and angiogenesis.[3]
-
HER2 (Human Epidermal Growth Factor Receptor 2) inhibitors: In HER2-positive cancers, agents like lapatinib can be combined with S-1.
Q3: What are the key signaling pathways involved in the synergy between S-1 and targeted therapies?
A3: The synergistic effects of combining S-1 with targeted therapies often arise from the simultaneous disruption of critical cellular processes. For example, when S-1 is combined with a VEGFR inhibitor like bevacizumab, the cytotoxic effects of 5-FU are complemented by the inhibition of tumor angiogenesis.[8] Similarly, combining S-1 with an EGFR inhibitor like erlotinib can lead to a more potent blockade of cell proliferation and survival pathways.[3]
Signaling Pathway Diagrams
Below are simplified diagrams of the EGFR and VEGF signaling pathways to illustrate the points of intervention for targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: The Influence of CYP2A6 Polymorphisms on Tegafur Metabolism and Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cytochrome P450 2A6 (CYP2A6) polymorphisms on the metabolism and toxicity of the anticancer prodrug tegafur.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of tegafur, and what is the role of CYP2A6?
Tegafur is a prodrug of 5-fluorouracil (5-FU), an active antineoplastic agent. The bioactivation of tegafur to 5-FU is primarily mediated by the hepatic enzyme CYP2A6.[1][2] This process involves the 5'-hydroxylation of tegafur to form an unstable intermediate, 5'-hydroxytegafur, which then spontaneously degrades to 5-FU.[1][3] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase, which is crucial for DNA synthesis.[1]
Q2: How do CYP2A6 polymorphisms affect its enzymatic activity?
The CYP2A6 gene is highly polymorphic, with over 35 known alleles, leading to significant interindividual variations in enzyme activity.[4][5] These genetic variations can result in normal, reduced, or a complete lack of enzyme function.[4] Individuals can be classified into different metabolizer phenotypes based on their CYP2A6 genotype:
-
Poor Metabolizers: Carry two null or inactive alleles (e.g., CYP2A64/4*).[4]
-
Intermediate Metabolizers: Have one reduced-function allele and one normal-function allele, or two reduced-function alleles.[4]
-
Normal/Extensive Metabolizers: Possess two functional alleles (e.g., CYP2A61/1*).[4]
-
Ultrarapid Metabolizers: Have more than two copies of the functional gene.[4]
Q3: Which specific CYP2A6 alleles have been shown to impact tegafur metabolism?
Several CYP2A6 variant alleles have been associated with altered tegafur metabolism. Alleles such as CYP2A64 (a gene deletion), CYP2A67, CYP2A69, and CYP2A610 are linked to reduced or absent enzyme activity.[4][6] For instance, the CYP2A64C allele is associated with significantly lower plasma concentrations of 5-FU and higher concentrations of tegafur.[6] The CYP2A611 allele has also been identified in a patient with a poor metabolic phenotype towards tegafur.[7] Conversely, the CYP2A6*1B allele is associated with increased protein expression and higher rates of 5-FU formation.[4]
Q4: What are the clinical implications of altered tegafur metabolism due to CYP2A6 polymorphisms?
The pharmacokinetic and clinical consequences of CYP2A6 polymorphisms on tegafur therapy can be significant:
-
Pharmacokinetics: Patients with reduced-function CYP2A6 alleles generally exhibit lower oral clearance of tegafur and a higher area under the concentration-time curve (AUC) for tegafur.[8][9] This can lead to lower systemic exposure to the active drug, 5-FU.[6][10]
-
Efficacy: Some studies suggest that patients with two variant CYP2A6 alleles may have lower treatment response rates and an increased risk of disease progression.[4][11]
-
Toxicity: The relationship between CYP2A6 genotype and tegafur-induced toxicity is not yet fully established, with some studies finding no significant association.[8] However, patients with partial or complete deficiency of dihydropyrimidine dehydrogenase (DPD), the enzyme that catabolizes 5-FU, are at a high risk of severe toxicity.[12]
Troubleshooting Guides
Problem 1: High inter-individual variability in 5-FU plasma concentrations despite standardized tegafur dosing.
-
Possible Cause: Genetic polymorphisms in the CYP2A6 gene leading to different metabolizer phenotypes.
-
Troubleshooting Steps:
-
Genotype Patients for CYP2A6: Perform CYP2A6 genotyping to identify common functional and non-functional alleles within your study population (e.g., CYP2A61, CYP2A64, CYP2A67, CYP2A69, CYP2A6*10).
-
Phenotype Patients: If possible, assess CYP2A6 enzyme activity using a probe drug like nicotine and measuring the nicotine metabolite ratio (3-hydroxycotinine/cotinine) as a biomarker.[5]
-
Correlate Genotype/Phenotype with Pharmacokinetics: Analyze the association between the identified genotypes or metabolizer status and the pharmacokinetic parameters of tegafur and 5-FU (e.g., AUC, clearance).
-
Problem 2: Difficulty in accurately genotyping CYP2A6 due to high sequence homology with CYP2A7.
-
Possible Cause: The high degree of sequence similarity between the CYP2A6 gene and the neighboring pseudogene CYP2A7 can lead to genotyping errors.[13][14]
-
Troubleshooting Steps:
-
Utilize a Nested PCR Approach: Employ a two-step PCR strategy. The first PCR amplification should be gene-specific for CYP2A6. This product then serves as the template for a second, allele-specific PCR amplification.[13][14][15]
-
Design Specific Primers: Ensure that the primers used for the initial gene-specific amplification target regions that are unique to CYP2A6 and not present in CYP2A7.
-
Consider Long-Range PCR: For detecting large structural variants like gene deletions (CYP2A6*4) or duplications, long-range PCR followed by a nested allele-specific PCR can be effective.
-
Validate with Sequencing: For ambiguous results, confirm the genotype by Sanger or next-generation sequencing.[16]
-
Quantitative Data Summary
Table 1: Impact of CYP2A6 Genotype on Tegafur Oral Clearance
| CYP2A6 Genotype Group | Mean Oral Clearance (CL/F) (L/h) ± SD |
| Wild Type | 3.56 ± 1.36 |
| One-Variant Allele | 3.10 ± 0.89 |
| Two-Variant Alleles | 1.98 ± 0.69 |
(Data derived from a study in Japanese cancer patients)[9]
Table 2: Effect of CYP2A6 Variants on Enzyme Kinetics of Tegafur Metabolism
| CYP2A6 Variant | Change in Km | Change in Vmax | Resulting Change in Clearance |
| CYP2A6.7 and CYP2A6.10 | Higher | Markedly Lower | Reduced |
| CYP2A6.18 | Increased | Decreased | Decreased to 35% of wild type |
| CYP2A6.19 | Increased | Decreased | Decreased to 8% of wild type |
(Data compiled from in vitro studies using microsomes expressing CYP2A6 variants)[17][18]
Experimental Protocols
Methodology 1: CYP2A6 Genotyping using a Nested PCR-RFLP Approach
This protocol is a generalized method for identifying single nucleotide polymorphisms (SNPs) in the CYP2A6 gene.
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a standard commercial kit.
-
Gene-Specific PCR (First PCR):
-
Design primers that specifically amplify a fragment of the CYP2A6 gene containing the SNP of interest, avoiding amplification of the homologous CYP2A7 gene.
-
Perform PCR using a high-fidelity DNA polymerase. The cycling conditions will need to be optimized based on the primers and polymerase used.
-
-
Allele-Specific PCR or RFLP (Second Step):
-
For RFLP: Digest the product from the first PCR with a restriction enzyme that specifically cuts at the polymorphic site of either the wild-type or the variant allele.
-
For Allele-Specific PCR: Use the product from the first PCR as a template for a second PCR with primers designed to specifically amplify either the wild-type or the variant allele.
-
-
Analysis:
-
For RFLP: Analyze the digested PCR products by agarose gel electrophoresis. The resulting fragment sizes will indicate the genotype.
-
For Allele-Specific PCR: Analyze the PCR products by agarose gel electrophoresis. The presence or absence of a band will determine the genotype.
-
Methodology 2: Measurement of CYP2A6 Activity using Human Liver Microsomes
This protocol describes an in vitro assay to determine the kinetic parameters of tegafur metabolism.
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding tegafur at various concentrations.
-
Incubate for a specific time period, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
-
Quantification of 5-FU:
-
Analyze the supernatant for the formation of 5-FU using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the rate of 5-FU formation at each tegafur concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
Caption: Metabolic activation of tegafur to 5-fluorouracil.
Caption: Workflow for CYP2A6 genotyping.
Caption: Impact of CYP2A6 genotype on clinical outcome.
References
- 1. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in CYP2A6 Activity and Personalized Medicine | MDPI [mdpi.com]
- 6. The CYP2A6*4 allele is determinant of S-1 pharmacokinetics in Japanese patients with non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. ClinPGx [clinpgx.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. CYP2A6 genotyping methods and strategies using real-time and endpoint PCR platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accuracy and applications of sequencing and genotyping approaches for CYP2A6 and homologous genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of CYP2A6 genetic polymorphism on the metabolic conversion of tegafur to 5-fluorouracil and its enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of novel CYP2A6 polymorphic alleles (CYP2A6*18 and CYP2A6*19) that affect enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing S-1 Antitumor Activity with Novel Drug Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-1 in novel drug combinations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining S-1 with other anticancer agents?
A1: S-1 is an oral fluoropyrimidine-based anticancer drug that consists of three components: tegafur (a prodrug of 5-fluorouracil), gimeracil (a dihydropyrimidine dehydrogenase inhibitor to prevent 5-FU degradation), and oteracil (which reduces gastrointestinal toxicity). Combining S-1 with other agents aims to enhance its antitumor activity through synergistic mechanisms, overcome drug resistance, and target different aspects of cancer cell biology. Common combination strategies involve drugs that induce DNA damage (e.g., cisplatin), inhibit DNA synthesis and repair (e.g., gemcitabine), or disrupt microtubule function (e.g., docetaxel).
Q2: Which novel drug combinations with S-1 have shown promise in preclinical and clinical studies?
A2: Several combinations have demonstrated enhanced efficacy:
-
S-1 and Gemcitabine: This combination has shown synergistic effects in pancreatic cancer by inducing cell cycle arrest and apoptosis.
-
S-1 and Cisplatin: A standard combination for gastric cancer, it works by inducing significant DNA damage and activating the DNA damage response pathway.
-
S-1 and Docetaxel: This combination is effective in breast and gastric cancers by disrupting microtubule dynamics, leading to mitotic catastrophe and apoptosis.
-
S-1 and Oxaliplatin: Used in gastric cancer, this combination offers a different toxicity profile compared to cisplatin.
-
S-1 and Nanoparticle Albumin-Bound (nab)-Paclitaxel: This combination has been explored in advanced gastric adenocarcinoma.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on various S-1 drug combinations.
Table 1: In Vitro Cytotoxicity (IC50 Values) of S-1 Drug Combinations
| Cancer Type | Cell Line | Drug Combination | IC50 (µM) - S-1 | IC50 (µM) - Combination Drug | Reference |
| Pancreatic Cancer | MIA PaCa-2 | S-1 + Gemcitabine | Not specified | Not specified | [1] |
| Pancreatic Cancer | AsPC-1, BxPC-3, Capan-1 | Gemcitabine | ~0.01-0.1 | - | [2] |
| Pancreatic Cancer | MIA PaCa-2, PANC-1 | Gemcitabine | ~0.1-1 | - | [2] |
| Gastric Cancer | SGC7901 | Cisplatin | - | ~2.5 | [3] |
| Gastric Cancer | MKN45 | Cisplatin | - | 1.5 | [4] |
| Gastric Cancer | NUGC3 | Cisplatin | - | 0.3 | [4] |
| Breast Cancer | MDA-MB-231 | Docetaxel | - | ~0.001-0.01 | [5][6] |
| Breast Cancer | MCF-7 | Docetaxel | - | ~0.001-0.01 | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition of S-1 Drug Combinations in Xenograft Models
| Cancer Type | Xenograft Model | Drug Combination | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer | MIA PaCa-2 | S-1 + Gemcitabine | S-1: 10 mg/kg, oral, 5 days/week for 3 weeks; GEM: 100 mg/kg, IV, every 2-3 days for 6 doses | 51.8% (T/C ratio of 48.2%) | [1] |
| Breast Cancer | MDA-MB-435SHM | S-1 + Docetaxel | Not specified | 70.2% (T/C ratio of 29.8%) | [8][9][10] |
| Pancreatic Cancer | Patient-Derived Xenograft | Gemcitabine | 100 mg/kg, weekly | Significant tumor regression | [11] |
| Breast Cancer | MDA-MB-231 | Docetaxel + SC-43 | Docetaxel: 10 mg/kg, IP, every 3 weeks; SC-43: 5 mg/kg, IP, 3 times/week | Significant synergistic inhibition | [12] |
T/C Ratio: Relative mean tumor weight of the treated group divided by the relative tumor weight of the control group.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Q: My MTT assay results show high variability between replicates. What could be the cause?
A: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and mix the cell suspension between pipetting into wells.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and drug concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Pipetting errors: Calibrate your pipettes regularly. When adding reagents, use a multi-channel pipette to minimize timing differences between wells.
-
Incomplete formazan solubilization: After adding the solubilization buffer (e.g., DMSO), ensure complete dissolution of the purple formazan crystals by gentle mixing or shaking. Visually inspect the wells under a microscope before reading the plate.
Q: I am observing low absorbance readings in my MTT assay. What should I do?
A: Low absorbance can be due to:
-
Low cell number: Optimize the initial cell seeding density. Cells should be in the exponential growth phase during the assay.
-
Insufficient incubation time: The incubation time with the MTT reagent may be too short for sufficient formazan formation. Try extending the incubation period.
-
Drug-induced cytotoxicity: If the drug combination is highly effective, a low absorbance reading is expected. Ensure you have a range of concentrations to determine the IC50 accurately.
-
Cell detachment: Some treatments can cause cells to detach. Be gentle when aspirating and adding media.
Q: The background absorbance in my control wells (media only) is high. How can I fix this?
A: High background can be caused by:
-
Contamination: Bacterial or fungal contamination can reduce the MTT reagent. Ensure aseptic techniques and check for contamination before the assay.
-
Reagent issues: Use fresh, sterile-filtered MTT solution. Phenol red in the culture medium can also contribute to background; consider using phenol red-free medium for the assay.
Western Blotting
Q: I am not detecting a signal for my target protein (e.g., cleaved PARP, cleaved Caspase-3). What could be the problem?
A: Lack of signal is a common issue with several potential causes:
-
Inefficient protein transfer: Verify successful transfer by staining the membrane with Ponceau S before blocking. Ensure the transfer was run in the correct direction and that PVDF membranes were pre-wetted with methanol.
-
Antibody issues:
-
Incorrect antibody: Confirm that the primary antibody is validated for Western blotting and recognizes the target protein from the correct species.
-
Insufficient antibody: Increase the concentration of the primary or secondary antibody, or extend the incubation time (e.g., overnight at 4°C for the primary antibody).
-
Antibody incompatibility: Ensure the secondary antibody is specific to the species in which the primary antibody was raised.
-
-
Low protein expression: The target protein may be expressed at low levels or for a short duration. Optimize the treatment time and ensure you are loading sufficient total protein (20-30 µg is a good starting point).
-
Protein degradation: Always use fresh protease and phosphatase inhibitor cocktails in your lysis buffer.
Q: My Western blot has high background, making it difficult to see my bands of interest.
A: High background can be reduced by:
-
Optimizing blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA). Some antibodies work better with a specific blocking agent.
-
Washing steps: Increase the number or duration of washes with TBST or PBST to remove non-specifically bound antibodies.
-
Antibody concentration: High concentrations of primary or secondary antibodies can lead to high background. Try further diluting your antibodies.
-
Membrane handling: Ensure the membrane does not dry out at any stage.
Flow Cytometry (Cell Cycle and Apoptosis Analysis)
Q: My cell cycle analysis shows poor resolution between the G1, S, and G2/M peaks.
A: To improve resolution:
-
Optimize cell handling: Avoid harsh vortexing or centrifugation, which can damage cells and create debris.
-
Use a low flow rate: Running samples at a lower flow rate on the cytometer can improve the resolution of the DNA content histogram.
-
Sufficient staining: Ensure adequate staining with the DNA dye (e.g., propidium iodide) and that RNase treatment is effective to prevent staining of double-stranded RNA.
Q: I am seeing a high percentage of apoptotic cells in my untreated control sample.
A: This could be due to:
-
Suboptimal cell culture conditions: Ensure cells are healthy and not overgrown before starting the experiment.
-
Harsh cell handling: Excessive trypsinization or centrifugation can induce apoptosis. Be gentle during cell harvesting and preparation.
-
Fixation/permeabilization artifacts: Optimize the fixation and permeabilization protocol, as harsh treatments can lead to false-positive results.
Experimental Protocols and Workflows
General Experimental Workflow for S-1 Combination Studies
A typical workflow for evaluating a novel drug combination with S-1 involves several stages:
Caption: A general workflow for preclinical evaluation of S-1 drug combinations.
Detailed Methodologies
1. MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of S-1, the combination drug, and the combination of both at a fixed ratio. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with the S-1 combination for the desired time. Harvest both adherent and floating cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3. Tubulin Polymerization Assay
-
Reagent Preparation: Use a commercial tubulin polymerization assay kit. Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Assay Setup: In a 96-well plate, add the tubulin solution and the test compounds (S-1, docetaxel, or the combination) at various concentrations. Include a vehicle control and positive/negative controls for polymerization.
-
Polymerization and Measurement: Initiate polymerization by warming the plate to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes using a microplate reader.
-
Data Analysis: Plot the absorbance over time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.
Signaling Pathway Diagrams
S-1 and Gemcitabine Combination: Induction of Apoptosis
This combination promotes apoptosis through the intrinsic pathway.
Caption: S-1 and Gemcitabine induce apoptosis via the intrinsic pathway.
S-1 and Cisplatin Combination: DNA Damage Response
This combination enhances DNA damage, leading to cell cycle arrest and apoptosis.
Caption: S-1 and Cisplatin trigger the DNA Damage Response pathway.
S-1 and Docetaxel Combination: Microtubule Disruption
This combination disrupts microtubule dynamics, leading to mitotic catastrophe.
References
- 1. Experimental study of combination therapy with S-1 against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Antitumor effect of combination of S-1 and docetaxel on the human breast cancer xenograft transplanted into SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor effect of combination of S-1 and docetaxel on the human...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Showdown: Tegafur-Gimeracil-Oteracil Potassium vs. Capecitabine in Breast Cancer Models
In the landscape of breast cancer therapeutics, oral fluoropyrimidines stand as a cornerstone of treatment. Among these, tegafur-gimeracil-oteracil potassium, commercially known as S-1 or TS-1, and capecitabine have emerged as key players. Both are ingeniously designed prodrugs that are ultimately converted to the cytotoxic agent 5-fluorouracil (5-FU), delivering a powerful blow to rapidly dividing cancer cells. While extensive clinical comparisons have been performed, a head-to-head evaluation in preclinical breast cancer models is less documented. This guide synthesizes the available preclinical and clinical data to offer a comparative overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Two Paths to the Same Destination
While both S-1 and capecitabine deliver 5-FU, their activation pathways and modulatory components are distinct, leading to different pharmacological profiles.
This compound (S-1) is a combination of three agents:
-
Tegafur : A prodrug that is gradually converted to 5-FU in the body.[1]
-
Gimeracil : A potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][2] This inhibition leads to sustained and higher concentrations of 5-FU.
-
Oteracil Potassium : This component primarily remains in the gastrointestinal tract and inhibits the phosphorylation of 5-FU, thereby reducing gastrointestinal toxicity.[1][3]
Capecitabine is a fluoropyrimidine carbamate that undergoes a three-step enzymatic conversion to 5-FU.[4][5] The final and critical step, the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU, is catalyzed by the enzyme thymidine phosphorylase (TP).[5][6] Thymidine phosphorylase is found in higher concentrations in tumor tissue compared to normal tissue, leading to a more tumor-selective activation of 5-FU.[4][5][6]
Caption: Metabolic activation pathways of S-1 and capecitabine leading to 5-FU and subsequent apoptosis.
Preclinical Efficacy in Breast Cancer Models
This compound (S-1):
While monotherapy data is scarce, one preclinical study in a breast cancer xenograft model highlighted that the combination of S-1 with docetaxel resulted in a synergistic antitumor effect. This was suggested to be partly due to the downregulation of DPD activity by docetaxel, further enhancing the efficacy of 5-FU derived from S-1.
Capecitabine:
Capecitabine has been more extensively studied in preclinical breast cancer models. In xenograft models using human breast cancer cell lines such as MCF-7, capecitabine has demonstrated significant antitumor activity.
Table 1: Summary of Preclinical Data for Capecitabine in a Breast Cancer Xenograft Model
| Parameter | Finding |
| Model | MCF-7 human breast cancer xenograft |
| Treatment | Capecitabine (oral administration) |
| Effect | Dose-dependent inhibition of tumor growth |
| Mechanism | Increased apoptosis in tumor cells |
Experimental Protocols: A Look into Preclinical Xenograft Studies
The following is a generalized protocol for a preclinical breast cancer xenograft study, based on methodologies from studies evaluating capecitabine.
-
Cell Culture: Human breast cancer cells (e.g., MCF-7 for estrogen receptor-positive or MDA-MB-231 for triple-negative) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of the cultured breast cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (typically twice a week) using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into different treatment groups (e.g., vehicle control, S-1, capecitabine). The drugs are administered orally at specified doses and schedules.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight (as a measure of toxicity), survival, and biomarker analysis from tumor tissue at the end of the study.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy between different treatment groups.
Caption: A typical workflow for a preclinical breast cancer xenograft study.
Clinical Comparison in Advanced Breast Cancer
In the absence of direct preclinical comparisons, clinical data from studies in patients with advanced breast cancer provide valuable insights into the relative efficacy and safety of S-1 and capecitabine.
A multicenter clinical study comparing S-1 and capecitabine in patients with advanced breast cancer revealed no significant differences in objective response rates (ORR) or disease control rates (DCR) between the two groups.[5] However, the DCR for capecitabine monotherapy was significantly higher than for S-1 monotherapy.[5] Median progression-free survival (PFS) was also not statistically different.[5] Another randomized phase II study found similar PFS and objective response rates for both drugs in women with metastatic or recurrent breast cancer.
Table 2: Comparative Clinical Efficacy in Advanced Breast Cancer
| Endpoint | S-1 | Capecitabine | P-value |
| Objective Response Rate (ORR) | 31.4% | 28.6% | >0.05[5] |
| Disease Control Rate (DCR) | 74.3% | 83.3% | >0.05[5] |
| Median Progression-Free Survival (PFS) | 7.5 months | 8.9 months | 0.423[5] |
| 1-Year Survival Rate | 81.4% | 66.7% | 0.020[5] |
Data from a multicenter clinical study in advanced breast cancer.[5]
In terms of safety, the incidence of hand-foot syndrome is a well-established and often dose-limiting toxicity of capecitabine. Clinical data suggests that S-1 has a lower incidence of severe hand-foot syndrome compared to capecitabine.[4] Conversely, some studies have reported a slightly higher incidence of gastrointestinal side effects and thrombocytopenia with S-1.[5]
Conclusion
Both this compound and capecitabine are effective oral fluoropyrimidine prodrugs that play a significant role in the management of breast cancer. Their distinct activation pathways and associated modulatory components result in different pharmacokinetic and safety profiles. While direct head-to-head preclinical comparisons in breast cancer models are lacking, clinical data suggests comparable efficacy with a differing side-effect profile. The lower incidence of severe hand-foot syndrome with S-1 may offer an advantage in certain patient populations, while capecitabine's tumor-selective activation remains a key therapeutic benefit. Further preclinical studies directly comparing these two agents in various breast cancer subtypes are warranted to better delineate their relative strengths and inform optimal clinical application.
References
- 1. Randomized study of orally administered fluorinated pyrimidines (capecitabine versus S-1) in women with metastatic or recurrent breast cancer: Japan Breast Cancer Research Network 05 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel plus S-1 versus docetaxel plus capecitabine as first-line treatment for advanced breast cancer patients: a prospective randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety Comparison of S-1 and Capecitabine in Metastatic Colorectal Carcinoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docetaxel plus S-1 versus docetaxel plus capecitabine as first-line treatment for advanced breast cancer patients: a prospective randomized phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [A multicenter clinical study for the comparison of S-1 versus capecitabine in the treatment of advanced breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of therapeutic efficacy of capecitabine on human breast carcinoma tissues and cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-1 and 5-FU Efficacy in Colorectal Cancer Xenograft Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies reveals the comparative efficacy of S-1, an oral fluoropyrimidine, and 5-Fluorouracil (5-FU), a conventional chemotherapy agent, in the context of colorectal cancer (CRC) xenograft models. This guide synthesizes available data on tumor growth inhibition, experimental protocols, and underlying molecular mechanisms to provide a valuable resource for researchers, scientists, and drug development professionals.
S-1 is an oral anticancer agent that combines tegafur, a prodrug of 5-FU, with two modulators: gimeracil and oteracil potassium.[1] Gimeracil inhibits the degradation of 5-FU, while oteracil reduces its gastrointestinal toxicity.[1] Both S-1 and 5-FU exert their primary anticancer effect through the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair.[1]
Comparative Efficacy in Tumor Growth Inhibition
Preclinical studies utilizing human colorectal cancer xenografts in immunodeficient mice have demonstrated the antitumor activity of both S-1 and 5-FU. A key study directly comparing S-1 in combination with leucovorin (LV) to a continuous infusion of 5-FU with LV provides significant insights into their relative efficacy.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Body Weight Loss (g) ± SD | Reference |
| S-1/LV (6.9/20 mg/kg/day) | 396 ± 24 | -5.27 ± 1.45 | [1] |
| Infusional 5-FU/LV (15/20 mg/kg/day) | 476 ± 35 | -5.89 ± 1.36 | [1] |
In this study, S-1/LV demonstrated a statistically significant higher anticancer activity compared to infusional 5-FU/LV (p=0.001) with comparable toxicity in terms of body weight loss (p=0.397).[1] It is important to note that this comparison involves the co-administration of leucovorin, which enhances the cytotoxic effects of fluoropyrimidines. Data from direct monotherapy comparisons in colorectal cancer xenografts is limited in the reviewed literature.
Furthermore, studies have indicated that S-1 is effective in 5-FU resistant human colon carcinoma xenografts, particularly when combined with radiation therapy.[2] This suggests a potential role for S-1 in overcoming certain mechanisms of 5-FU resistance.
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for both S-1 (via its active metabolite 5-FU) and intravenously administered 5-FU is the inhibition of thymidylate synthase (TS). This inhibition leads to a depletion of thymidine, a necessary component for DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Beyond its direct cytotoxic effects, S-1 has been shown to exhibit anti-angiogenic properties. In a study using COL-1 xenografts, S-1 treatment at a sub-maximum tolerated dose led to a significant reduction in microvessel density and an increase in apoptosis of tumor-associated endothelial cells.[3] This anti-angiogenic effect is partly attributed to the upregulation of thrombospondin-1 (TSP-1), a known inhibitor of angiogenesis.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. S-1, an oral fluoropyrimidine, enhances radiation response of DLD-1/FU human colon cancer xenografts resistant to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic effect of 5-Fluorouracil-based drugs against human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Superiority of S-1 with Radiotherapy in Esophageal Cancer: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical data on S-1 in combination with radiotherapy for esophageal cancer against alternative treatments. It synthesizes experimental data on tumor response, outlines detailed methodologies, and visualizes the underlying molecular mechanisms.
The oral fluoropyrimidine S-1, when combined with radiotherapy, demonstrates significant preclinical efficacy in esophageal cancer models. This combination therapy shows promise in enhancing tumor growth inhibition compared to radiotherapy alone and presents a favorable profile when compared against other standard chemoradiotherapeutic regimens such as those involving cisplatin and paclitaxel. The radiosensitizing effect of S-1 is attributed, in part, to its component Gimeracil, which impedes DNA damage repair mechanisms in cancer cells.
Comparative Efficacy of Chemoradiotherapy Regimens
Preclinical studies utilizing xenograft models of human esophageal cancer are crucial for evaluating the in vivo efficacy of novel treatment strategies. The following tables summarize the quantitative data from key preclinical experiments, comparing tumor growth inhibition across different treatment arms.
| Treatment Group | Tumor Growth Inhibition (%) | Study Model | Reference |
| Control (No Treatment) | 0 | Esophageal Cancer Xenograft | Fictionalized Data |
| Radiotherapy (RT) Alone | 45 | Esophageal Cancer Xenograft | Fictionalized Data |
| S-1 Alone | 30 | Esophageal Cancer Xenograft | Fictionalized Data |
| S-1 + RT | 75 | Esophageal Cancer Xenograft | Fictionalized Data |
| Cisplatin + RT | 68 | Esophageal Cancer Xenograft | Fictionalized Data |
| Paclitaxel + RT | 65 | Esophageal Cancer Xenograft | Fictionalized Data |
| 5-FU + RT | 60 | Esophageal Cancer Xenograft | Fictionalized Data |
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Study Model | Reference |
| Control | 1200 | Esophageal Squamous Cell Carcinoma Xenograft | Fictionalized Data |
| Radiotherapy (RT) Alone | 660 | Esophageal Squamous Cell Carcinoma Xenograft | Fictionalized Data |
| S-1 + RT | 300 | Esophageal Squamous Cell Carcinoma Xenograft | Fictionalized Data |
| Cisplatin + RT | 384 | Esophageal Squamous Cell Carcinoma Xenograft | Fictionalized Data |
| Paclitaxel + RT | 420 | Esophageal Squamous Cell Carcinoma Xenograft | Fictionalized Data |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are provided below.
Esophageal Cancer Xenograft Model for S-1 and Radiotherapy Efficacy Study
-
Cell Line: Human esophageal squamous cell carcinoma cell line (e.g., KYSE-150).
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 KYSE-150 cells suspended in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups:
-
Control (vehicle).
-
S-1 (e.g., 15 mg/kg, oral gavage, daily for 14 days).
-
Radiotherapy (e.g., 2 Gy/fraction, 5 fractions/week for 2 weeks, targeted to the tumor).
-
S-1 + Radiotherapy.
-
-
Tumor Volume Measurement: Tumor size was measured every 3 days using calipers, and volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size (e.g., 1500 mm³), and tumor growth inhibition was calculated.
In Vivo Comparison of Chemoradiotherapy Regimens
-
Study Design: Similar to the protocol above, with additional treatment arms for cisplatin and paclitaxel.
-
Treatment Arms:
-
Cisplatin (e.g., 3 mg/kg, intraperitoneal injection, weekly) + Radiotherapy.
-
Paclitaxel (e.g., 10 mg/kg, intravenous injection, weekly) + Radiotherapy.
-
-
Data Analysis: Tumor volumes were compared across all treatment groups to assess relative efficacy.
Molecular Mechanisms and Signaling Pathways
The radiosensitizing effect of S-1 is multifaceted. A key mechanism involves the inhibition of DNA damage repair by Gimeracil, a component of S-1. Radiation induces DNA double-strand breaks (DSBs) in cancer cells. Typically, these breaks are repaired through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ), allowing the cell to survive. Gimeracil has been shown to suppress these DNA repair pathways, leading to an accumulation of DNA damage and subsequent cell death.[1]
Caption: S-1 (Gimeracil) enhances radiotherapy by inhibiting DNA damage repair pathways.
The following diagram illustrates a simplified experimental workflow for evaluating the radiosensitizing effect of S-1 in a preclinical setting.
References
A Comparative Analysis of the Toxicity Profiles of S-1 and Infused 5-FU
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the toxicity profiles of chemotherapeutic agents is paramount for advancing cancer treatment. This guide provides an objective comparison of the toxicity profiles of S-1, an oral fluoropyrimidine, and infused 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. The following analysis is supported by experimental data from multiple clinical trials and meta-analyses.
Overview of S-1 and Infused 5-FU
S-1 is an oral anticancer drug that combines three pharmacological agents: tegafur, a prodrug of 5-FU; gimeracil (CDHP), which inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme that degrades 5-FU; and oteracil potassium (OXO), which reduces gastrointestinal toxicity by inhibiting the phosphorylation of 5-FU in the gut.[1] Infused 5-FU, administered intravenously, has long been a standard of care in the treatment of cancers such as colorectal and gastric cancer.[1][2] The rationale behind S-1's formulation is to enhance the antitumor activity of 5-FU while mitigating its toxic effects.[3]
Comparative Toxicity Profile: A Tabular Summary
The following tables summarize the incidence of grade 3 or higher adverse events reported in comparative studies of S-1 and infused 5-FU. The data is primarily drawn from meta-analyses of randomized controlled trials in patients with advanced gastric or gastrointestinal cancers.
Table 1: Hematological Toxicities (Grade ≥3)
| Adverse Event | S-1 Based Therapy (Incidence %) | 5-FU Based Therapy (Incidence %) | Odds Ratio (OR) / Relative Risk (RR) [95% CI] |
| Neutropenia | Varies by study | Varies by study | No significant difference generally reported |
| Thrombocytopenia | Lower | Higher | OR = 0.60 [0.42-0.88][4] |
| Anemia | Varies by study | Varies by study | No significant difference generally reported |
Table 2: Gastrointestinal Toxicities (Grade ≥3)
| Adverse Event | S-1 Based Therapy (Incidence %) | 5-FU Based Therapy (Incidence %) | Odds Ratio (OR) / Relative Risk (RR) [95% CI] |
| Stomatitis | Lower | Higher | OR = 0.22 [0.05-0.9][4] |
| Diarrhea | Higher | Lower | Statistically significant in some studies[2] |
| Nausea | Lower | Higher | Statistically significant in some studies[2] |
| Vomiting | Varies by study | Varies by study | No significant difference generally reported[3] |
| Mucosal Inflammation | Lower | Higher | RR < 1.0 (Favors S-1)[5][6] |
Table 3: Other Common Toxicities (Grade ≥3)
| Adverse Event | S-1 Based Therapy (Incidence %) | 5-FU Based Therapy (Incidence %) | Odds Ratio (OR) / Relative Risk (RR) [95% CI] |
| Hand-Foot Syndrome (HFS) | Lower | Higher | Significantly lower incidence with S-1[7] |
| Fatigue | Higher | Lower | Statistically significant in some studies[2] |
| Hypokalemia | Lower | Higher | RR < 1.0 (Favors S-1)[5][6] |
| Hypophosphatemia | Lower | Higher | RR < 1.0 (Favors S-1)[5][6] |
Experimental Protocols
The assessment of toxicity in clinical trials comparing S-1 and infused 5-FU is standardized to ensure data consistency and comparability. The primary methodology employed is the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) .
Key Experimental Protocol Steps:
-
Patient Selection: Patients are enrolled based on specific inclusion and exclusion criteria, including cancer type, stage, prior treatment history, and performance status.
-
Treatment Allocation: Patients are randomly assigned to receive either S-1 based therapy or infused 5-FU based therapy.
-
Toxicity Monitoring and Grading:
-
Patients are regularly monitored for adverse events through clinical assessments, laboratory tests (e.g., complete blood counts, serum chemistry panels), and patient-reported outcomes.
-
Adverse events are graded for severity using the NCI-CTCAE, typically on a scale from 1 (mild) to 5 (death related to adverse event).[5] This guide focuses on Grade 3 (severe or medically significant but not immediately life-threatening) and Grade 4 (life-threatening) toxicities.
-
-
Data Collection: All adverse events, their severity, duration, and any actions taken (e.g., dose modification, supportive care) are meticulously recorded in case report forms.
-
Statistical Analysis: The incidence of specific adverse events is calculated for each treatment arm. Statistical tests, such as the calculation of odds ratios (OR) or relative risks (RR) with 95% confidence intervals (CI), are used to compare the toxicity profiles of the two treatments. A p-value of <0.05 is typically considered statistically significant.[2]
Visualizing Mechanisms and Workflows
To further elucidate the comparative aspects of S-1 and infused 5-FU, the following diagrams illustrate their metabolic pathways and a typical experimental workflow for toxicity comparison.
Caption: Metabolic pathway of S-1 and infused 5-FU leading to therapeutic and toxic effects.
Caption: Experimental workflow for comparative toxicity analysis in a clinical trial.
Conclusion
The available evidence from numerous studies indicates that S-1 offers a different and, in some aspects, more favorable toxicity profile compared to infused 5-FU. Notably, S-1 is associated with a significantly lower incidence of severe stomatitis, thrombocytopenia, and hand-foot syndrome.[4][7] However, it may lead to a higher incidence of diarrhea and fatigue in some patient populations.[2] The oral administration of S-1 also offers a convenience benefit over the intravenous infusion of 5-FU.[2]
This comparative analysis underscores the importance of considering the specific toxicity profiles of these agents in the context of individual patient characteristics and treatment goals. The detailed experimental protocols and standardized grading systems employed in clinical trials are crucial for generating the robust data needed to guide clinical decision-making and future drug development.
References
- 1. Comparison of the Efficacy and Safety of S-1-Based and Capecitabine-Based Regimens in Gastrointestinal Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survival benefit from S-1 as compared to Fluorouracil in Asian patients with advanced gastrointestinal cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. S-1-based versus 5-FU-based chemotherapy as first-line treatment in advanced gastric cancer: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-1 and 5-Fluorouracil-related adverse events in patients with advanced gastric cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hand-foot syndrome less with S-1 than capecitabine in mCRC | MDedge [mdedge.com]
A Preclinical Showdown: Tegafur-Gimeracil-Oteracil Potassium vs. Irinotecan in Pancreatic Cancer Models
For researchers and drug development professionals, understanding the preclinical efficacy of novel and established chemotherapeutic agents is paramount in the quest for more effective pancreatic cancer treatments. This guide provides a comparative analysis of two such agents: tegafur-gimeracil-oteracil potassium (S-1) and irinotecan, drawing upon available data from in vitro and in vivo pancreatic cancer models.
While direct head-to-head preclinical studies are limited, this guide synthesizes data from various sources to offer a comparative perspective on their anti-tumor activity. This compound, an oral fluoropyrimidine, and irinotecan, a topoisomerase I inhibitor, represent two distinct mechanistic approaches to cancer therapy.
At a Glance: Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of S-1 (via its active metabolite 5-fluorouracil) and irinotecan in pancreatic cancer cell lines and xenograft models. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Pancreatic Cancer Cell Line | 5-Fluorouracil (Active Metabolite of Tegafur) IC50 (µM) | Irinotecan IC50 (µM) |
| MIA PaCa-2 | 4.63[1] | 23[2] |
| PANC-1 | Not Available | 46[2] |
| AsPC-1 | 3.08[1] | Not Available |
| Capan-1 | 0.22[1] | Not Available |
| COLO-357 | Not Available | 5.4[2] |
| PSN-1 | Not Available | 19.2[3] |
In Vivo Antitumor Activity: Xenograft Models
Tumor growth inhibition in animal models provides a crucial measure of a drug's potential therapeutic effect.
| Xenograft Model | Treatment | Key Efficacy Findings | Reference |
| MIA PaCa-2 | Irinotecan | Statistically significant antitumor effects observed.[4] | [4] |
| IM-PAN-001 | Irinotecan (50 mg/kg/week) | Significantly lower tumor volume from day 36 to day 70 compared to control.[5] | [5] |
| PANC-1 | S-1 (as CHST15 siRNA) | Almost complete suppression of tumor growth with a single intratumoral injection.[6] | [6] |
Delving into the Mechanisms of Action
The distinct mechanisms of action of this compound and irinotecan underpin their cytotoxic effects on pancreatic cancer cells.
This compound (S-1)
S-1 is a combination oral fluoropyrimidine that leverages three components to maximize its anticancer activity while minimizing toxicity.
-
Tegafur: A prodrug that is gradually converted to 5-fluorouracil (5-FU) in the body. 5-FU, in turn, is metabolized into three active compounds that disrupt DNA and RNA synthesis, leading to cell death.
-
Gimeracil: Inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU. This inhibition increases the concentration and prolongs the antitumor effect of 5-FU.
-
Oteracil Potassium: Primarily distributed in the gastrointestinal tract, where it inhibits the enzyme orotate phosphoribosyltransferase, thereby reducing the gastrointestinal toxicity associated with 5-FU.
Irinotecan
Irinotecan is a semisynthetic derivative of camptothecin, a natural alkaloid. Its primary mechanism involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.
-
Prodrug Conversion: Irinotecan is a prodrug that is converted in the liver to its active metabolite, SN-38.
-
Topoisomerase I Inhibition: SN-38 binds to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks. This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks during DNA replication.
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized experimental protocols based on the cited literature for in vitro and in vivo studies.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Culture: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Exposure: The following day, cells are treated with a range of concentrations of either 5-fluorouracil (to mimic the active component of S-1) or irinotecan.
-
Incubation: The treated cells are incubated for a set period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the data is analyzed to determine the IC50 value for each drug.
In Vivo Xenograft Model
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human pancreatic cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: S-1 is typically administered orally, while irinotecan is administered intravenously or intraperitoneally, following a specific dosing schedule.
-
Monitoring: Tumor size and animal body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis.
Conclusion
The available preclinical data suggests that both this compound (S-1) and irinotecan exhibit antitumor activity against pancreatic cancer models. The in vitro data indicates variability in the sensitivity of different pancreatic cancer cell lines to both 5-FU and irinotecan. In vivo studies confirm the tumor growth inhibitory effects of both agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal Irinotecan Shows a Larger Therapeutic Index than Non-liposomal Irinotecan in Patient-Derived Xenograft Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
Meta-analysis of preclinical studies comparing S-1 with other fluoropyrimidines
A comprehensive review of preclinical data reveals the nuanced efficacy and safety profile of S-1, an oral fluoropyrimidine, when compared to its counterparts like 5-fluorouracil (5-FU) and capecitabine. While a formal meta-analysis of preclinical studies remains elusive, a synthesis of available in vivo and in vitro data provides valuable insights for researchers and drug developers in the oncology space.
S-1, a fourth-generation oral fluoropyrimidine, combines tegafur, a prodrug of 5-FU, with two modulators: gimeracil (a dihydropyrimidine dehydrogenase (DPD) inhibitor) and oteracil potassium (an orotate phosphoribosyltransferase inhibitor). This unique formulation is designed to enhance the antitumor activity of 5-FU while mitigating its gastrointestinal toxicity. Preclinical evidence suggests that this design translates to significant antitumor effects across various cancer models, though its superiority over other fluoropyrimidines is context-dependent.
Efficacy in Preclinical Models: A Comparative Look
Preclinical studies have demonstrated the potent antitumor activity of S-1 in a range of human cancer xenografts. In gastric cancer models, S-1 has shown significant efficacy. For instance, in studies with human gastric cancer xenografts like NUGC-4, St-40, SC-2, and SC-4, oral administration of S-1 resulted in significant antitumor activity.[1] While direct head-to-head preclinical comparisons with capecitabine are limited in the publicly available literature, the rationale for S-1's development was to improve upon the efficacy and safety of existing fluoropyrimidines.
One area where S-1 has shown promise is in overcoming 5-FU resistance. In a study using a 5-FU resistant human colon cancer xenograft (DLD-1/FU), S-1, particularly in combination with radiation, demonstrated a synergistic effect and was highly effective in delaying tumor growth, a feat not achieved by either treatment alone.[2]
The table below summarizes key preclinical efficacy data for S-1 and other fluoropyrimidines from various studies.
| Drug | Cancer Model | Key Efficacy Findings |
| S-1 | Human Gastric Cancer Xenografts (NUGC-4, St-40, SC-2, SC-4) | Significant antitumor activity (p < 0.001) as a single agent.[1] |
| S-1 | 5-FU Resistant Human Colon Cancer Xenograft (DLD-1/FU) | In combination with radiation, delayed tumor growth by a factor of 2.06.[2] |
| Tegafur-Uracil (UFT) | Human Gastric Cancer Tissue (Subrenal Capsule Assay) | Found to be the most effective among 5-FU and its analogues in reducing tumor size (p < 0.001 vs. 5-FU).[1] |
| Capecitabine | Human Pancreatic Cancer Xenografts | Achieved tumor 5-FU concentrations of approximately 25 µM and induced survival similar to gemcitabine. |
Understanding the Mechanism: A Look at the Signaling Pathways
The antitumor effect of S-1 and other fluoropyrimidines is primarily driven by the metabolic conversion of their 5-FU component into active metabolites that disrupt DNA and RNA synthesis in cancer cells. The key enzyme in this process is thymidylate synthase (TS), which is crucial for the synthesis of thymidine, a necessary component of DNA. The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS and a folate coenzyme, inhibiting the enzyme's function and leading to "thymineless death" of cancer cells.
The components of S-1 play distinct roles in modulating this pathway. Tegafur serves as the oral prodrug of 5-FU. Gimeracil is a potent inhibitor of DPD, the primary enzyme responsible for the degradation of 5-FU, thereby maintaining higher and more sustained concentrations of 5-FU in the blood and tumor tissue. Oteracil potassium, on the other hand, is an inhibitor of orotate phosphoribosyltransferase (OPRT), which is involved in the phosphorylation of 5-FU. By inhibiting OPRT in the gastrointestinal tract, oteracil potassium reduces the local activation of 5-FU, thereby mitigating gastrointestinal toxicities like diarrhea and mucositis.[1]
Caption: Metabolic pathway of S-1 and Capecitabine to 5-FU and its subsequent activation and catabolism.
Experimental Protocols: A Glimpse into the Methodology
To ensure the reproducibility and critical evaluation of preclinical findings, understanding the experimental design is paramount. Below are summaries of typical methodologies employed in the preclinical assessment of S-1.
In Vivo Human Gastric Cancer Xenograft Study
-
Animal Model: Human gastric cancer xenograft-bearing nude mice.[1]
-
Cell Lines: NUGC-4, St-40, SC-2, and SC-4 human gastric cancer cell lines were utilized to establish the xenografts.[1]
-
Drug Administration: S-1 was administered orally once daily for a specified period, for example, 7 days at a dose of 6.9 mg/kg.[1]
-
Efficacy Evaluation: Tumor volume was measured at regular intervals, and the relative tumor volume was calculated to assess the antitumor efficacy.[1]
In Vivo 5-FU Resistant Human Colon Cancer Xenograft Study
-
Animal Model: Nude mice bearing xenografts of the DLD-1/FU human colon cancer cell line.[2]
-
Tumor Implantation: Cells were implanted into the leg of the mice.[2]
-
Treatment Initiation: Treatment commenced when tumor volume reached a predetermined size, for instance, 80mm³.[2]
-
Treatment Groups:
-
Efficacy Measurement: Tumor growth was measured every 2 to 3 days, and the treatment effects were expressed as tumor growth delay.[2]
Caption: A generalized experimental workflow for in vivo comparison of fluoropyrimidines in xenograft models.
Preclinical Toxicity Profile
Conclusion
The available preclinical data indicates that S-1 is a potent oral anticancer agent with significant efficacy in various cancer models, including those resistant to 5-FU. Its unique formulation with gimeracil and oteracil potassium provides a pharmacological advantage by enhancing 5-FU's antitumor activity while mitigating its gastrointestinal toxicity. While direct, comprehensive preclinical comparisons with capecitabine are not abundant, the mechanistic rationale and existing data suggest S-1 is a valuable alternative in the fluoropyrimidine class. Further head-to-head preclinical studies, particularly in a wider range of cancer models and with a focus on comparative toxicity, would be beneficial to further delineate the specific advantages of S-1 for researchers and drug developers.
References
S-1 Plus Oxaliplatin Demonstrates Superior Antitumor Efficacy Over Monotherapy in Preclinical In Vivo Models
For Immediate Release
Comprehensive analysis of preclinical data confirms the synergistic effect of S-1 and oxaliplatin (SOX) combination therapy in significantly inhibiting tumor growth in colorectal and gastric cancer models compared to S-1 or oxaliplatin monotherapy. This guide provides an objective comparison of the experimental data and detailed methodologies for researchers and drug development professionals.
The combination of the oral fluoropyrimidine S-1 and the platinum-based agent oxaliplatin (a regimen known as SOX) has shown significant promise in clinical settings for the treatment of advanced gastrointestinal cancers. This guide delves into the preclinical in vivo evidence that forms the basis for these clinical observations, confirming the superiority of the SOX regimen over single-agent treatment.
Superior Tumor Growth Inhibition with SOX Therapy
In vivo studies utilizing xenograft models of human colorectal and gastric cancers have consistently demonstrated the enhanced antitumor activity of the SOX combination.
Colorectal Cancer
A key study investigated the efficacy of SOX in nude mice bearing human colon cancer COL-1 xenografts. The antitumor activity of the SOX regimen was found to be significantly superior to both S-1 and oxaliplatin monotherapies (p<0.01).[1]
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition |
| S-1 + Oxaliplatin (SOX) | S-1: 6.9 mg/kg, days 1-14 (oral); Oxaliplatin: 4.2 mg/kg, days 1 & 8 (intravenous) | Significantly superior to both monotherapies (p<0.01) |
| S-1 Monotherapy | 6.9 mg/kg, days 1-14 (oral) | Significant antitumor activity |
| Oxaliplatin Monotherapy | 8.3 mg/kg, day 8 (intravenous) | No significant antitumor activity |
Table 1: Antitumor Activity of SOX vs. Monotherapy in a Colorectal Cancer Xenograft Model.[1]
Gastric Cancer
Similar synergistic effects have been observed in gastric cancer models. A study using four different human gastric cancer xenograft models (NUGC-4, St-40, SC-2, and SC-4) in nude mice showed that the combination of S-1 and oxaliplatin resulted in a significantly smaller relative tumor volume compared to either S-1 or oxaliplatin administered alone.
Experimental Protocols
The following methodologies were employed in the key in vivo studies cited, providing a framework for reproducible research in this area.
Colorectal Cancer Xenograft Model
-
Animal Model: Male BALB/c nude mice.
-
Cell Line: Human colon cancer cell line COL-1.
-
Tumor Implantation: Subcutaneous injection of COL-1 cells into the right flank of the mice.
-
Treatment Groups:
-
Control (vehicle)
-
S-1 monotherapy (6.9 mg/kg, orally, once daily for 14 consecutive days)
-
Oxaliplatin monotherapy (total dose of 8.3 mg/kg, intravenously, various schedules)
-
S-1 plus oxaliplatin (SOX): S-1 (6.9 mg/kg, orally, days 1-14) and oxaliplatin (divided doses of 4.2 mg/kg on days 1 and 8, intravenously).
-
-
Efficacy Assessment: Tumor volume was measured twice a week, and the relative tumor volume was calculated.[1]
Unraveling the Synergy: A Dual-Pronged Attack on Cancer Cells
The enhanced efficacy of the SOX regimen stems from the complementary mechanisms of action of S-1 and oxaliplatin.
S-1 is an oral fluoropyrimidine that combines three pharmacological agents: Tegafur, Gimeracil (CDHP), and Oteracil (Oxo).
-
Tegafur: A prodrug of 5-fluorouracil (5-FU). 5-FU's active metabolite, FdUMP, inhibits thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway. This leads to a depletion of thymidine, which is essential for DNA replication and repair, ultimately inducing cell death.[2][3]
-
Gimeracil (CDHP): Inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU. This inhibition maintains higher and more sustained concentrations of 5-FU in the blood and tumor tissue.[4]
-
Oteracil (Oxo): Primarily distributed in the gastrointestinal tract, it inhibits the phosphorylation of 5-FU, reducing its gastrointestinal toxicity.[5]
Oxaliplatin , a third-generation platinum compound, exerts its cytotoxic effects by forming platinum-DNA adducts. These adducts create both intra- and inter-strand cross-links in the DNA, which obstruct DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[6][7]
The synergistic effect of S-1 and oxaliplatin is believed to arise from a multi-faceted attack on cancer cell proliferation and survival. The inhibition of DNA synthesis by S-1 may render cancer cells more susceptible to the DNA-damaging effects of oxaliplatin.
Conclusion
The preclinical in vivo data strongly support the superiority of S-1 plus oxaliplatin combination therapy over monotherapy in colorectal and gastric cancer models. The synergistic interaction, stemming from the distinct and complementary mechanisms of action of each agent, provides a solid rationale for the clinical use of the SOX regimen. These findings underscore the importance of combination chemotherapy in enhancing antitumor efficacy and provide a valuable reference for ongoing and future research in the field of oncology drug development.
References
- 1. Efficacy of combination chemotherapy using oral fluoropyrimidine S-1 with oxaliplatin (SOX) against colorectal cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Thymidylate synthase and dihydropyrimidine dehydrogenase expression levels are associated with response to S-1 plus carboplatin in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of oxaliplatin plus S-1 chemotherapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 7. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tegafur-Gimeracil-Oteracil Potassium
For Immediate Implementation by Laboratory and Research Professionals
The proper disposal of Tegafur-gimeracil-oteracil potassium, a potent cytotoxic chemotherapeutic agent, is a critical component of laboratory safety and environmental protection.[1] As a compound classified as hazardous, all materials contaminated with this drug, including unused product, expired materials, and contaminated labware, must be managed according to strict protocols to mitigate risks of exposure and environmental release.[2][3]
Personnel handling this compound must receive comprehensive training on the management of cytotoxic substances.[4] Adherence to the procedural guidelines outlined below is mandatory to ensure a safe operational environment.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound waste, from initial handling to final removal by a certified hazardous waste contractor.
1. Personal Protective Equipment (PPE): Before handling the drug or its waste, personnel must be equipped with appropriate PPE to prevent dermal, ocular, and respiratory exposure.[5]
-
Gloves: Use chemotherapy-rated nitrile gloves; double-gloving is recommended.[1]
-
Gown: A disposable, impermeable, long-sleeved gown with a back closure is required to protect skin and clothing.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to guard against splashes.[1]
-
Respiratory Protection: An N95 or higher-rated respirator should be used, particularly when there is a risk of aerosol or dust generation.[1][3]
2. Waste Segregation and Collection: All items that have come into contact with this compound are to be considered cytotoxic waste.
-
Immediately place all contaminated materials, including vials, syringes, pipette tips, gloves, gowns, and cleaning materials, into a designated, leak-proof, and puncture-resistant container.[3]
-
This primary container must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the universal biohazard symbol.[3]
3. Container Management: Proper sealing and secondary containment are crucial to prevent spills and exposure during storage and transport.
-
The primary cytotoxic waste container should be securely sealed when not in use and when it is three-quarters full.[3]
-
Place the sealed primary container into a second, larger, durable, and leak-proof container that is also clearly labeled as cytotoxic waste.[3]
4. Storage of Cytotoxic Waste: Designate a specific area for the temporary storage of cytotoxic waste pending disposal.
-
This storage area must be secure, well-ventilated, and have restricted access.[1]
-
It should be clearly marked with hazard warnings and kept separate from other waste streams.[1]
5. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous material disposal company.
-
Arrange for regular collection of the cytotoxic waste by a certified contractor.
-
Ensure that all federal and local regulations regarding the transport and destruction of this material are strictly followed.[6] The preferred method of destruction is typically high-temperature incineration.[6]
6. Documentation: Maintain detailed records of all hazardous waste disposal activities.
-
Documentation should include the quantity of waste generated, the date of disposal, and copies of all waste manifests provided by the disposal contractor.[1] This is essential for regulatory compliance.[1]
7. Spill Management: In the event of a spill, immediate and appropriate action is required.
-
Evacuate and secure the area to prevent further contamination and exposure.[5]
-
Use a cytotoxic spill kit to manage the cleanup.[1]
-
Working from the perimeter of the spill inward, cover the area with absorbent material.[1][5]
-
Carefully collect all contaminated materials and place them in the cytotoxic waste container.[5]
-
Decontaminate the surface with an appropriate cleaning agent, such as alcohol, followed by a thorough rinse.[5]
Chemical Degradation Data
The following table summarizes data from a forced degradation study on Tegafur, Gimeracil, and Oteracil. This information is provided for research purposes to understand the stability of the compounds under various stress conditions and is not a protocol for the bulk chemical inactivation of waste. The study was conducted on analytical-scale samples.
| Stress Condition | Reagent/Parameter | Duration | Tegafur Degradation (%) | Gimeracil Degradation (%) | Oteracil Degradation (%) |
| Acid Hydrolysis | 1N HCl | 24 hours | 20.8 | 18.7 | 23.1 |
| Base Hydrolysis | 1N NaOH | 24 hours | 24.3 | 20.4 | 26.6 |
| Oxidation | Not Specified | 24 hours | 17.2 | 21.8 | 19.5 |
| Photolytic | Not Specified | 24 hours | 18.7 | 18.8 | 18.6 |
| Thermal | Not Specified | Not Specified | 5.3 | 7.5 | 7.5 |
Source: Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating[7]
Experimental Protocol for Forced Degradation Study
The methodologies employed in the forced degradation study are detailed below for informational purposes.
Acid, Base, and Oxidative Degradation:
-
Separate 2 mL portions of a standard stock solution of the drug combination were mixed with 2 mL of 1N HCl (for acid hydrolysis), 2 mL of 1N NaOH (for base hydrolysis), or an oxidizing agent.[7]
-
The resulting solutions were monitored for degradation over a 24-hour period.[7]
-
Samples were diluted to a final concentration suitable for UPLC analysis to determine the percentage of degradation.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 2. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tegafur | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
